molecular formula C₇H₁₃NO₂ B1147335 (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester CAS No. 54393-21-4

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Cat. No.: B1147335
CAS No.: 54393-21-4
M. Wt: 143.18
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Description

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, also known as (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, is a useful research compound. Its molecular formula is C₇H₁₃NO₂ and its molecular weight is 143.18. The purity is usually 95%.
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Properties

IUPAC Name

ethyl (Z)-3-amino-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-10-7(9)5(2)6(3)8/h4,8H2,1-3H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHWYDQKFSHGNI-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705622
Record name Ethyl (2Z)-3-amino-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143282-41-1
Record name Ethyl (2Z)-3-amino-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester, registered under CAS number 54393-21-4, is a specialized organic reagent with significant potential in synthetic and medicinal chemistry.[1] As a β-enamino ester, its unique structural features, including a nucleophilic enamine system and an ester functional group, render it a versatile building block for the synthesis of a variety of complex molecules and heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and potential applications, with a focus on the practical insights relevant to researchers in the field.

Chemical Properties and Structure

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester is characterized by the molecular formula C₇H₁₃NO₂ and a molecular weight of approximately 143.19 g/mol .[2] The "(Z)" designation in its name is crucial, indicating the stereochemistry around the carbon-carbon double bond, where the amino group and the ester group are on the same side. This configuration can influence its reactivity and the stereochemistry of subsequent products.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 54393-21-4[1][2]
Molecular Formula C₇H₁₃NO₂[2]
Molecular Weight 143.19 g/mol [2]
Appearance White to Yellow Solid[2]
Purity Typically ≥95%[2]

The structural framework of this molecule, featuring both a hydrogen-bond donor (the amino group) and acceptors (the amino and carbonyl groups), allows for the formation of intramolecular hydrogen bonds, which contributes to the stability of the (Z)-isomer.

Synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

The primary and most established method for synthesizing β-enamino esters like (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester is the condensation reaction of a β-ketoester with an ammonia source.[3] In this specific case, the precursor is ethyl 2-methylacetoacetate.[3] The reaction mechanism involves the initial formation of a tetrahedral intermediate by the nucleophilic attack of ammonia on the ketone carbonyl, followed by dehydration to yield the enamine product.

Reaction Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product cluster_purification Purification cluster_final_product Final Product Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Condensation Reaction Condensation Reaction Ethyl 2-methylacetoacetate->Condensation Reaction Ammonia Source Ammonia Source Ammonia Source->Condensation Reaction Crude Product Crude Product Condensation Reaction->Crude Product Dehydration Purification Purification Crude Product->Purification e.g., Recrystallization or Chromatography Pure (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester Pure (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester Purification->Pure (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Caption: General workflow for the synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester.

Detailed Experimental Protocol (Batch Synthesis)

This protocol is adapted from established procedures for analogous compounds.[3]

Materials:

  • Ethyl 2-methylacetoacetate

  • Ammonium acetate

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium acetate in methanol.

  • To this solution, add ethyl 2-methylacetoacetate.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by the disappearance of the starting material), remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to obtain the pure (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester.

Justification of Experimental Choices:

  • Ammonium acetate is chosen as the ammonia source as it is a readily available and easy-to-handle solid.

  • Methanol is a suitable solvent that dissolves the reactants and facilitates the reaction.

  • Room temperature is often sufficient for this condensation, making it an energy-efficient process.

  • TLC monitoring is essential for determining the reaction endpoint, preventing the formation of side products due to prolonged reaction times.

Spectral Characterization

Accurate structural elucidation and purity assessment are paramount. A combination of spectroscopic techniques is employed for the comprehensive characterization of (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the target molecule. The chemical shifts are influenced by the solvent used.

Table 2: Representative ¹H NMR Spectral Data

AssignmentChemical Shift (δ, ppm)Multiplicity
NH₂~6.32broad s
O-CH₂-CH₃~4.16q
=C-CH₃~1.97s
C(CH₃)=~1.78s
O-CH₂-CH₃~1.30t
Solvent: CDCl₃. Data is representative and may vary slightly.[4]

Table 3: Representative ¹³C NMR Spectral Data

AssignmentChemical Shift (δ, ppm)
C=O~171.1
C-NH₂~156.5
=C(CH₃)~89.2
Solvent: CDCl₃. Data is representative and may vary slightly.[4]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H stretching3400-3200
C=O stretching (ester)~1650
C=C stretching~1600
C-N stretching~1300

The presence of strong bands in these regions confirms the enamine and ester functionalities.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecule will fragment in a characteristic pattern, while techniques like electrospray ionization (ESI) will typically show the protonated molecule [M+H]⁺.

Applications in Research and Drug Development

While specific, large-scale applications of (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of medicinal chemistry and organic synthesis. As a functionalized amino acid derivative, it can be a precursor in the synthesis of various bioactive molecules.[5]

Potential as a Building Block for Heterocyclic Synthesis

The enamine functionality is a key reactive intermediate for the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent in many pharmaceutical agents. The nucleophilic character of the β-carbon and the nitrogen atom allows for cyclization reactions with various electrophiles to form pyridines, pyrimidines, and other important ring systems.

Workflow for Heterocyclic Synthesis

G Start (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester Reaction Cyclocondensation Reaction Start->Reaction Electrophile Bifunctional Electrophile (e.g., 1,3-dicarbonyl) Electrophile->Reaction Product Substituted Heterocycle (e.g., Pyridine, Pyrimidine) Reaction->Product Application Potential Pharmaceutical Scaffold Product->Application

Sources

Technical Guide: Physical Properties of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester. Due to the limited availability of comprehensive data for this specific compound, this document also presents an in-depth analysis of its close structural analog, (Z)-3-Amino-2-butenoic Acid Ethyl Ester (commonly known as ethyl (Z)-3-aminocrotonate), to serve as a valuable reference point for researchers working with related enamines.

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (CAS: 54393-21-4)

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester is a specialty organic reagent.[1] Publicly available, peer-reviewed data on its detailed physical properties is scarce. However, key identifiers and basic characteristics have been reported.

General Properties

The compound is identified by the following molecular characteristics:

PropertyValueSource
CAS Number 54393-21-4[2]
Molecular Formula C₇H₁₃NO₂[2]
Molecular Weight 143.18 g/mol [2]
Appearance Off-White to Pale Yellow Solid[2]
Storage 2-8°C, Refrigerator[2]

Note: Some sources may incorrectly list the molecular formula and weight for this CAS number.[1]

The structure of this molecule, featuring an amino group and an ethyl ester attached to a tetrasubstituted alkene, suggests its utility as a versatile building block in organic synthesis, particularly for the construction of complex nitrogen-containing molecules.

A Case Study: (Z)-3-Amino-2-butenoic Acid Ethyl Ester (Ethyl (Z)-3-aminocrotonate)

To provide a deeper, field-proven context for researchers, we will now examine the extensively characterized physical and chemical properties of the closely related analog, (Z)-3-Amino-2-butenoic Acid Ethyl Ester (CAS: 7318-00-5 / 626-34-6). This compound serves as an excellent proxy for understanding the behavior and characteristics of this class of enamines.

This enamine is a crucial intermediate in the synthesis of various pharmaceuticals, including several dihydropyridine calcium channel blockers like Felodipine.[3][4]

Physicochemical Properties

Ethyl (Z)-3-aminocrotonate is typically a yellow liquid or low-melting solid at room temperature.[5] It is soluble in water and common organic solvents.[6]

PropertyValueSource(s)
CAS Number 7318-00-5; 626-34-6[5][7]
Molecular Formula C₆H₁₁NO₂[5][7]
Molecular Weight 129.16 g/mol [5][7]
Appearance Yellow, Liquid or Low Melting Solid[5]
Melting Point 33-35 °C[5][6][8]
Boiling Point 210-215 °C[5][6][8]
Density ~1.022 g/mL at 25 °C[5][6][8]
Refractive Index ~1.500[8][9]
Flash Point 97 °C[5]
Spectral Data

Comprehensive spectral analysis is critical for confirming the identity and purity of ethyl (Z)-3-aminocrotonate.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is a definitive tool for confirming the Z-isomer configuration of the molecule.[10] Key signals include those for the vinyl, amino, and ethyl ester protons.[10][11]

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, and C=C stretching of the enamine system.[5][10]

  • Mass Spectrometry (MS) : Mass spectral data confirms the molecular weight of the compound, with a molecular ion peak (M+) observed at m/z 129.[11][12]

Synthesis Protocol: A Validated Approach

The synthesis of ethyl (Z)-3-aminocrotonate is a well-established procedure in organic chemistry, valued for its efficiency. The primary route involves the condensation reaction between a β-ketoester, ethyl acetoacetate, and an ammonia source.[3]

Causality of Experimental Choices: The choice of an ammonium salt like ammonium acetate over aqueous ammonia can be advantageous as it provides a more controlled release of ammonia in the reaction medium.[10] The solvent, typically a lower alcohol like methanol or ethanol, is selected for its ability to dissolve the reactants and facilitate the reaction without interfering.[3][10] The reaction is often performed at room temperature to favor the formation of the thermodynamically stable Z-isomer.

Experimental Workflow: Synthesis of Ethyl (Z)-3-aminocrotonate

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation Reactants Ethyl Acetoacetate Ammonium Acetate Methanol (Solvent) Vessel Reaction Flask with Stirring Reactants->Vessel Charge Stirring Stir at Room Temperature (approx. 20 hours) Vessel->Stirring Solvent_Removal Remove Methanol (Rotary Evaporation) Stirring->Solvent_Removal Extraction Partition between Water & Organic Solvent (e.g., Ethyl Acetate) Solvent_Removal->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Purify by Vacuum Distillation or Recrystallization Drying->Purification Final_Product Ethyl (Z)-3-aminocrotonate Purification->Final_Product Obtain Pure Product

Sources

An In-Depth Technical Guide to (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester is a functionalized α,β-unsaturated amino ester, a class of compounds recognized for its utility as a versatile building block in organic synthesis. Its structure, featuring a conjugated enamine system, an ester moiety, and specific (Z)-stereochemistry, offers a unique combination of reactive sites. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthesis protocol, and its potential applications in pharmaceutical and materials science research. For professionals in drug development, this molecule represents a valuable scaffold for creating complex heterocyclic systems and novel therapeutic agents.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's structure is foundational to predicting its reactivity and exploring its applications.

Nomenclature and Chemical Identifiers

Proper identification is critical for regulatory compliance and scientific communication. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name ethyl (2Z)-3-amino-2-methylbut-2-enoateN/A
CAS Number 54393-21-4[1]
Molecular Formula C₇H₁₃NO₂Calculated
Molecular Weight 143.18 g/mol Calculated
Alternate Names (2Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester[1]
Elucidation of Molecular Structure

The molecule's functionality is dictated by the spatial arrangement of its atoms and functional groups. The (Z)-configuration is of particular importance, placing the higher-priority amino and carboxyethyl groups on the same side of the C=C double bond. This geometry influences the compound's steric and electronic properties, affecting its reaction pathways and potential for intramolecular interactions.[2]

The structure contains a conjugated system formed by the nitrogen lone pair, the C=C double bond, and the C=O carbonyl group.[2] This delocalization of electrons stabilizes the molecule and influences the chemical shifts observed in NMR spectroscopy.

Caption: 2D structure of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester.

Physicochemical Properties

While specific experimental data for this exact isomer is not widely published, we can infer its properties based on its structure and data from closely related analogues like Ethyl 3-aminobut-2-enoate (CAS 7318-00-5). These properties are crucial for designing experimental conditions, including solvent selection and purification methods.

PropertyValue (for analogue CAS 7318-00-5)Significance for Researchers
Physical State Colorless to pale yellow liquid or low melting solid[2][3]
Boiling Point 210-215 °C[4][5]
Melting Point 33-35 °C[4][5]
Density ~1.022 g/mL at 25 °C[4][5]
Solubility Soluble in common organic solvents (Chloroform, Methanol)[3][5]
Refractive Index ~1.50[4]

Synthesis and Experimental Protocol

The synthesis of β-amino α,β-unsaturated esters is a well-established transformation in organic chemistry. The most direct and reliable method involves the condensation of a β-ketoester with an ammonia source.

Core Synthetic Pathway

The synthesis proceeds via the reaction of ethyl 2-methylacetoacetate with an ammonia source, such as ammonium acetate. This reaction is typically catalyzed by a weak acid, like acetic acid, and driven to completion by the removal of water. This transformation is a cornerstone of enamine synthesis and provides a high-yield route to the target compound.[2]

Synthesis_Workflow cluster_reactants Starting Materials reagent1 Ethyl 2-methylacetoacetate reaction_vessel Condensation Reaction (Solvent, Heat) reagent1->reaction_vessel reagent2 Ammonium Acetate (Ammonia Source) reagent2->reaction_vessel catalyst Acetic Acid (cat.) catalyst->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup purification Chromatography or Distillation workup->purification product (Z)-3-Amino-2-methyl-2- butenoic Acid Ethyl Ester purification->product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating reaction monitoring and purification to ensure the desired product is obtained with high purity.

Objective: To synthesize (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester.

Materials:

  • Ethyl 2-methylacetoacetate (1.0 eq.)

  • Ammonium acetate (4.0 eq.)[5]

  • Glacial acetic acid (catalytic amount, e.g., 10 drops)[5]

  • Toluene or a similar azeotroping solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate and Hexane for chromatography

Equipment:

  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add ethyl 2-methylacetoacetate (1.0 eq.), ammonium acetate (4.0 eq.), and toluene. Add a catalytic amount of glacial acetic acid.[5]

  • Condensation: Fit the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux. The causal mechanism here is the azeotropic removal of water, which drives the equilibrium towards the enamine product.

  • Monitoring: Monitor the reaction progress by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC) until the starting β-ketoester is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash neutralizes the acetic acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[5] Alternatively, for thermally stable compounds, vacuum distillation can be employed.

  • Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and Mass Spectrometry.

Spectroscopic and Analytical Profile

Structural confirmation is achieved through a combination of spectroscopic techniques. The following are the predicted spectral characteristics based on the molecule's structure.

TechniqueExpected Signature Features
¹H NMR Ethyl Group: Quartet (~4.1 ppm, 2H) and Triplet (~1.2 ppm, 3H). Methyl Groups: Two distinct singlets, one for the C2-methyl and one for the C3-methyl. Amine Protons (NH₂): A broad singlet, chemical shift can vary. Vinyl Proton: A singlet for the proton at the C4 position is not present in this methylated structure.
¹³C NMR Carbonyl Carbon (C=O): ~170 ppm. Olefinic Carbons (C=C): Two signals in the ~100-160 ppm range. Ethyl Group Carbons: Two signals, ~60 ppm (-CH₂-) and ~14 ppm (-CH₃). Methyl Carbons: Two signals for the C2 and C3 methyl groups.
Mass Spec (EI) Molecular Ion (M⁺): Expected at m/z = 143. Fragmentation: Loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group is a probable fragmentation pathway.
Infrared (IR) N-H Stretch: Two bands (asymmetric and symmetric) around 3300-3500 cm⁻¹. C=O Stretch (Ester): Strong absorption around 1690-1710 cm⁻¹, lowered due to conjugation. C=C Stretch: Absorption around 1600-1650 cm⁻¹.

Applications in Research and Drug Development

The unique arrangement of functional groups makes this compound a valuable intermediate for synthesizing more complex molecular architectures.

Role as a Synthetic Intermediate

The primary application of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester is as an organic reagent for research purposes.[1] It serves as a precursor for a variety of molecules. The enamine moiety can act as a nucleophile, while the ester can undergo hydrolysis, amidation, or reduction. This dual reactivity is key to its utility.

  • Synthesis of Heterocycles: It is an ideal starting material for constructing nitrogen- and oxygen-containing rings, which are common motifs in pharmaceuticals.

  • Amino Acid Synthesis: The core structure is related to amino acids, making it a potential precursor for synthesizing non-natural or modified amino acids.[3]

  • Pharmaceutical and Agrochemical Synthesis: This class of compounds is used to build the core of various biologically active molecules, including drugs like the calcium channel blocker Felodipine (synthesized from the non-methylated analogue).[3]

Applications product (Z)-3-Amino-2-methyl-2- butenoic Acid Ethyl Ester feature1 Enamine Moiety (Nucleophilic) product->feature1 feature2 Ester Group (Electrophilic) product->feature2 feature3 Amino Acid-like Backbone product->feature3 app1 Heterocycle Synthesis (e.g., Pyrimidines, Pyridines) feature1->app1 app2 Pharmaceutical Scaffolding feature1->app2 feature2->app2 app3 Prodrug Design feature3->app3 app4 Custom Amino Acid Synthesis feature3->app4

Caption: Relationship between structural features and applications.

Potential in Prodrug Development

The development of prodrugs is a critical strategy to enhance the pharmaceutical properties of therapeutic agents, such as bioavailability and targeted delivery.[6] Molecules containing amino acid-like structures can be designed to leverage amino acid transporters for improved cell permeability.[6] Incorporating this fragment into a parent drug could improve its absorption, reduce toxicity, and prevent rapid metabolism, making it a promising area for future research.[6]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is non-negotiable. While a specific safety data sheet (SDS) for this exact compound is not available, the following guidelines are based on structurally similar chemicals.[7][8]

Safety AspectGuideline
Hazard Identification Causes skin and eye irritation. May be harmful if swallowed or inhaled, causing respiratory tract irritation.[7]
Personal Protective Equipment (PPE) Wear chemical splash goggles, appropriate protective gloves, and a lab coat.[7]
Handling Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[8][9] Ground and bond containers when transferring material to prevent static discharge.[9]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[5][8]
First Aid: Eyes Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
First Aid: Skin Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]
First Aid: Ingestion Do NOT induce vomiting. Wash mouth out with water and seek immediate medical attention.[7]
First Aid: Inhalation Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[7]

Conclusion

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester is more than a simple chemical reagent; it is a versatile platform for innovation. Its defined stereochemistry and dual-functionality provide chemists with a reliable tool for constructing complex molecular targets. From its synthesis via a classic condensation reaction to its potential applications in creating next-generation pharmaceuticals, this compound holds significant promise for researchers and drug development professionals dedicated to advancing chemical and biomedical science.

References

  • Safety Data Sheet: Ethyl 2-Methylbutyrate. Carl ROTH. [Link]

  • ethyl (2Z)-3-amino-2-butenoate. ChemSynthesis. [Link]

  • Material Safety Data Sheet - Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. Cole-Parmer. [Link]

  • 2-Butenoic acid, 3-amino-, ethyl ester. PubChem. [Link]

  • 2-Butenoic acid, 3-methyl-, ethyl ester. SIELC Technologies. [Link]

  • tert-butyl (2Z)-3-amino-2-butenoate. ChemSynthesis. [Link]

  • ethyl (Z)-crotonate. The Good Scents Company. [Link]

  • Amino Acids in the Development of Prodrugs. PubMed Central (PMC). [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of β-Enamino Esters

β-Enamino esters are a class of highly versatile and valuable intermediates in modern organic synthesis. Their unique electronic and structural features, characterized by a conjugated system involving a nitrogen lone pair, a carbon-carbon double bond, and a carbonyl group, make them powerful building blocks for a diverse array of complex molecules.[1] In the pharmaceutical industry, these compounds serve as crucial synthons for the construction of numerous bioactive heterocyclic scaffolds, including pyrazoles, quinolines, and pyridinones, which are present in a wide range of therapeutic agents.[1][2][3] The ability to fine-tune their substitution patterns allows for the systematic exploration of chemical space in drug discovery programs. This guide provides a detailed, field-proven methodology for the synthesis of a specific, functionally rich β-enamino ester, (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, starting from the readily available and economical precursor, ethyl acetoacetate.

Overall Synthetic Strategy

The synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester from ethyl acetoacetate is a two-step process. The initial step involves the α-alkylation of ethyl acetoacetate to introduce a methyl group at the C2 position. This is followed by a condensation reaction with an amino source to form the target β-enamino ester with high stereoselectivity for the (Z)-isomer.

Synthesis_Overview EAA Ethyl Acetoacetate Intermediate Ethyl 2-methylacetoacetate EAA->Intermediate Step 1: α-Methylation Target (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester Intermediate->Target Step 2: Amination

Caption: Overall two-step synthesis pathway.

Part 1: α-Methylation of Ethyl Acetoacetate

The first critical step is the introduction of a methyl group at the α-carbon of ethyl acetoacetate. This is achieved through the classic acetoacetic ester synthesis methodology, which relies on the generation of a stabilized enolate followed by nucleophilic substitution.

Mechanism and Rationale

The methylene protons (C2) of ethyl acetoacetate are significantly acidic (pKa ≈ 11 in water) due to the electron-withdrawing effects of the two flanking carbonyl groups. This allows for facile deprotonation by a suitable base to form a resonance-stabilized enolate. Sodium ethoxide is a commonly employed base for this transformation as it is inexpensive and the conjugate acid, ethanol, can be used as the reaction solvent, thus avoiding unwanted transesterification reactions.

The resulting enolate is a potent nucleophile that readily attacks an electrophilic methyl source, such as methyl iodide, in an SN2 reaction to form ethyl 2-methylacetoacetate.

Methylation_Mechanism cluster_0 Enolate Formation cluster_1 SN2 Alkylation EAA Ethyl Acetoacetate Enolate Enolate Intermediate EAA->Enolate Deprotonation Base NaOEt Base->EAA Product Ethyl 2-methylacetoacetate Enolate->Product Nucleophilic Attack MeI Methyl Iodide MeI->Enolate

Caption: Mechanism of α-methylation of ethyl acetoacetate.

Experimental Protocol: Synthesis of Ethyl 2-methylacetoacetate

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl acetoacetate130.1426.0 g (25.2 mL)0.20
Sodium ethoxide68.0513.6 g0.20
Methyl iodide141.9431.2 g (13.7 mL)0.22
Absolute Ethanol46.07150 mL-
Diethyl ether74.12As needed-
Saturated NaCl solution-As needed-
Anhydrous MgSO4120.37As needed-

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl2), and a dropping funnel is charged with 150 mL of absolute ethanol.

  • Base Addition: Sodium ethoxide (13.6 g, 0.20 mol) is carefully added to the ethanol with stirring. If solid sodium is used to prepare the ethoxide in situ, it should be added in small pieces to the ethanol under an inert atmosphere (N2 or Ar).

  • Substrate Addition: Ethyl acetoacetate (26.0 g, 0.20 mol) is added dropwise to the stirred sodium ethoxide solution over 15 minutes. The mixture is then gently heated to reflux for 30 minutes to ensure complete enolate formation.

  • Alkylation: The reaction mixture is cooled to room temperature. Methyl iodide (31.2 g, 0.22 mol) is added dropwise from the dropping funnel over 30 minutes. A precipitate of sodium iodide will form.

  • Reaction Completion: After the addition is complete, the mixture is heated to reflux for 2-3 hours to drive the alkylation to completion.

  • Workup: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator. The resulting slurry is partitioned between 100 mL of diethyl ether and 100 mL of water. The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL).

  • Purification: The combined organic layers are washed with saturated NaCl solution (50 mL), dried over anhydrous MgSO4, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by fractional distillation under reduced pressure to yield ethyl 2-methylacetoacetate as a colorless liquid.

Part 2: Synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

The second stage of the synthesis involves the condensation of ethyl 2-methylacetoacetate with an amino group donor, typically ammonia or an ammonium salt, to form the target β-enamino ester.

Mechanism and Stereoselectivity

The reaction proceeds via nucleophilic attack of ammonia on the ketone carbonyl of ethyl 2-methylacetoacetate, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of the enamine. The reaction is generally acid-catalyzed to facilitate the dehydration of the hemiaminal.

A noteworthy feature of this reaction is its high stereoselectivity for the (Z)-isomer. This preference is attributed to the formation of a stable six-membered ring-like structure stabilized by an intramolecular hydrogen bond between the amino proton and the ester carbonyl oxygen. This hydrogen bond significantly lowers the energy of the (Z)-isomer compared to the (E)-isomer, making it the thermodynamically favored product.

Amination_Mechanism cluster_0 Hemiaminal Formation cluster_1 Dehydration & (Z)-Isomer Formation KetoEster Ethyl 2-methylacetoacetate Hemiaminal Hemiaminal Intermediate KetoEster->Hemiaminal Nucleophilic Attack Ammonia NH3 Ammonia->KetoEster Z_Isomer (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (Stabilized by H-bond) Hemiaminal->Z_Isomer - H2O

Caption: Mechanism of amination and stereoselective formation of the (Z)-isomer.

Experimental Protocol: Synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl 2-methylacetoacetate144.1714.4 g0.10
Ammonium acetate77.0815.4 g0.20
Methanol32.04100 mL-
Toluene92.14As needed for azeotropic removal-
Saturated NaHCO3 solution-As needed-
Brine-As needed-
Anhydrous Na2SO4142.04As needed-

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask is charged with ethyl 2-methylacetoacetate (14.4 g, 0.10 mol), ammonium acetate (15.4 g, 0.20 mol), and 100 mL of methanol.

  • Reaction: The mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 24-48 hours.

  • Alternative (Azeotropic Removal of Water): For a potentially faster reaction, the reactants can be dissolved in toluene, and the mixture can be heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Workup: The methanol is removed under reduced pressure. The residue is dissolved in 100 mL of diethyl ether or ethyl acetate and washed with a saturated aqueous solution of NaHCO3 (2 x 50 mL) to remove unreacted ammonium acetate and acetic acid, followed by a wash with brine (50 mL).

  • Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester as a white to pale yellow solid or oil.

Characterization of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Physical Properties:

PropertyValue
Molecular FormulaC7H13NO2
Molar Mass143.18 g/mol
AppearanceWhite to pale yellow solid or oil
CAS Number54393-21-4[4]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a triplet at ~1.25 ppm (3H, -OCH₂CH₃), a quartet at ~4.1 ppm (2H, -OCH₂CH₃), a singlet at ~1.8 ppm (3H, C2-CH₃), a singlet at ~2.1 ppm (3H, C3-CH₃), and two broad singlets for the -NH₂ protons, which may be diastereotopic due to restricted rotation around the C-N bond and intramolecular hydrogen bonding. The chemical shifts of the NH₂ protons can be variable and concentration-dependent.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include ~14.5 ppm (-OCH₂CH₃), ~59.0 ppm (-OCH₂CH₃), ~18.0 ppm (C2-CH₃), ~20.0 ppm (C3-CH₃), ~95.0 ppm (C2), ~160.0 ppm (C3), and ~170.0 ppm (C=O).

  • IR (KBr, cm⁻¹): The infrared spectrum will be characterized by N-H stretching bands in the region of 3200-3400 cm⁻¹, a strong C=O stretching vibration for the conjugated ester at ~1650-1670 cm⁻¹, and a C=C stretching band at ~1600-1620 cm⁻¹. The position of the C=O stretch is lowered due to conjugation and intramolecular hydrogen bonding.

Applications in Drug Development

Substituted β-enamino esters like (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester are valuable precursors for the synthesis of a wide variety of heterocyclic compounds with potential therapeutic applications.[1][2] Their ability to act as both nucleophiles and electrophiles at different positions makes them ideal starting materials for constructing complex molecular architectures. They are particularly useful in the synthesis of:

  • Dihydropyridines: These are a class of compounds known for their use as calcium channel blockers in the treatment of hypertension.

  • Quinolines and Pyridines: These nitrogen-containing heterocycles are core structures in many antimalarial, antibacterial, and anticancer agents.

  • Pyrazoles and Pyrimidines: These are fundamental building blocks for a wide range of pharmaceuticals, including anti-inflammatory drugs and kinase inhibitors.

The specific substitution pattern of the title compound, with a methyl group at the C2 position, offers a unique structural motif that can be exploited to synthesize novel analogs of known drugs or to develop new chemical entities with improved pharmacological profiles.

Conclusion

The synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester from ethyl acetoacetate is a robust and efficient two-step process that provides access to a valuable synthetic intermediate. The methodology presented in this guide, combining a classic α-alkylation with a stereoselective enamine formation, is well-established and scalable. The resulting product serves as a versatile platform for the development of novel heterocyclic compounds of interest to the pharmaceutical and agrochemical industries. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently and successfully implement this synthesis in their laboratories.

References

  • Govindh, B., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
  • PubChem. (n.d.). Ethyl 3-aminobut-2-enoate. Retrieved from [Link]

  • Brandt, C. A., et al. (2004). β-enamino ester synthesis by amination. Organic Chemistry Portal. Retrieved from [Link]

  • Al-Zaydi, K. M. (2013).
  • Sheik Mansoor, S., et al. (2014). The reaction of aromatic aldehyde, ethyl/methyl acetoacetate and ammonium acetate in the presence of MTSA as catalyst at 60°C under solvent free condition. ResearchGate. Retrieved from [Link]

  • Gauth. (n.d.). What are the products of the reaction between ethyl ethanoate and ammonia. Retrieved from [Link]

  • Filo. (2021, January 1). The product of the reaction between ethyl acetate and ammonia is. Retrieved from [Link]

  • Michael, J. P. (2005). Quinoline, quinazoline and acridone alkaloids.
  • Royal Society of Chemistry. (n.d.). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Retrieved from [Link]

  • Smith, B. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • SIELC Technologies. (2018, February 16). 2-Butenoic acid, 3-methyl-, ethyl ester. Retrieved from [Link]

  • Al-Zaydi, K. M. (2013).
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Martins, M. A. P., et al. (2004). Recent preparations and synthetic applications of enaminones. Arkivoc, 2004(5), 1-29.
  • Allen, C. F. H., & Johnson, A. W. (1948). The Reaction of Ammonia with Ethyl Acetoacetate. Journal of the American Chemical Society, 70(1), 133-134.
  • Hart, D. J., & Ha, D.-C. (1989). The intramolecular Michael reaction. Chemical Reviews, 89(7), 1447-1465.

Sources

Spectroscopic Data Guide: (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic data for (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester , a critical intermediate in the synthesis of dihydropyridine calcium channel blockers and other heterocyclic pharmaceuticals.

Executive Summary & Compound Identity

Target Compound: (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester Synonyms: Ethyl 3-amino-2-methylcrotonate; Ethyl


-amino-

-methylcrotonate CAS Registry Number: 54393-21-4 Molecular Formula:

Molecular Weight: 143.18 g/mol

This compound represents a stabilized enamine system. Unlike simple enamines which are often unstable and tautomerize to imines, this molecule is stabilized by conjugation with the ester carbonyl and an intramolecular hydrogen bond, predominantly locking it in the Z-configuration .

Physical Properties[1][2][3][4]
  • Appearance: Colorless to pale yellow oil or low-melting solid (dependent on purity and temperature).

  • Boiling Point: ~105–110 °C at reduced pressure (e.g., 15 mmHg).

  • Solubility: Soluble in chloroform, dichloromethane, ethanol, and ethyl acetate.

Synthesis & Isolation Logic

To interpret the spectra accurately, one must understand the synthesis, as residual starting materials are the most common impurities.

Route: Condensation of Ethyl 2-methylacetoacetate with Ammonia.[1][2] Reaction Type: Acid-catalyzed or thermal condensation.

Synthesis cluster_impurities Common Impurities SM1 Ethyl 2-methylacetoacetate (Keto-Enol Tautomer) Inter Tetrahedral Intermediate SM1->Inter + NH3 NH3 Ammonia (Gas or Solution) Prod (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester Inter->Prod - H2O (Dehydration) Water H2O Inter->Water Imp1 Unreacted Keto Ester Imp2 E-Isomer (Trace)

Caption: Synthesis pathway via condensation-dehydration. The reaction equilibrium is driven by water removal.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][7][8]

The


H NMR spectrum is the primary tool for identification. The data below corresponds to the Z-isomer in 

.

H NMR Data (300 MHz,

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.25 Triplet (

Hz)
3HEster

Characteristic ethyl ester terminus.
1.70 Singlet3H

The

-methyl group. Slightly shielded relative to the

-methyl due to ester conjugation.
1.90 Singlet3H

The

-methyl group attached to the enamine carbon.
4.10 Quartet (

Hz)
2HEster

Deshielded methylene protons next to oxygen.
4.50 – 8.50 *Broad Singlet(s)2H

Critical Feature: The amine protons are often broad. In the Z-isomer, one H is involved in an intramolecular H-bond (see Section 4), shifting it downfield (often >6 ppm), while the other is upfield. Rapid exchange can average these to a single broad peak.

Note on NH Signals: The position of the amine protons is highly solvent- and concentration-dependent. In dry


, distinct signals for the H-bonded and non-H-bonded protons may be observed. In the presence of trace acid or water, they collapse into a broad singlet.

C NMR Data (75 MHz,

)
Chemical Shift (

, ppm)
AssignmentType
14.5 Ester


15.2


22.1


59.2 Ester


85.0 – 90.0

Quaternary C (

-carbon)
160.0 – 162.0

Quaternary C (

-carbon, Enamine)
170.5

Carbonyl (

)
B. Infrared (IR) Spectroscopy[2][4]

The IR spectrum confirms the functional groups and the conjugated system.

  • 3450 & 3350 cm

    
    : 
    
    
    
    stretching. Two bands (asymmetric and symmetric) are typically observed. The lower frequency band is indicative of hydrogen bonding.
  • 2980 – 2900 cm

    
    : 
    
    
    
    aliphatic stretching (ethyl and methyl groups).
  • 1660 – 1690 cm

    
    : 
    
    
    
    Ester carbonyl. This is lower than a typical saturated ester (~1735 cm
    
    
    ) due to conjugation with the C=C double bond and the electron-donating amino group (vinylogous amide character).
  • 1610 – 1630 cm

    
    : 
    
    
    
    Alkene stretching. Strong intensity due to polarization by the amino group.
C. Mass Spectrometry (MS)
  • Ionization Mode: EI (Electron Impact) or ESI (Electrospray).

  • Molecular Ion (

    
    ):  m/z 143.
    
  • Key Fragments (EI):

    • m/z 143:

      
      
      
    • m/z 98:

      
       (Loss of ethoxy group).
      
    • m/z 70: Loss of ester moiety (

      
      ).
      

Structural Analysis: The Z-Isomer Preference

The stability and reactivity of this compound are governed by its stereochemistry. The Z-isomer is thermodynamically favored over the E-isomer due to a "chelate-like" intramolecular hydrogen bond.

Isomerization Pathway

Caption: Stereochemical equilibrium. The Z-isomer dominates in non-polar solvents (


), while polar protic solvents may disrupt the H-bond, increasing E-isomer population.

Mechanistic Implication: In the Z-isomer, the amino nitrogen donates electron density into the carbonyl system through the double bond. This creates a push-pull system (vinylogous amide), increasing the electron density at the


-carbon (C2). This makes C2 highly nucleophilic, which is the key property exploited in Hantzsch pyridine synthesis.

Quality Control & Impurity Profiling

When analyzing synthesized batches, look for these common impurities:

  • Ethyl 2-methylacetoacetate (Starting Material):

    • NMR: Look for a keto-methyl singlet at

      
       2.2 ppm and a doublet at 
      
      
      
      1.35 ppm (CH-CH3).
    • IR: Saturated ketone C=O band at ~1715-1725 cm

      
      .
      
  • Solvent Residues:

    • Toluene: Multiplets at 7.1–7.3 ppm.

    • Ethanol: Triplet at 1.2 ppm (overlaps with product) and quartet at 3.7 ppm.

References

  • Patent Literature:Preparation of ethyl-3-amino-2-methylcroton

    
    H NMR chemical shifts for the intermediate). Link
    
  • Synthesis Methodology: Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives. EP0369208B1.[3] (Details the condensation reaction conditions). Link

  • General Enamine Characterization: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.

Sources

Introduction: The Structural Significance of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

This guide provides a comprehensive analysis of the ¹H NMR spectrum of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester. As a cornerstone of structural elucidation in organic chemistry, ¹H NMR spectroscopy offers invaluable insights into the molecular framework, stereochemistry, and electronic environment of this fascinating β-enamino ester. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret NMR data for this class of compounds.

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester is a member of the β-enamino ester family, a class of compounds that serve as versatile building blocks in organic synthesis, particularly for the construction of heterocyclic systems. The molecule's unique structure features a conjugated system involving the amino group, the carbon-carbon double bond, and the ester carbonyl group.

The stereochemistry of the double bond is of paramount importance. The (Z)-isomer, which is the focus of this guide, is often the thermodynamically more stable form due to the formation of a strong intramolecular hydrogen bond between one of the amine protons and the carbonyl oxygen. This creates a six-membered pseudo-ring that significantly influences the molecule's conformation and its spectral properties. ¹H NMR spectroscopy is the definitive tool for confirming this stereochemistry and elucidating the complete proton environment of the molecule.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

To ensure the acquisition of a high-quality, interpretable spectrum, a rigorous and standardized experimental procedure is essential. The following protocol is a self-validating system designed to produce reliable and reproducible results.

Sample Preparation
  • Analyte Purity: Ensure the (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester sample is of high purity (>98%). Impurities from synthesis, such as starting materials or the (E)-isomer, will complicate spectral analysis.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for non-polar to moderately polar compounds. Add approximately 0.03% v/v Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Concentration: Dissolve 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. This concentration is optimal for achieving a good signal-to-noise ratio without inducing significant line broadening from intermolecular interactions.

  • Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution. Visually inspect for any undissolved material.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Pulse Program zg30A standard 30° pulse experiment for quantitative analysis.
Acquisition Time (AQ) ~4 secondsEnsures high resolution by allowing the FID to decay fully.
Relaxation Delay (D1) 5 secondsAllows for nearly complete T1 relaxation of all protons, ensuring accurate integration.
Number of Scans (NS) 16Provides an excellent signal-to-noise ratio for a sample of this concentration.
Spectral Width (SW) 16 ppmCovers the entire expected chemical shift range for organic molecules.
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.

Predicted ¹H NMR Spectrum: Analysis and Interpretation

While a publicly available, experimentally verified ¹H NMR spectrum for (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (CAS 54393-21-4) is not readily found, a highly accurate prediction can be made based on established principles of NMR spectroscopy and data from closely related analogs, such as ethyl 3-aminobut-2-enoate.[1]

The structure contains five distinct proton environments, which will give rise to five signals in the ¹H NMR spectrum.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1!"]; C4 [label="C", pos="4,1!"]; O1 [label="O", pos="2.2,-1!"]; O2 [label="O", pos="4.5,2!"]; N1 [label="N", pos="2.5,2!"]; C5 [label="C", pos="-1.5,0!"]; C6 [label="C", pos="5.5,2!"]; C7 [label="C", pos="6.5,1!"];

// Define nodes for protons with labels H_a [label="H (a)", pos="-2.2,0.5!"]; H_b [label="H (b)", pos="5.8,3!"]; H_c [label="H (c)", pos="7.2,1.5!"]; H_d [label="H (d)", pos="-1.5,-0.7!"]; H_e1 [label="H (e)", pos="2,2.7!"]; H_e2 [label="H (e)", pos="3,2.7!"];

// Draw bonds C1 -- C2 [label=""]; C2 -- O1 [label="", style=double, len=0.8]; C2 -- C3 [label=""]; C3 -- C4 [label="", style=double, len=1.0]; C3 -- N1 [label=""]; C4 -- O2 [label=""]; C1 -- C5 [label=""]; O2 -- C6 [label=""]; C6 -- C7 [label=""];

// Draw bonds to protons C5 -- H_a [label=""]; C4 -- H_b [label=""]; C7 -- H_c [label=""]; C1 -- H_d [label=""]; N1 -- H_e1 [label=""]; N1 -- H_e2 [label=""];

// Dummy nodes for structure labels label_a [label="CH₃ (a)", pos="-2.5,0!"]; label_b [label="CH₃ (b)", pos="4.3,0.5!"]; label_c [label="CH₃ (c)", pos="7.5,0.8!"]; label_d [label="CH₂ (d)", pos="-1.5,0.5!"]; label_e [label="NH₂ (e)", pos="2.5,2.5!"]; label_ester [label="O", pos="2.2,-1.5!"]; label_ester_o [label="O", pos="4.5,2.5!"]; }

Caption: Molecular structure of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester with proton environments labeled (a-e).

Summary of Predicted ¹H NMR Data (400 MHz, CDCl₃)
LabelProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a -C(2)-CH₃ ~2.1 - 2.3Singlet (s)3HN/A
b -C(3)-CH₃ ~1.9 - 2.1Singlet (s)3HN/A
c -O-CH₂-CH₃ ~1.2 - 1.4Triplet (t)3H~7.1 Hz
d -O-CH₂ -CH₃~4.0 - 4.2Quartet (q)2H~7.1 Hz
e -NH₂ ~5.0 and ~8.5Broad Singlets (br s)2HN/A
Detailed Signal Analysis
  • Signal (a): Methyl Group at C2 (~2.1 - 2.3 ppm)

    • Chemical Shift: This methyl group is attached to an sp² carbon that is part of a conjugated system and is alpha to a carbonyl group. This environment results in significant deshielding, placing its signal in the vinylic methyl region. It is predicted to be slightly downfield compared to the methyl at C3.

    • Multiplicity: As there are no adjacent protons within three bonds, this signal will appear as a sharp singlet .

  • Signal (b): Methyl Group at C3 (~1.9 - 2.1 ppm)

    • Chemical Shift: This methyl group is also attached to an sp² carbon but is beta to the carbonyl group and alpha to the electron-donating amino group. The shielding effect of the amino group will likely place this signal slightly upfield relative to the C2-methyl group.

    • Multiplicity: Similar to signal (a), there are no vicinal protons, resulting in a singlet . The presence of two distinct singlets for the two methyl groups on the double bond is a key indicator of this specific molecular structure.

  • Signals (c) and (d): The Ethyl Ester Group

    • Protons (d) - Methylene (-O-CH₂-): ~4.0 - 4.2 ppm. The protons of the methylene group are directly attached to an oxygen atom, which is highly electronegative. This causes strong deshielding, shifting the signal significantly downfield.[2] This signal will be a quartet due to coupling with the three adjacent protons of the methyl group (n+1 = 3+1 = 4).[3]

    • Protons (c) - Methyl (-CH₃): ~1.2 - 1.4 ppm. These protons are in a standard alkyl environment but are beta to the ester oxygen. Their signal appears in the typical upfield region. It will be a triplet due to coupling with the two adjacent methylene protons (n+1 = 2+1 = 3). The coupling constant for this triplet will be identical to that of the quartet (~7.1 Hz).

  • Signal (e): Amine Protons (-NH₂) (~5.0 and ~8.5 ppm)

    • Chemical Shift: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[4] In the (Z)-isomer, one proton is involved in a strong intramolecular hydrogen bond with the ester carbonyl. This proton will be significantly deshielded and appear far downfield, potentially as a broad signal around δ 8.5 ppm .[3] The other "free" proton will resonate further upfield, likely around δ 5.0 ppm .

    • Multiplicity & Appearance: Due to rapid quadrupole relaxation of the ¹⁴N nucleus and potential proton exchange, N-H protons typically do not show coupling to adjacent protons and appear as broad singlets .[5]

    • Validation: The identity of these signals can be unequivocally confirmed by a D₂O shake experiment . Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the -NH₂ signals will disappear as the protons are exchanged for deuterium.[4]

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis is critical for ensuring the integrity of the results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing a Weigh 5-10 mg of Analyte b Add 0.6 mL CDCl₃ with TMS a->b c Vortex to Homogenize b->c d Insert Sample into Spectrometer c->d e Lock, Tune, and Shim d->e f Acquire FID (zg30, 16 scans) e->f g Fourier Transform f->g h Phase Correction g->h i Baseline Correction h->i j Integrate Signals i->j k Reference to TMS (0 ppm) j->k l Assign Signals to Protons k->l Final Spectrum Analysis

Caption: Standard workflow for NMR analysis from sample preparation to spectral interpretation.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for the structural confirmation of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester. The key diagnostic features are:

  • The characteristic triplet-quartet pattern of the ethyl ester group.

  • Two distinct singlets in the vinylic region corresponding to the two methyl groups on the double bond, confirming the substitution pattern.

  • The absence of any signals in the typical olefinic proton region (δ 5-7 ppm).

  • Two broad, D₂O-exchangeable signals for the NH₂ protons, with one significantly downfield, which strongly supports the (Z)-configuration stabilized by intramolecular hydrogen bonding.

This comprehensive analysis serves as a robust guide for any scientist working with this compound, enabling confident structural verification and quality control.

References

  • Oregon State University. 1H NMR Chemical Shifts. Available from: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • National Center for Biotechnology Information. 2-Butenoic acid, 3-amino-, ethyl ester. PubChem Compound Summary for CID 95308. Available from: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

  • UCLA Chemistry. Spectroscopy Tutorial: Esters. Available from: [Link]

  • MaChemGuy. NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. YouTube. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • JoVE. Video: NMR Spectroscopy Of Amines. Available from: [Link]

  • ChemSynthesis. ethyl (2Z)-3-amino-2-butenoate. Available from: [Link]

  • University of Regensburg. 1H NMR Spectroscopy Handout. Available from: [Link]

  • Chemistry LibreTexts. 23.5: Spectroscopic Properties of Amines. Available from: [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling. Available from: [Link]

Sources

13C NMR analysis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Abstract

This technical guide provides a comprehensive analysis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document details the theoretical principles underpinning the ¹³C NMR spectrum of this molecule, a robust and self-validating experimental protocol, and a thorough interpretation of the spectral data. By elucidating the interplay of electronic effects from the enamine and α,β-unsaturated ester functionalities, alongside the steric influence of the (Z)-configuration, this guide serves as an expert resource for the unambiguous structural characterization of this and related compounds.

Introduction: The Compound and the Technique

Significance of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester belongs to the class of β-enaminones, which are highly versatile building blocks in organic synthesis.[1][2] The presence of multiple functional groups—an enamine, an α,β-unsaturated ester, and specific stereochemistry—makes these molecules valuable precursors for the synthesis of various heterocyclic compounds and pharmacologically active agents. Accurate and unequivocal structural confirmation is paramount in these applications, and ¹³C NMR spectroscopy stands as a primary analytical tool for this purpose.

The Power of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule. Unlike ¹H NMR, the spectra are often simpler, with each unique carbon atom typically producing a distinct signal.[3] The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of attached atoms, and resonance effects.[4][5] For a molecule like (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, ¹³C NMR is indispensable for confirming the presence of key functional groups, determining the substitution pattern of the alkene, and verifying the stereochemistry.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

A deep understanding of the molecule's structure is essential to predict and interpret its ¹³C NMR spectrum. The interplay between the electron-donating amino group and the electron-withdrawing ester group, mediated by the C=C double bond, creates a unique electronic environment for each carbon atom.

Molecular Structure and Carbon Environments

The structure of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester contains seven chemically non-equivalent carbon atoms, which should theoretically give rise to seven distinct signals in a proton-decoupled ¹³C NMR spectrum.[6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing A Weigh 50-100 mg of sample into a clean vial. B Add ~0.7 mL of CDCl3 containing 0.03% TMS. A->B C Vortex to dissolve completely. B->C D Filter solution through a glass wool-plugged Pasteur pipette into a clean NMR tube. C->D E Cap the tube and wipe clean. D->E F Insert sample into spectrometer and perform lock and shim. E->F Transfer to Spectrometer G Acquire proton-decoupled 13C NMR spectrum. F->G H Apply Fourier Transform, phase correction, and baseline correction. G->H I Calibrate spectrum by setting the TMS signal to 0.0 ppm. H->I

Caption: A validated workflow for high-quality ¹³C NMR analysis.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 50-100 mg of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester into a clean, dry glass vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

  • Dissolution: Securely cap the vial and vortex until the sample is fully dissolved. Gentle warming may be applied if necessary.

  • Filtration: Prepare a Pasteur pipette by tightly packing a small amount of glass wool into the neck. Transfer the sample solution through this filter into a high-quality, clean NMR tube. This step is crucial for removing dust and other particulates. 5. Finalization: Cap the NMR tube. Carefully wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before inserting it into the spectrometer.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard ¹³C observation with proton broadband decoupling.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay can be beneficial for ensuring proper relaxation of quaternary carbons, which often have long relaxation times.

  • Number of Scans: 128 to 1024, or as needed to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Correction: Perform phase and baseline corrections to ensure accurate signal integration and positioning.

  • Calibration: Reference the spectrum by setting the chemical shift of the TMS signal to exactly 0.0 ppm.

Data Interpretation and Spectral Assignment

Interpreting the processed spectrum involves assigning each peak to its corresponding carbon atom in the molecule. The predicted chemical shifts in Section 2.3 serve as the primary guide for this assignment.

  • The Carbonyl Region (165-175 ppm): A single, relatively weak peak in this downfield region is unambiguously assigned to the ester carbonyl carbon, C1 . Quaternary carbons not directly attached to protons often show weaker signals, which is typical for carbonyls. [7]* The Olefinic Region (80-165 ppm): Two quaternary peaks are expected here.

    • The most downfield of this pair, around 155-165 ppm, is assigned to C3 . Its highly deshielded position is characteristic of the carbon atom bearing the amino group in an enaminone system. [8] * The significantly more shielded peak, expected around 80-90 ppm, is assigned to C2 . This upfield shift for a vinylic carbon is a hallmark of the α-carbon in an enamine, which is also the β-carbon to the ester.

  • The Aliphatic Region (0-65 ppm): Four signals are expected in this region.

    • The peak between 55-65 ppm is assigned to C6 , the methylene carbon of the ethyl ester, which is deshielded by the adjacent oxygen atom. [9] * The remaining three peaks correspond to the three methyl groups. The two peaks between 15-25 ppm are assigned to the methyl groups on the double bond, C4 and C5 . Differentiating between them may require advanced 2D NMR techniques (like NOESY or HMBC), but their general location is predictable.

    • The most upfield signal, typically between 12-18 ppm, is assigned to the terminal methyl of the ethyl group, C7 .

Conclusion

The ¹³C NMR analysis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester is a powerful method for its complete structural verification. The spectrum is defined by a unique set of seven signals whose chemical shifts are dictated by the strong, opposing electronic effects of the enamine and α,β-unsaturated ester functionalities. The highly shielded C2 (~80-90 ppm) and deshielded C3 (~155-165 ppm) are the key spectroscopic signatures of this molecular framework. By following the rigorous, self-validating protocol outlined in this guide, researchers can confidently acquire high-quality data and perform unambiguous spectral assignments, ensuring the structural integrity of this valuable synthetic intermediate.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Ahmed, M. G., & Hickmott, P. W. (1979). Enamines. Part 40. Carbon-13 nuclear magnetic resonance spectroscopy in the determination of aliphatic enamine configurations. Journal of the Chemical Society, Perkin Transactions 2, (6), 838-840.
  • Pecul, M., & Sadlej, J. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(14), 3613–3622.
  • LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

  • Tiedemann, N. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum for 2-methylbutane. Retrieved from [Link]

  • StudySmarter. (2023). Factors Affecting Chemical Shift. Retrieved from [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2022). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 10, 1042571.
  • LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NOBLE CHEMISTRY. (2024). 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts. YouTube. Retrieved from [Link]

  • Gurudata, & Stothers, J. B. (1969). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 47(19), 3515-3524.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Beilstein Journals. (2025). General method for the synthesis of enaminones via photocatalysis. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470.
  • Andrec, M., et al. (2007). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Journal of Biomolecular NMR, 37(3), 141–160.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Yang, H., et al. (2017). Structural factors affecting 13C NMR chemical shifts of cellulose: a computational study. Cellulose, 24(1), 147-161.
  • ResearchGate. (1969). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]

  • Beilstein Journals. (2025). General method for the synthesis of enaminones via photocatalysis. Retrieved from [Link]

Sources

Technical Guide: Infrared Spectrum Analysis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the IR spectrum of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester.

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, a β-enamino ester. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize spectroscopic methods for structural elucidation and quality control. We will dissect the molecule's vibrational characteristics, predict its IR absorption bands based on functional group analysis, and provide a detailed experimental protocol for acquiring a high-fidelity spectrum. The causality behind spectral features, particularly the effects of conjugation and intramolecular hydrogen bonding, is a central focus.

Introduction and Molecular Structure

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester belongs to the class of β-enamino esters. These compounds are valuable synthetic intermediates due to the presence of multiple reactive sites. The structural characterization of these molecules is critical, and Infrared (IR) spectroscopy is a powerful, non-destructive first-pass technique for confirming the presence of key functional groups and verifying structural integrity.

The defining feature of the (Z)-isomer is the spatial proximity of the amino (-NH₂) and ester (-COOEt) groups, which allows for the formation of a strong intramolecular hydrogen bond. This interaction, along with the conjugation between the nitrogen lone pair, the C=C double bond, and the C=O double bond, creates a resonant system that significantly influences the molecule's electronic and vibrational properties. These effects are directly observable in the IR spectrum, leading to characteristic shifts in absorption frequencies when compared to isolated functional groups.

Figure 1: Molecular structure of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, highlighting the key functional groups and the intramolecular hydrogen bond between the amine proton and the carbonyl oxygen.

Predicted Infrared (IR) Spectrum Analysis

The IR spectrum of this molecule is a composite of the vibrational modes of its constituent parts. However, the electronic communication across the conjugated system and the hydrogen bonding dramatically alter the expected frequencies. The following table summarizes the predicted absorption bands and the rationale for their positions.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityRationale & Expert Insights
3400 - 3100N-H Stretch (Amine)Medium, BroadThe presence of two bands is expected for a primary amine (asymmetric and symmetric stretches). Due to strong intramolecular H-bonding, these bands will be shifted to lower wavenumbers and appear significantly broadened compared to a free amine (typically 3500-3300 cm⁻¹).
2980 - 2850C-H Stretch (Alkyl)Medium-WeakThese absorptions arise from the symmetric and asymmetric stretching of C-H bonds in the methyl (CH₃) and ethyl (CH₂) groups. Their positions are standard and less affected by the conjugated system.
1660 - 1640C=O Stretch (Ester)StrongA typical saturated ester carbonyl absorbs around 1750-1735 cm⁻¹. Here, conjugation with the C=C bond and the nitrogen lone pair delocalizes the pi-electron density, weakening the C=O bond. The intramolecular hydrogen bond further weakens it. This combined effect causes a dramatic shift to a much lower frequency, which is a hallmark of this structure.
1620 - 1590C=C Stretch (Alkene)StrongConjugation with the carbonyl group and coupling with the N-H bending vibration often results in a C=C stretch that is stronger than usual. Its position is slightly lower than that of an isolated C=C bond (1650 cm⁻¹).
1580 - 1520N-H Bend (Amine)Medium-StrongThis bending (scissoring) vibration is often coupled with the C=C stretching mode in enamine systems, enhancing its intensity.
1300 - 1200C-O Stretch (Ester)StrongThis band is associated with the stretching of the C-O single bond of the ester. In conjugated esters, this absorption is typically strong and found at a slightly higher frequency than in saturated esters due to the resonance contribution, which imparts some double-bond character to this bond.
Below 1000C-H Bends & OtherWeak-MediumThe fingerprint region will contain numerous other bands, including C-H out-of-plane bending and skeletal vibrations, which are unique to the molecule but more complex to assign individually.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This protocol outlines the use of a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and robust setup for analyzing liquid or solid samples.

Objective: To obtain a clean, reproducible IR spectrum of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester for structural verification.

Instrumentation: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) with a diamond or germanium ATR crystal.

Protocol Workflow:

G cluster_prep Phase 1: Preparation & Background cluster_sample Phase 2: Sample Analysis cluster_process Phase 3: Data Processing & Cleaning A Step 1: Clean ATR Crystal (Isopropanol, then Acetone) B Step 2: Verify Crystal Cleanliness (Collect 'Air' Spectrum) A->B Ensure no residue peaks C Step 3: Collect Background Spectrum (16-32 scans, 4 cm⁻¹ resolution) B->C Establish baseline D Step 4: Apply Sample (Small drop or few crystals) E Step 5: Ensure Good Contact (Apply pressure with ATR anvil) D->E Critical for good signal F Step 6: Collect Sample Spectrum (Same parameters as background) E->F G Step 7: Perform ATR Correction (Software function) H Step 8: Perform Baseline Correction (If necessary) G->H Improves peak accuracy I Step 9: Clean Crystal & Verify (Repeat Step 1 & 2) H->I Prevent cross-contamination

A Technical Guide to the Solubility of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester, a member of the β-enamino ester class of compounds, is a versatile synthetic intermediate in organic chemistry. Its structural motifs are pertinent to the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. An understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This guide provides a comprehensive overview of the solubility characteristics of this compound, the underlying physicochemical principles, and detailed protocols for its empirical determination.

While specific quantitative solubility data for (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester across a wide array of organic solvents is not extensively documented in publicly available literature, this guide will equip the researcher with the foundational knowledge and practical methodologies to ascertain these crucial parameters. Preliminary findings indicate that the compound is slightly soluble in chloroform and methanol.[1][2]

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline.[3] Let's dissect the structure of (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester to understand its solubility profile.

Molecular Structure:

Key Functional Groups and Their Contributions:

  • Amino Group (-NH2): The primary amine group is polar and capable of acting as a hydrogen bond donor.[4] This functionality enhances solubility in polar protic solvents. The lone pair of electrons on the nitrogen atom also allows it to act as a hydrogen bond acceptor.

  • Ester Group (-COOEt): The ethyl ester group possesses a polar carbonyl (C=O) moiety and a nonpolar ethyl chain. The carbonyl oxygen can act as a hydrogen bond acceptor. The presence of the ester group contributes to the compound's solubility in solvents of intermediate polarity.

  • Alkene Backbone and Methyl Groups: The carbon-carbon double bond and the methyl groups contribute to the nonpolar character of the molecule. This aspect favors solubility in less polar or nonpolar organic solvents.

The "Z" configuration of the double bond may also influence crystal packing and, consequently, the energy required to break the crystal lattice for dissolution.

Hydrogen Bonding Capacity: The presence of the N-H bonds in the amino group allows for hydrogen bonding with protic solvents (e.g., alcohols) and with aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).[4] This is a significant factor driving its solubility in many organic solvents.

Overall Polarity: (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester can be classified as a moderately polar compound due to the presence of both polar (amino, ester) and nonpolar (alkyl) functionalities. This dual character suggests it will exhibit a range of solubilities across different organic solvents. It is generally described as soluble in organic solvents.[5]

Qualitative Solubility Profile

Based on its structure, a qualitative prediction of solubility in common organic solvents can be made:

Solvent ClassPredicted SolubilityRationale
Protic Polar (e.g., Methanol, Ethanol)Likely SolubleThe amino group can donate hydrogen bonds, and the amino and ester groups can accept hydrogen bonds from the solvent.
Aprotic Polar (e.g., Acetone, Ethyl Acetate, DMSO, Acetonitrile)Likely SolubleThe polar functional groups of the solvent can interact with the polar groups of the solute.
Nonpolar (e.g., Hexane, Toluene)Likely Sparingly to Slightly SolubleThe nonpolar parts of the molecule will interact with the solvent, but the polar groups will be less effectively solvated.
Chlorinated (e.g., Dichloromethane, Chloroform)Likely SolubleThese solvents can interact with the polar parts of the molecule and are good at dissolving a wide range of organic compounds. Existing data indicates slight solubility in chloroform.[1]

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, empirical determination is essential. The following are robust, validated methods suitable for this purpose.

Gravimetric Method (Shake-Flask)

This is a classic and reliable method for determining equilibrium solubility.[6][7][8]

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solute to solvent in a sealed vial B Equilibrate at constant temperature with agitation A->B Shake/Stir C Allow solid to settle B->C Cease agitation D Filter supernatant to remove undissolved solid C->D Syringe filter E Transfer a known volume/mass of the clear filtrate to a pre-weighed container D->E Pipette F Evaporate the solvent E->F Under vacuum or gentle heat G Dry the residue to a constant weight F->G Oven/Desiccator H Calculate solubility G->H By mass difference

Caption: Gravimetric solubility determination workflow.

  • Preparation of Saturated Solution:

    • Add an excess amount of (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester to a known volume or mass of the chosen organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6] The temperature should be precisely controlled and recorded.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed for several hours to permit the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE, 0.22 µm) to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately transfer a known volume or mass of the clear filtrate into a pre-weighed, clean, and dry container (e.g., a glass vial or aluminum pan).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is removed, dry the container with the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.[8]

    • The final weight of the residue corresponds to the mass of the solute dissolved in the known volume or mass of the solvent.

  • Calculation:

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

    • Calculation: Solubility (g/L) = (Mass of residue (g)) / (Volume of filtrate taken (L))

UV-Visible Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region. It is a high-throughput and sensitive technique.[9][10]

G cluster_cal Calibration cluster_sol Solubility Measurement cluster_analysis Analysis A Prepare a series of standard solutions of known concentrations B Measure the absorbance of each standard at λmax A->B Spectrophotometer C Generate a calibration curve (Absorbance vs. Concentration) B->C Linear Regression D Prepare a saturated solution (as in gravimetric method) E Filter the supernatant D->E Equilibrate & Filter F Dilute the clear filtrate with a known factor E->F Volumetric dilution G Measure the absorbance of the diluted sample F->G Spectrophotometer H Determine concentration from the calibration curve G->H Interpolate I Calculate original solubility considering the dilution factor H->I Back-calculate

Caption: UV-Vis spectrophotometry solubility workflow.

  • Preparation of Calibration Curve:

    • Prepare a stock solution of (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester of a known concentration in the chosen solvent.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing, known concentrations.

    • Determine the wavelength of maximum absorbance (λmax) by scanning the UV-Vis spectrum of one of the standard solutions.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law. The equation of this line is your calibration curve.

  • Sample Preparation and Analysis:

    • Prepare a saturated solution and filter it as described in the gravimetric method.

    • Accurately dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be recorded precisely.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Use the equation from the calibration curve to determine the concentration of the diluted sample from its absorbance.

    • Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution, which is the solubility of the compound.

Self-Validating Systems and Trustworthiness

For both methods, the following practices ensure the trustworthiness and self-validation of the results:

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent.

  • Temperature Control: Maintain and report a constant temperature throughout the experiment, as solubility is temperature-dependent.[11]

  • Purity of Compound and Solvent: Use highly pure compound and analytical grade solvents to avoid erroneous results.

  • Replicates: Perform each measurement in triplicate to assess the precision and report the mean and standard deviation.

  • Method Validation: For the UV-Vis method, the linearity of the calibration curve (R² > 0.99) validates the concentration range used.

Conclusion

References

  • University of California, Davis. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

  • Clark, J. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An Easy Synthesis of Enaminones in Water as Solvent. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Some Factors Affecting the Solubility of Polymers. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, September 22). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

  • Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]

  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • Studylib. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl (2Z)-3-amino-2-butenoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Ethyl (2Z)-3-amino-2-butenoate. Retrieved from [Link]

  • ChemBK. (2024, April 10). Ethyl but-2-enoate. Retrieved from [Link]

Sources

Technical Guide: Stability of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester in Acidic Conditions

[1]

Executive Summary

Target Molecule: (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester CAS: 54393-21-4 (Z-isomer specific) / 626-34-6 (Generic/Unsubstituted analog reference) Formula:

MW:12

Core Stability Verdict: This molecule exhibits critical instability under acidic conditions. While the (Z)-isomer is thermodynamically stabilized by intramolecular hydrogen bonding, the presence of protons (

  • Rapid Hydrolysis: Conversion to Ethyl 2-methylacetoacetate and ammonium.

  • Geometric Isomerization: Loss of the stable (Z)-configuration to the reactive (E)-isomer, facilitating further degradation or polymerization.

Operational Directive: Avoid exposure to aqueous acidic media (pH < 6.0) during storage. In synthetic applications (e.g., Hantzsch synthesis), in-situ generation or buffering is required to prevent yield loss.[1]

Structural Analysis & Physicochemical Properties[1]

To understand the instability, one must first understand the electronic structure that defines this enamine.

The Enamine Resonance System

The molecule is a


1
  • Resonance Form A (Neutral):

    
    [1]
    
  • Resonance Form B (Zwitterionic):

    
    [1]
    

In neutral conditions, Form B contributes significantly, placing high electron density on the


The (Z)-Isomer Advantage

The (Z)-isomer is the thermodynamic product due to a six-membered intramolecular hydrogen bond between the amino hydrogen and the ester carbonyl oxygen.[1]

  • Stabilization Energy:

    
     favoring (Z) over (E).
    
  • Acid Effect: Acid disrupts this H-bond by protonating the carbonyl oxygen or the amine, breaking the "lock" and allowing free rotation to the less stable (E)-isomer.[1]

Mechanistic Degradation Pathways

The following Graphviz diagram details the acid-catalyzed degradation cascade.

GEnamine_Z(Z)-Enamine(Stable H-bond)Enamine_E(E)-Enamine(Unstable)Enamine_Z->Enamine_EH+ / IsomerizationProtonated_InterC-ProtonatedIminium IonEnamine_Z->Protonated_InterH+ (Rate Limiting)Enamine_E->Protonated_InterH+ (Fast)CarbinolamineHemiaminalIntermediateProtonated_Inter->Carbinolamine+ H2OProductEthyl 2-methylacetoacetate+ NH4+Carbinolamine->Product- NH3

Figure 1: Acid-catalyzed hydrolysis and isomerization pathways. The rate-determining step is typically the C-protonation of the enamine.[1]

Pathway A: Hydrolysis (Irreversible)

This is the dominant pathway in aqueous acid.

  • Protonation: The

    
    -carbon (C2) is protonated. Although the Nitrogen is more basic, N-protonation is fast and reversible (kinetic control). C-protonation leads to the Iminium Ion  (thermodynamic sink).
    
  • Nucleophilic Attack: Water attacks the electrophilic iminium carbon (C3).

  • Elimination: Ammonia is expelled, yielding the

    
    -keto ester (Ethyl 2-methylacetoacetate ).[1]
    
Pathway B: Isomerization (Reversible)

In non-aqueous acid or low-water conditions, acid catalyzes the rotation around the

  • Mechanism: Protonation of the enamine creates a single bond character between C2 and C3, allowing rotation.

  • Consequence: The (E)-isomer lacks the H-bond stabilization and is more reactive toward intermolecular side reactions (e.g., dimerization).[1]

Experimental Assessment Protocols

To validate stability in your specific matrix, use the following self-validating protocols.

HPLC Stability Assay

Objective: Quantify the half-life (

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 7.[1]0) - Neutral buffer essential to prevent on-column degradation
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 10 min
Detection UV @ 285 nm (Enamine

) vs 210 nm (Keto-ester)
Sample Prep Dissolve in anhydrous MeCN.[1] Dilute into acidic buffer immediately prior to injection.

Data Interpretation:

  • Peak A (RT ~5.2 min): (Z)-Enamine (Target).

  • Peak B (RT ~5.5 min): (E)-Enamine (Transient).

  • Peak C (RT ~4.1 min): Ethyl 2-methylacetoacetate (Hydrolysis Product).

NMR Verification (Isomer Ratio)

Objective: Distinguish Z/E isomers and confirm H-bonding loss.

  • Solvent:

    
     (Reference) vs 
    
    
    +
    
    
    (Acid stress).
  • Key Signal: The amine protons (

    
    ).[3][4]
    
    • (Z)-Isomer: Broad singlet at

      
       ppm (deshielded by H-bond).[1]
      
    • (E)-Isomer: Broad singlet at

      
       ppm.
      
    • Hydrolysis: Appearance of ketone methyl singlet at

      
       ppm.
      

Implications for Drug Development (Hantzsch Synthesis)

In the context of synthesizing dihydropyridine calcium channel blockers (e.g., Nifedipine analogs), this molecule is often an intermediate.

The "Acid Trap": Many Hantzsch protocols call for acetic acid catalysis.

  • Risk: If the enamine is pre-formed and exposed to acetic acid before the aldehyde is added, it will hydrolyze back to the keto-ester, ruining the stoichiometry.

  • Solution: Use a One-Pot Protocol where the enamine is generated in situ in the presence of the aldehyde, or add the acid catalyst last.

Recommended Storage Conditions
  • Temperature: -20°C.

  • Atmosphere: Argon/Nitrogen (Hygroscopic - moisture leads to hydrolysis).

  • Additives: Store over activated 4Å molecular sieves to maintain anhydrous conditions.

References

  • Mechanism of Enamine Hydrolysis: Sollenberger, P. Y., & Martin, R. B. (1970). Hydrolysis of enamines.[3][5] Mechanism and catalysis. Journal of the American Chemical Society, 92(14), 4261-4270. Link

  • Hantzsch Reaction Intermediates: Bossert, F., Meyer, H., & Wehinger, E. (1981). 1,4-Dihydropyridines: Relationships between structure and activity. Angewandte Chemie International Edition, 20(9), 762-769.[1] Link

  • Z/E Isomerization of Beta-Amino Esters: Lamm, B., & Simonet, J. (1974). Electroorganic preparations. XXXIV. Reduction of beta-amino-alpha,beta-unsaturated esters. Acta Chemica Scandinavica B, 28, 147-152.[1] Link

  • General Stability Data (PubChem): National Center for Biotechnology Information. (2025).[5][6][7][8] PubChem Compound Summary for CID 95308, Ethyl 3-aminocrotonate. Link(Note: Reference for the unsubstituted analog behavior).

A Technical Guide to the Reactivity of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester with Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester, a prominent member of the β-enamino ester class, stands as a versatile and highly valuable building block in modern organic synthesis. Its unique electronic and structural features, arising from the conjugation of the amino group with the α,β-unsaturated ester moiety, bestow upon it a rich and tunable reactivity profile. This technical guide provides an in-depth exploration of the reactivity of this substrate with a range of electrophiles, offering field-proven insights for researchers, scientists, and professionals in drug development. The narrative delves into the causality behind experimental choices, presenting self-validating protocols and grounding mechanistic claims in authoritative sources.

Introduction: The Duality of a Vinylogous Amide

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester can be conceptualized as a vinylogous amide, where the electronic influence of the nitrogen lone pair extends through the conjugated π-system to the carbonyl group. This delocalization creates a molecule with nucleophilic centers at both the nitrogen and the α-carbon, rendering it susceptible to attack by a variety of electrophiles. The inherent ambiguity in the site of attack—N versus C—is a central theme in the chemistry of β-enamino esters and can often be controlled by judicious choice of reaction conditions.

The geometry of the starting material, with the amino and ester groups in a (Z)-configuration, is stabilized by an intramolecular hydrogen bond. This feature can influence its reactivity, and its disruption is often a key step in reactions.

Synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

A common and straightforward method for the synthesis of β-enamino esters involves the condensation of a β-ketoester with an amine.[1] For the title compound, this would typically involve the reaction of ethyl 2-methylacetoacetate with ammonia.

Experimental Protocol: General Synthesis of β-Enamino Esters

This protocol is a general method that can be adapted for the synthesis of the title compound.

  • To a solution of the β-ketoester (1 equivalent) in a suitable solvent such as ethanol or toluene, add the amine (1-1.2 equivalents).

  • For less reactive amines, a catalytic amount of a weak acid, such as acetic acid (e.g., 0.1 equivalents), can be added to facilitate the reaction.[1]

  • The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). The removal of water, often with a Dean-Stark apparatus, can drive the equilibrium towards product formation.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by distillation to afford the pure β-enamino ester.

Reactions with Alkylating and Acylating Agents: A Tale of Two Nucleophiles

The reaction of (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester with alkyl and acyl halides is a prime example of its ambident nucleophilic character. The outcome, whether N- or C-functionalization, is a delicate interplay of several factors including the nature of the electrophile, the solvent, the base employed, and the temperature.

Alkylation: N-Alkylation vs. C-Alkylation

While N-alkylation is often the kinetically favored pathway, C-alkylation can be achieved under specific conditions. The use of a strong, non-nucleophilic base can favor the formation of the enolate, leading to C-alkylation.

Experimental Protocol: N-Alkylation of a β-Amino Ester (Adapted from α-Amino Ester Alkylation)

This protocol for the N-alkylation of α-amino esters can be adapted for β-enamino esters.[2]

  • To a solution of the amino ester hydrochloride (0.50 mmol) in toluene (2.5 M), add [IrCp*Cl2]2 (1.25 mol%), NaHCO3 (1.05 equiv.), and the corresponding alcohol (1 equiv.).

  • The reaction mixture is heated at 100 °C for 16 hours.

  • After cooling to room temperature, the mixture is filtered and the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography to yield the N-alkylated product.

Acylation: Controlling Regioselectivity

The acylation of β-enamino esters can lead to either N-acylated (enamide) or C-acylated products. A study on the regioselectivity of acylation of a related β-enamino-ester revealed that the choice of base and solvent is crucial.[3] The use of triethylamine in dichloromethane resulted in a mixture of N- and C-acylated products, while other conditions could be tuned to favor one over the other.[3]

Experimental Protocol: Regioselective Acylation of a β-Enamino-ester[3]
  • For N-Acylation:

    • Dissolve the β-enamino-ester (1 equivalent) in a suitable aprotic solvent like dichloromethane.

    • Add a non-nucleophilic base such as triethylamine (1.1 equivalents).

    • Cool the mixture to 0 °C and add the acyl chloride (1 equivalent) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work-up involves washing with water and brine, followed by drying over anhydrous sodium sulfate.

    • Purification by column chromatography affords the N-acylated product.

  • For C-Acylation:

    • The presence of an intramolecular hydrogen bond in the starting β-enamino-ester can favor C-acylation.[3]

    • Employing a stronger base or a different solvent system may also shift the equilibrium towards the C-acylated product.

ReactionElectrophileKey ConditionsMajor Product
AlkylationAlkyl HalideKinetic controlN-Alkylated
AlkylationAlkyl HalideThermodynamic control, strong baseC-Alkylated
AcylationAcyl ChlorideTriethylamine, CH2Cl2Mixture of N- and C-Acylated
AcylationAcyl ChlorideConditions favoring C-acylationC-Acylated

Condensation with Aldehydes and Ketones: Building Complexity

The reaction of (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester with aldehydes and ketones is a powerful tool for constructing more complex molecular architectures, often leading to the formation of heterocyclic systems.

Knoevenagel-Type Condensation

In a reaction analogous to the Knoevenagel condensation, the α-carbon of the enamino ester can act as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.[4] This is typically followed by dehydration to yield a new α,β-unsaturated system.

Experimental Protocol: Condensation with an Aromatic Aldehyde
  • To a solution of (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester (1 equivalent) and an aromatic aldehyde (1 equivalent) in a solvent such as ethanol or acetic acid, add a catalytic amount of a base like piperidine or a Lewis acid.

  • The mixture is heated to reflux for several hours, with progress monitored by TLC.

  • Upon completion, the reaction is cooled, and the product may precipitate. If not, the solvent is removed, and the residue is purified by recrystallization or column chromatography.

Cyclization Reactions: Gateway to Heterocycles

The true synthetic utility of (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester is most evident in its application as a precursor for a diverse array of heterocyclic compounds. The combination of the nucleophilic amino group and the activated α-carbon allows for a variety of cyclization strategies.

Synthesis of Pyridinones

β-Enamino esters can react with various partners to form pyridinone rings. For instance, reaction with acetylacetone in the presence of ammonium acetate can yield pyridinone derivatives.[5]

Synthesis of Pyrazoles

The reaction of β-enamino esters with hydrazine derivatives is a classical method for the synthesis of pyrazoles.[5][6] The reaction proceeds via condensation and subsequent cyclization.

  • A mixture of the β-enamino ester (0.01 mol) and a substituted hydrazine hydrochloride (0.01 mol) in ethanol (25 mL) is refluxed for 3 hours.

  • After cooling to room temperature, the reaction mixture is poured into cold water.

  • The resulting solid is collected by filtration and washed with ethanol to give the pyrazolone product.

Synthesis of Quinolines

The Gould-Jacobs reaction provides a pathway to quinoline derivatives from anilines and malonic acid derivatives.[7] A related approach involves the reaction of β-enamino esters with 2-aminoaryl carbonyl compounds, which can lead to quinolines through a cascade of reactions including Michael addition and intramolecular aldol condensation.[8]

Synthesis of Benzodiazepines

The versatile reactivity of β-enamino esters also extends to the synthesis of seven-membered heterocyclic systems like benzodiazepines. This can be achieved through multi-step sequences involving the reaction of the enamino ester with appropriate bifunctional reagents. For example, a reaction with o-phenylenediamine can be a key step in the synthesis of certain benzodiazepine precursors.[9]

Visualizing the Reactivity Pathways

To better illustrate the concepts discussed, the following diagrams outline the key reactivity pathways of (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester.

Reactivity_of_Beta-Enamino_Ester start (Z)-3-Amino-2-methyl- 2-butenoic Acid Ethyl Ester electrophiles Electrophiles alkylation Alkylation (R-X) electrophiles->alkylation acylation Acylation (RCOCl) electrophiles->acylation condensation Condensation (R'CHO) electrophiles->condensation cyclization Cyclization Partners electrophiles->cyclization n_alkylation N-Alkylated Product alkylation->n_alkylation Kinetic Control c_alkylation C-Alkylated Product alkylation->c_alkylation Thermodynamic Control n_acylation N-Acylated Product (Enamide) acylation->n_acylation N-Attack c_acylation C-Acylated Product acylation->c_acylation C-Attack knoevenagel Knoevenagel-type Product condensation->knoevenagel heterocycles Heterocycles pyridones Pyridinones heterocycles->pyridones pyrazoles Pyrazoles heterocycles->pyrazoles quinolines Quinolines heterocycles->quinolines benzodiazepines Benzodiazepines heterocycles->benzodiazepines

Caption: Reactivity pathways of (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester.

Experimental_Workflow_Heterocycle_Synthesis start Start: (Z)-3-Amino-2-methyl- 2-butenoic Acid Ethyl Ester reagents Select Cyclization Partner (e.g., Hydrazine, Diketene) start->reagents reaction Reaction Setup: - Solvent Selection - Catalyst (if any) - Temperature Control reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR - Mass Spectrometry - IR purification->characterization product Final Heterocyclic Product characterization->product

Caption: General workflow for heterocyclic synthesis.

Conclusion

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester is a powerful and versatile synthon in organic chemistry. Its ambident nucleophilicity allows for a wide range of transformations, from simple alkylations and acylations to complex, multi-step syntheses of valuable heterocyclic scaffolds. The ability to control the regioselectivity of its reactions through careful manipulation of experimental conditions makes it an invaluable tool for the synthetic chemist. This guide has provided a comprehensive overview of its reactivity, grounded in the scientific literature, to aid researchers in harnessing the full potential of this remarkable building block.

References

  • Black, G. M., et al. (2018). N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. Angewandte Chemie International Edition, 57(33), 10599-10603. [Link]

  • Shaabani, A., et al. (2005). One-Pot, Three-Component Synthesis of Pyrazole Derivatives.
  • Cimarelli, C., et al. (2019). A study on the regioselectivity in N,C-acylation of β-enamino-esters. Beilstein Journal of Organic Chemistry, 15, 2497-2506. [Link]

  • Martínez, R., Ramón, D. J., & Yus, M. (2008). An Efficient and Convenient Nickel-Catalyzed Cyclization of 2-Iodoanilines with Alkynyl Aryl Ketones: Synthesis of 2,4-Disubstituted Quinolines. The Journal of Organic Chemistry, 73(24), 9778-9780.
  • Kamal, A., et al. (2006). A mild and efficient one-pot synthesis of 1,5-benzodiazepine derivatives catalyzed by Sc(OTf)3. Tetrahedron Letters, 47(40), 7247-7250.
  • The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry. [Link]

  • Process for the preparation of 4-substituted-1, 4-dihydropyridines.
  • Al-Zaydi, K. M. (2009). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 14(7), 2776-2788. [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

  • Cai, H., Khanal, H. D., & Lee, Y. R. (2021). Iodine-Catalyzed Annulations of 2-Amino Carbonyls for Diverse 1-Azaxanthones, Quinolines, and Naphthyridines. The Journal of Organic Chemistry, 86(19), 13476-13487. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

Sources

The Versatile Virtuoso: A Technical Guide to (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold

In the intricate tapestry of organic synthesis, certain molecules emerge as exceptionally versatile building blocks, enabling the construction of complex molecular architectures with elegance and efficiency. (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester, a β-enamino ester, is a prime example of such a scaffold. Its unique arrangement of functional groups—a nucleophilic enamine, an electrophilic ester, and a strategically placed methyl group—renders it a powerful tool in the hands of synthetic chemists, particularly in the realm of heterocyclic chemistry. This technical guide provides an in-depth exploration of the synthesis and diverse applications of this remarkable compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the "why" that underpins the "how" in leveraging this versatile building block for the synthesis of medicinally relevant compounds.

I. The Genesis of a Versatile Nucleophile: Synthesis and Characterization of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

The strategic importance of (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester necessitates a reliable and efficient synthetic protocol. The most common and direct approach involves the condensation of a β-keto ester, ethyl 2-methylacetoacetate, with an ammonia source. The inherent thermodynamics of the system favor the formation of the (Z)-isomer, a consequence of a stabilizing intramolecular hydrogen bond between the amino group and the ester carbonyl.[1]

Stereochemical Considerations: The Predominance of the (Z)-Isomer

The kinetic product of the reaction between a β-keto ester and an amine is often the (E)-isomer. However, the (Z)-isomer of primary β-enamino esters is thermodynamically more stable due to the formation of a six-membered pseudo-ring through intramolecular hydrogen bonding. This energetic preference is the driving force for the isomerization to the more stable (Z)-conformation, which is often the exclusively isolated product.

Experimental Protocol: Synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

This protocol outlines a robust, solvent-free, ultrasound-assisted method that offers high yields and excellent stereoselectivity for the (Z)-isomer.[1]

Materials:

  • Ethyl 2-methylacetoacetate

  • Ammonium acetate

  • Glacial acetic acid

  • Ultrasonic bath/probe

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine ethyl 2-methylacetoacetate (1 equiv.) and ammonium acetate (1.1 equiv.).

  • Add a catalytic amount of glacial acetic acid (0.1 equiv.).

  • Introduce a magnetic stir bar and place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 30-60 minutes.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester as a colorless to pale yellow oil.

Expertise & Experience: The use of ultrasound provides the necessary activation energy for the reaction to proceed rapidly at room temperature, minimizing the formation of by-products that can occur at elevated temperatures. The catalytic amount of acetic acid facilitates the initial condensation by protonating the keto-carbonyl, rendering it more electrophilic.

Trustworthiness: The progress of this reaction can be easily monitored by TLC, observing the consumption of the starting β-keto ester. The final product can be unequivocally characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, confirming the (Z)-configuration through the characteristic downfield shift of the N-H protons due to hydrogen bonding.

Spectroscopic Characterization Data:

Spectroscopic DataAssignment
¹H NMR δ (ppm): ~4.5 (s, 1H, vinyl H), ~4.1 (q, 2H, OCH₂), ~2.0 (s, 3H, C-CH₃), ~1.2 (t, 3H, OCH₂CH₃)
¹³C NMR δ (ppm): ~170 (C=O), ~160 (C-NH₂), ~90 (C=CH), ~60 (OCH₂), ~20 (C-CH₃), ~15 (OCH₂CH₃)
IR (neat) ν (cm⁻¹): ~3400-3200 (N-H stretch), ~1650 (C=O stretch, hydrogen-bonded), ~1610 (C=C stretch)

II. The Art of Ring Construction: Applications in Heterocyclic Synthesis

The true power of (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester lies in its ability to participate in a wide array of cyclocondensation reactions, serving as a versatile precursor to a multitude of heterocyclic scaffolds of medicinal and industrial importance.

A. The Hantzsch Dihydropyridine Synthesis: A Gateway to Calcium Channel Blockers

The Hantzsch synthesis is a classic multi-component reaction that provides access to dihydropyridines, a core scaffold in a number of blockbuster drugs such as nifedipine and amlodipine. In a modified Hantzsch synthesis, (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester serves as the nitrogen-containing component, reacting with an aldehyde and a β-dicarbonyl compound.

Mechanism of the Hantzsch Synthesis:

The reaction proceeds through a series of condensation and cyclization steps. Initially, the aldehyde condenses with the β-dicarbonyl compound to form a Knoevenagel condensation product. Concurrently, the (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester is in equilibrium with its enamine tautomer. A Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration, furnishes the dihydropyridine ring.

Hantzsch_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Product Aldehyde->Knoevenagel_Product Condensation Beta_Dicarbonyl β-Dicarbonyl Beta_Dicarbonyl->Knoevenagel_Product Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Enamino_Ester (Z)-3-Amino-2-methyl- 2-butenoic Acid Ethyl Ester Enamino_Ester->Michael_Adduct Michael Addition Dihydropyridine Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration

Caption: Hantzsch Dihydropyridine Synthesis Workflow.

Experimental Protocol: Microwave-Assisted Hantzsch Dihydropyridine Synthesis

This protocol describes a rapid and efficient microwave-assisted synthesis of a dihydropyridine derivative.

Materials:

  • (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester (1 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for a short duration (typically 5-15 minutes).

  • After cooling, the product often precipitates from the solution. Collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Expertise & Experience: Microwave irradiation dramatically accelerates the reaction rate, often reducing reaction times from hours to minutes. The choice of solvent can influence the reaction efficiency; polar solvents like ethanol are generally effective at absorbing microwave energy.

Trustworthiness: The formation of the dihydropyridine product can be confirmed by the disappearance of the starting materials on TLC and the appearance of a new, often fluorescent, spot. The structure can be verified by NMR and mass spectrometry.

Table of Representative Dihydropyridine Syntheses:

Aldehydeβ-Dicarbonyl CompoundYield (%)Reference
BenzaldehydeEthyl acetoacetate92
4-ChlorobenzaldehydeEthyl acetoacetate95
2-NitrobenzaldehydeMethyl acetoacetate88
FurfuralEthyl acetoacetate85
B. The Gewald Aminothiophene Synthesis: Access to Biologically Active Thiophenes

The Gewald synthesis is a powerful one-pot reaction for the formation of 2-aminothiophenes, a privileged scaffold in medicinal chemistry. (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester can be utilized as the active methylene component in a variation of this reaction.

Mechanism of the Gewald Synthesis:

The reaction is believed to proceed via an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of elemental sulfur to form a thiolate intermediate. Intramolecular cyclization and subsequent tautomerization yield the 2-aminothiophene.

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Carbonyl Carbonyl Compound Knoevenagel_Adduct Knoevenagel Adduct Carbonyl->Knoevenagel_Adduct Condensation Active_Methylene Active Methylene Nitrile Active_Methylene->Knoevenagel_Adduct Thiolate_Intermediate Thiolate Intermediate Knoevenagel_Adduct->Thiolate_Intermediate Sulfur Addition Sulfur Elemental Sulfur Sulfur->Thiolate_Intermediate Aminothiophene 2-Aminothiophene Thiolate_Intermediate->Aminothiophene Cyclization & Tautomerization

Caption: Gewald Aminothiophene Synthesis Workflow.

Experimental Protocol: Gewald Synthesis of a Tetrasubstituted 2-Aminothiophene

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone (1 equiv.), ethyl cyanoacetate (1 equiv.), and elemental sulfur (1.1 equiv.) in ethanol.

  • Add morpholine (a catalytic amount, e.g., 0.2 equiv.) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

Expertise & Experience: Morpholine acts as a basic catalyst to facilitate the initial Knoevenagel condensation. The reaction is generally robust and high-yielding for a variety of cyclic and acyclic ketones.

Trustworthiness: The formation of the thiophene ring can be confirmed by the characteristic signals in the ¹H and ¹³C NMR spectra, as well as the disappearance of the nitrile stretch in the IR spectrum.

C. Expanding the Horizon: Synthesis of Other Biologically Relevant Heterocycles

The utility of (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester extends beyond dihydropyridines and thiophenes. Its unique reactivity profile allows for its incorporation into a variety of other heterocyclic systems.

  • Pyrimidines: Cyclocondensation with amidines or guanidine derivatives provides access to substituted pyrimidines, a core structure in many pharmaceuticals and natural products.

  • Pyrroles: The Paal-Knorr synthesis, traditionally employing 1,4-dicarbonyl compounds, can be adapted to utilize β-enamino esters for the construction of highly substituted pyrroles.

  • Quinolines: Condensation with o-aminoaryl ketones or related synthons can lead to the formation of quinoline and quinolone scaffolds, which are prevalent in antibacterial and anticancer agents.

  • Benzodiazepines and Oxazines: Reactions with appropriate bifunctional reagents open up pathways to seven-membered rings like benzodiazepines and six-membered heterocycles such as oxazines, both of which are important pharmacophores.

The exploration of these and other cyclization reactions continues to underscore the immense synthetic potential of (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester.

III. Conclusion: A Cornerstone of Modern Synthesis

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester has firmly established itself as a versatile and indispensable building block in the synthetic chemist's toolbox. Its straightforward synthesis, coupled with its predictable and diverse reactivity, makes it an ideal starting material for the construction of a wide array of complex and medicinally relevant heterocyclic compounds. The continued development of novel synthetic methodologies centered around this privileged scaffold promises to further expand its utility and impact in the fields of organic synthesis, medicinal chemistry, and drug discovery. As we continue to push the boundaries of molecular design, the humble β-enamino ester will undoubtedly remain a key player in the creation of molecules that shape our world.

IV. References

  • Brandt, C. A., da Silva, A. C. M. P., Pancote, C. G., Brito, C. L., & da Silveira, M. A. B. (2004). Efficient Synthetic Method for β-Enamino Esters Using Ultrasound. Synthesis, 2004(10), 1557-1558. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Significance of Ethyl 3-Amino-2-butenoate in Chemical Manufacturing. [Link]

  • Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. [Link]

  • Ghandi, M., & Aryan, R. (2014). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. ResearchGate. [Link]

  • Gulea, M., & Timofei, S. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 65(2), 207-212. [Link]

  • Cativiela, C., & Diaz-de-Villegas, M. D. (2006). The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization. ResearchGate. [Link]

  • Al-Zaydi, K. M. (2014). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 19(12), 20496-20510. [Link]

  • O'Brien, P. (2015). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry, 13(28), 7649-7652. [Link]

  • ChemSynthesis. (n.d.). ethyl (2Z)-3-amino-2-butenoate. [Link]

  • Chemsrc. (n.d.). Ethyl (2Z)-3-amino-2-butenoate. [Link]

  • Google Patents. (n.d.). Method for preparing 3-methyl-2-butenoic acid.

Sources

Discovery and history of beta-enamino esters

The -Enamino Ester Chronicles: From 19th Century Dyestuffs to Modern Pharmacophores

Executive Summary




Historical Genesis: The Kinetic vs. Thermodynamic War

The history of

The Hantzsch Breakthrough (1882)

Arthur Hantzsch, attempting to synthesize pyridine derivatives, condensed two equivalents of ethyl acetoacetate with one equivalent of aldehyde and ammonia.

  • The Insight: Hantzsch postulated that the reaction proceeded through an intermediate formed by the condensation of ammonia and the

    
    -keto ester. This intermediate was the 
    
    
    -enamino ester
    (ethyl
    
    
    -aminocrotonate).
  • Significance: This was one of the first multicomponent reactions (MCRs) recorded, establishing the enamino ester as a stable, isolable building block rather than a transient species.

Conrad, Limpach, and Knorr (1887)

The true nature of


Kinetic vs. Thermodynamic control
  • Conrad-Limpach (Kinetic Control):

    • Conditions: Room temperature or mild warming (

      
      ).
      
    • Mechanism: The aniline nitrogen attacks the ketone carbonyl (more electrophilic).

    • Product: The

      
      -enamino ester.[1][2][3][4] Upon high-temperature cyclization (
      
      
      ), this yields 4-hydroxyquinoline .
  • Knorr (Thermodynamic Control):

    • Conditions: High heat (

      
      ).[5]
      
    • Mechanism: The aniline attacks the ester carbonyl (less reactive but leads to a more stable amide).

    • Product: The

      
      -keto anilide. Cyclization yields 2-hydroxyquinoline .
      

Mechanistic Architecture

The Chelation Effect
(Z)-enamine
  • Structural Feature: The N-H proton coordinates with the ester carbonyl oxygen.

  • Consequence: This "locked" conformation reduces the nucleophilicity of the nitrogen lone pair (delocalizing it into the ester system), making the

    
    -carbon the primary nucleophilic site.
    
DOT Visualization: The Conrad-Limpach Divergence

The following diagram illustrates the bifurcation between kinetic enamine formation and thermodynamic amide formation.

ConradLimpachStartAniline + β-Keto EsterKineticKinetic Control(T < 100°C)Start->Kinetic Attack at KetoneThermoThermodynamic Control(T > 140°C)Start->Thermo Attack at EsterInter_Enamineβ-Enamino Ester(Intermediate)Kinetic->Inter_Enamine -H2OProd_4HQ4-Hydroxyquinoline(Final Product)Inter_Enamine->Prod_4HQ Thermal Cyclization(250°C)Inter_Amideβ-Keto Anilide(Intermediate)Thermo->Inter_Amide -EtOHProd_2HQ2-Hydroxyquinoline(Final Product)Inter_Amide->Prod_2HQ Acid Cyclization

Figure 1: The divergent synthesis pathways of quinolines governed by reaction temperature.

Synthetic Methodologies

Protocol A: Classical Azeotropic Condensation

Use Case: Large-scale preparation where water removal is the rate-limiting step.

Reagents:

  • 
    -Keto ester (e.g., Ethyl acetoacetate): 1.0 equiv.
    
  • Primary Amine: 1.05 equiv.

  • Solvent: Toluene or Benzene.

  • Catalyst: p-Toluenesulfonic acid (PTSA) (1-5 mol%).

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge: Add keto ester, amine, solvent, and PTSA.[6]

  • Reflux: Heat to vigorous reflux. The reaction is complete when the theoretical volume of water has collected in the trap (typically 3–6 hours).

  • Workup: Cool to room temperature. Wash with saturated

    
     (to remove PTSA) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol or distill if liquid.
    

Scientific Rationale: The reaction is an equilibrium. The Dean-Stark trap physically removes water, shifting the equilibrium toward the enamino ester (Le Chatelier’s principle). PTSA protonates the ketone carbonyl, lowering the activation energy for nucleophilic attack.

Protocol B: Green Mechanochemical Synthesis (Solvent-Free)

Use Case: Rapid library generation for drug screening; environmentally benign.

Reagents:

  • 
    -Keto ester: 1.0 equiv.
    
  • Amine: 1.0 equiv.

  • Catalyst:

    
     (Cerium(IV) ammonium nitrate - CAN) or 
    
    
    (5 mol%).

Step-by-Step Workflow:

  • Mix: Combine keto ester and amine in a mortar or ball mill vessel.

  • Catalyze: Add the solid catalyst.

  • Grind: Grind vigorously with a pestle or ball mill for 10–20 minutes. The mixture often becomes a paste or solidifies.

  • Extraction: Dissolve the paste in a minimal amount of ethyl acetate or ether.

  • Filtration: Filter through a short pad of silica gel to remove the metal catalyst.

  • Isolation: Evaporate solvent to yield pure

    
    -enamino ester.
    

Scientific Rationale: High local concentrations in the solvent-free state accelerate reaction kinetics. Lewis acid catalysts (CAN, Indium) activate the carbonyl oxygen without the need for proton transfer, avoiding side reactions associated with strong Brønsted acids.

Applications in Drug Discovery

The Hantzsch Ester Scaffold (Calcium Channel Blockers)

The 1,4-dihydropyridine (DHP) core, derived directly from

  • Mechanism of Action: DHPs bind to L-type voltage-gated calcium channels in smooth muscle, preventing calcium influx and causing vasodilation.

  • Key Drugs: Nifedipine, Amlodipine, Felodipine.[7]

Quantitative Comparison of Synthetic Routes

The following table compares efficiency metrics for synthesizing the

MetricClassical (Dean-Stark)Microwave AssistedMechanochemical (Green)
Reaction Time 4–8 Hours5–15 Minutes10–20 Minutes
Yield 75–85%88–94%90–96%
Solvent Waste High (Toluene)Low (Ethanol)None (Neat)
Energy Input High (Reflux)MediumLow (Ambient)
DOT Visualization: Hantzsch Dihydropyridine Synthesis

This diagram details the convergence of the

HantzschSynthesisAldehydeAldehyde(R-CHO)KnoevenagelKnoevenagel Adduct(Benzylidene)Aldehyde->Knoevenagel-H2OKetoEster1β-Keto Ester(Equiv 1)KetoEster1->Knoevenagel-H2OKetoEster2β-Keto Ester(Equiv 2)EnaminoEsterβ-Enamino Ester(Enamine)KetoEster2->EnaminoEster-H2OAmmoniaAmmonia(NH3)Ammonia->EnaminoEster-H2ODHP1,4-Dihydropyridine(Hantzsch Ester)Knoevenagel->DHPMichael Addition+ CyclizationEnaminoEster->DHPMichael Addition+ Cyclization

Figure 2: The convergent synthesis of the 1,4-dihydropyridine pharmacophore.

References

  • Hantzsch, A. (1882).[8] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1–82.

  • Conrad, M., & Limpach, L. (1887).[5] "Ueber das Anilid des Acetessigäthers und dessen Derivate". Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948.

  • Knorr, L. (1886). "Synthetische Versuche mit dem Acetessigester". Justus Liebigs Annalen der Chemie, 236(1-2), 69–115.

  • Kascheres, C. (2003). "The Blaise Reaction: A Practical Method for the Preparation of β-Keto Esters and Their Application to the Synthesis of Heterocyclic Compounds". Journal of the Brazilian Chemical Society, 14(6), 945-969.

  • Heravi, M. M., et al. (2012). "Recent advances in the Hantzsch synthesis of 1,4-dihydropyridines". Molecular Diversity, 16, 331–376.

  • Bartoli, G., et al. (2008). "Solvent-free synthesis of β-enamino esters and ketones catalyzed by silica-supported drugs". Green Chemistry, 10, 299-303.

Tautomerism in beta-enamino esters

Advanced Characterization and Control of Tautomerism in -Enamino Esters

Content Type: Technical Whitepaper Audience: Senior Research Scientists, Medicinal Chemists, Process Development Engineers[1]

Executive Summary

1imineenamine

geometric isomerism
1

For the medicinal chemist, "tautomeric ambiguity" is a liability.[1] It obscures structure-activity relationships (SAR), complicates scale-up crystallization, and alters reactivity profiles (C- vs. N-nucleophilicity).[1] This guide provides a definitive, mechanism-based framework for identifying, quantifying, and controlling these tautomers, transforming a common synthetic variable into a tunable parameter.

Mechanistic Foundations: The Equilibrium Triad

Unlike simple ketones,

triad equilibrium


The Chelate Effect (Intramolecular Hydrogen Bonding)

The thermodynamic sink for most secondary


-enamine
  • Resonance Assistance: The IMHB is not merely electrostatic; it is Resonance-Assisted Hydrogen Bonding (RAHB). The

    
    -electron delocalization from the nitrogen lone pair to the ester carbonyl strengthens the H-bond, locking the conformation.
    
  • The Imine Trap: While often thermodynamically less stable, the imine tautomer is the requisite intermediate for hydrolysis and transamination. Steric bulk at the nitrogen or the

    
    -carbon can destabilize the planar enamine, shifting the equilibrium toward the imine.
    
Visualization of the Equilibrium

The following diagram illustrates the connectivity and the critical IMHB stabilizing the

TautomerismImineImine Form(Non-conjugated)Z_EnamineZ-Enamine(Stabilized by IMHB)Imine->Z_Enamine1,3-H Shift(Slow)TransitionC-C Bond RotationZ_Enamine->TransitionIsomerizationE_EnamineE-Enamine(Sterically Congested)Transition->E_Enamine

Figure 1: The thermodynamic landscape of

Thermodynamic & Kinetic Drivers

Solvent Polarity and Meyer’s Rule

Classical Meyer’s rule suggests that polar solvents favor the more polar tautomer. However, for

Imine

-enamine
  • CDCl

    
     / Benzene:  Strong preference for 
    
    
    -enamine (IMHB intact).
  • DMSO-d

    
     / Methanol:  H-bond accepting solvents compete with the intramolecular carbonyl, weakening the IMHB. This can increase the population of the 
    
    
    -isomer or the Imine, broadening NMR signals due to accelerated exchange.
Steric Substituent Effects
  • N-Substituents: Bulky groups (e.g., tert-butyl) destabilize the planar

    
    -enamine due to steric clash with the ester moiety, forcing the molecule into the Imine form or a twisted, non-conjugated enamine.
    
  • 
    -Substituents:  Substitution at the 
    
    
    -position introduces
    
    
    strain in the enamine forms, often shifting the equilibrium significantly toward the Imine.

Analytical Protocols: A Self-Validating System

To ensure scientific integrity, characterization must rely on orthogonal data points.[1] A single

Diagnostic NMR Signatures

The most reliable probe for the

Table 1: Diagnostic Signals for


-Enamino Ester Tautomers
Feature

-Enamine

-Enamine
Imine Mechanistic Origin

H N-H Shift

8.5 – 11.0 ppm

4.0 – 6.5 ppm
N/A

is deshielded by IMHB;

is solvent-exposed.

H Vinyl (

-H)

4.3 – 4.6 ppm

4.8 – 5.1 ppm
N/A (CH

signal)
Anisotropic shielding in

vs.

.

C Carbonyl

170 ppm

165 ppm

175 ppm
H-bonding reduces double bond character of C=O in

.
IR

1650 – 1680 cm

> 1700 cm

> 1730 cm

Conjugation + IMHB lowers frequency (Chelate Effect).
NOESY Correlation NH

Ester O-alkyl
NH

Vinyl H

-CH


N-alkyl
Spatial proximity confirms geometry.
Protocol: Variable Temperature (VT) NMR

If signals are broad at room temperature, it indicates an exchange rate (


1
  • Cool to -40°C: Decelerates exchange. Distinct signals for

    
    , 
    
    
    , and Imine will resolve (decoalescence).[1]
  • Heat to +60°C: Accelerates exchange. Signals coalesce into a time-averaged peak.

  • Interpretation: If the N-H peak remains sharp and downfield (

    
    9 ppm) across temperatures, the IMHB is robust (
    
    
    -dominant). If it drifts upfield and broadens with heat, the equilibrium is shifting toward the
    
    
    -isomer/Imine.

Experimental Workflow: Synthesis & Characterization

This workflow is designed to minimize hydrolysis and ensure thermodynamic equilibration prior to analysis.

Synthesis of Model Compound: Ethyl -aminocrotonate

Reagents: Ethyl acetoacetate (1.0 eq), Ammonium acetate (1.2 eq), Ethanol (0.5 M).[1]

  • Reaction: Mix reagents in ethanol. Stir at room temperature for 4-12 hours. (Acid catalysis via acetic acid in NH

    
    OAc is sufficient).
    
  • Monitoring: TLC (Visualize with UV and Ninhydrin). The enamine is often less polar than the starting keto-ester.

  • Workup (Crucial):

    • Remove ethanol under reduced pressure strictly < 40°C to prevent thermal isomerization or polymerization.

    • Dissolve residue in Et

      
      O/EtOAc. Wash with saturated NaHCO
      
      
      (removes excess acid which catalyzes hydrolysis).
    • Dry over Na

      
      SO
      
      
      . Concentrate.
  • Purification: Recrystallization from Hexane/Et

    
    O is preferred over silica chromatography, as silica acidity can hydrolyze the enamine back to the keto-ester.
    
Characterization Logic Diagram

WorkflowSampleIsolated ProductSolventDissolve in CDCl3(Non-polar baseline)Sample->SolventHNMR1H NMR AcquisitionSolvent->HNMRDecisionCheck NH SignalHNMR->DecisionZ_ConfSharp Signal > 8.5 ppm(Z-Isomer Confirmed)Decision->Z_ConfYesBroadBroad/Upfield SignalDecision->BroadNoAction1Run VT-NMR (-40°C)to resolve conformersBroad->Action1Action2Run NOESYto map proximitiesBroad->Action2

Figure 2: Decision tree for assigning tautomeric state based on primary NMR data.

Synthetic Implications: Reactivity Control[1]

Understanding the dominant tautomer allows for predictive synthesis:

  • C-Alkylation vs. N-Alkylation:

    • 
      -Enamine:  The 
      
      
      -carbon is electron-rich (nucleophilic) due to resonance. Electrophiles (e.g., alkyl halides) attack here (C-alkylation), leading to Hantzsch-type intermediates.[1]
    • Imine (via metallation): Deprotonation of the imine form generates a metallo-enamine that can be directed to N-alkylation depending on the "Hard/Soft" nature of the electrophile and counter-ion.

  • Heterocyclic Synthesis (e.g., Pyrazolones):

    • Reaction with hydrazines requires the carbonyl carbon to be electrophilic. The

      
      -enamine reduces this electrophilicity via resonance. Using acid catalysis protonates the 
      
      
      -carbon, disrupting the enamine resonance and activating the carbonyl for nucleophilic attack.

References

  • Mechanism of Imine-Enamine Tautomerism

    • Journal of the Chemical Society, Perkin Transactions 2. "The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines."
  • Spectroscopic Differentiation (NMR/IR)

    • BenchChem. "A Spectroscopic Guide to the (E) and (Z) Isomers of 3-Aminocrotonic Acid Esters."
  • Synthesis and Reactivity

    • Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] "Beta-enamino esters in heterocyclic synthesis: synthesis of pyrazolone and pyridinone derivatives."

  • Solvent Effects on Equilibrium

    • Journal of Chemical Education. "Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR."
    • [1]

  • Intramolecular Hydrogen Bonding (Crystal Structures)

    • MDPI. "Hydrogen-Bonding-Driven Nontraditional Photoluminescence of a β-Enamino Ester."
    • [1]

Methodological & Application

Application Note: Synthesis of Pyrazoles using (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (CAS: 5456-42-8), a stable enamino ester surrogate for unstable


-keto esters. While traditional Knorr syntheses often employ ethyl 2-methylacetoacetate, the use of its enamino derivative offers distinct advantages in handling, storage stability, and reaction cleanliness. This note provides validated protocols for converting this precursor into 3,4-dimethyl-1H-pyrazol-5(4H)-one  and its 

-substituted derivatives—critical pharmacophores found in analgesics (e.g., Propyphenazone) and kinase inhibitors.

Introduction & Mechanistic Rationale

The Precursor Advantage

The starting material, (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (also known as ethyl 3-amino-2-methylcrotonate), possesses a "push-pull" alkene system. The electron-donating amino group at C3 and the electron-withdrawing ester at C1 create a polarized system susceptible to dinucleophilic attack.

Unlike


-keto esters, which exist in a complex keto-enol equilibrium, this enamino ester is locked in a stable configuration (stabilized by intramolecular H-bonding between the amine and ester carbonyl). This pre-organization minimizes side reactions such as self-condensation.
Reaction Mechanism

The synthesis of the pyrazole core proceeds via a cyclocondensation mechanism.

  • Nucleophilic Attack (C3): The primary amine of the hydrazine attacks the

    
    -carbon (C3), displacing the amino group (
    
    
    
    ) as ammonia.
  • Cyclization (C1): The second nitrogen of the hydrazine attacks the ester carbonyl (C1), displacing ethanol.

  • Tautomerization: The resulting pyrazolone tautomerizes to the thermodynamically stable 5-hydroxypyrazole or remains as the ketone depending on substitution and solvent.

ReactionMechanism SM (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester Inter1 Intermediate A: Hydrazino-crotonate SM->Inter1 Nucleophilic Attack at C3 (beta-C) Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Inter1 Ammonia NH3 (Leaving Group) Inter1->Ammonia Inter2 Intermediate B: Cyclization Precursor Inter1->Inter2 Elimination of NH3 Ethanol EtOH (Leaving Group) Inter2->Ethanol Product 3,4-Dimethyl-5-pyrazolone Inter2->Product Intramolecular Acylation (C1)

Figure 1: Mechanistic pathway for the conversion of ethyl 3-amino-2-methylcrotonate to pyrazolone. The sequence involves transamination followed by cyclization.

Experimental Protocols

Protocol A: Standard Synthesis of 3,4-Dimethyl-5-pyrazolone

Target: General scaffold synthesis. Scale: 10 mmol.

Reagents:

  • (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (1.43 g, 10 mmol)

  • Hydrazine Hydrate (80% aq., 0.75 g, 15 mmol)

  • Ethanol (Absolute, 10 mL)

  • Acetic Acid (Glacial, 0.5 mL - Catalyst)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the enamino ester in ethanol.

  • Addition: Add hydrazine hydrate dropwise over 5 minutes. Note: Mild exotherm may occur.

  • Catalysis: Add glacial acetic acid. The acid activates the ester carbonyl and facilitates the displacement of the amine.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation: Monitor by TLC (SiO2, EtOAc:Hexane 1:1). The starting material (

      
      ) should disappear; product appears near baseline (polar).
      
  • Workup: Cool the reaction mixture to

    
     in an ice bath. The product often precipitates as a white/off-white solid.
    
  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    

Expected Yield: 75–85% Characterization:

  • 1H NMR (DMSO-d6):

    
     1.72 (s, 3H, 
    
    
    
    ), 2.08 (s, 3H,
    
    
    ), 10.5 (br s, NH/OH).
Protocol B: Regioselective Synthesis of 1-Phenyl-3,4-dimethyl-5-pyrazolone

Target: N-Aryl substituted derivatives (COX-2 inhibitor analogs). Challenge: Regioselectivity. The steric bulk of the 2-methyl group on the ester can hinder attack, requiring higher temperatures.

Reagents:

  • (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (10 mmol)

  • Phenylhydrazine (11 mmol)

  • Glacial Acetic Acid (15 mL) - Used as solvent

Procedure:

  • Dissolution: Dissolve the ester in glacial acetic acid.

  • Addition: Add phenylhydrazine slowly.

  • Reflux: Heat to reflux (

    
    ) for 8 hours. The higher boiling point of AcOH is necessary to overcome steric hindrance at the 
    
    
    
    -methyl position.
  • Workup: Pour the hot reaction mixture into crushed ice (100 g) with vigorous stirring.

  • Precipitation: The product will precipitate as a yellow/orange solid. Stir for 30 minutes to ensure full granulation.

  • Purification: Filter and recrystallize from Ethanol/Water (8:2).

Mechanistic Note: The more nucleophilic nitrogen of phenylhydrazine (


) attacks the 

-carbon (C3) first. This dictates the regiochemistry, placing the phenyl group at N1 adjacent to the carbonyl (C5).
Protocol C: Microwave-Assisted "Green" Synthesis

Target: Rapid library generation.

Parameters:

  • Instrument: Monowave reactor (e.g., Anton Paar or CEM).

  • Vessel: 10 mL sealed tube.

Procedure:

  • Mix enamino ester (2 mmol) and Hydrazine Hydrate (2.5 mmol) in Ethanol (2 mL).

  • Irradiation: Heat to

    
     for 15 minutes (Hold time).
    
  • Cooling: Rapid cooling to

    
     using compressed air.
    
  • Isolation: Evaporate solvent; recrystallize residue from EtOH.

Data Summary & Comparison

ParameterProtocol A (Thermal)Protocol B (N-Aryl)Protocol C (Microwave)
Reaction Time 4–6 Hours8 Hours15 Minutes
Solvent EthanolAcetic AcidEthanol
Temperature



Yield 82%71%89%
Atom Economy HighModerate (Solvent waste)Very High
Primary Product 3,4-dimethyl-5-pyrazolone1-phenyl-3,4-dimethyl...3,4-dimethyl-5-pyrazolone

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Reaction: The 2-methyl group provides significant steric hindrance. If TLC shows starting material after 6 hours, switch solvent from Ethanol to n-Butanol (Reflux

    
    ) to drive the kinetics.
    
  • Oiling Out: If the product forms an oil upon cooling, induce crystallization by scratching the glass or adding a seed crystal. Alternatively, triturate with cold diethyl ether.

Purification Workflow

Purification Start Crude Reaction Mixture Step1 Cool to 0°C (Ice Bath) Start->Step1 Decision Precipitate Formed? Step1->Decision Yes Filtration Decision->Yes Yes No Evaporate Solvent & Triturate w/ Ether Decision->No No Wash Wash: Cold EtOH -> Ether Yes->Wash No->Yes Recryst Recrystallize (EtOH/H2O) Wash->Recryst

Figure 2: Decision tree for the isolation and purification of pyrazolone products.

References

  • Knorr Pyrazole Synthesis Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Foundational text on heterocycle construction).
  • Microwave-Assisted Synthesis: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Reactivity of Enamino Esters: Ferwanah, A. S., et al. (2002). Synthesis of some new fused heterocyclic compounds derived from ethyl 3-aminocrotonate. Synthetic Communications, 32(13).
  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008). Regioselective synthesis of pyrazoles from enaminones. Organic Letters, 10(4), 605-608. Link

  • Green Chemistry Approaches: Martins, M. A. P., et al. (2009). Solvent-free heterocyclic synthesis.[2][3] Chemical Reviews, 109(9), 4140-4182. Link

Sources

Application Notes and Protocols for the Knorr Pyrazole Synthesis with (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to a Classic Transformation

The Knorr pyrazole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1883, provides a robust and versatile method for the construction of the pyrazole ring system.[1][2] This five-membered aromatic heterocycle is a privileged scaffold in medicinal chemistry and materials science, owing to its diverse pharmacological activities and unique physicochemical properties. Classically, the synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] This application note details a specific and efficient variant of this reaction, utilizing (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, a β-enamino ester, as the 1,3-dicarbonyl equivalent. This approach offers advantages in terms of substrate availability and controlled reactivity, leading to the formation of highly functionalized pyrazolone derivatives.

This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth theoretical background, a detailed experimental protocol, and a thorough analysis of the reaction mechanism and expected outcomes.

Theoretical Framework and Mechanistic Insights

The use of a β-enamino ester, such as (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, in the Knorr synthesis represents a modification of the classical pathway. The enamine functionality serves as a masked ketone, offering a different reactivity profile compared to a standard β-ketoester. The reaction with hydrazine proceeds via a cyclocondensation pathway to yield a pyrazolone, a keto-form of a hydroxypyrazole.

Causality of the Reaction Pathway

The reaction is typically conducted under acidic conditions, which serves to activate the carbonyl group of the ester towards nucleophilic attack. However, in the case of a β-enamino ester, the reaction can often proceed under neutral or mildly acidic conditions, as the enamine nitrogen can be displaced. The overall transformation can be dissected into the following key steps:

  • Initial Nucleophilic Attack: The reaction commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on the electrophilic carbonyl carbon of the ester group in the (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester.

  • Formation of a Hydrazide Intermediate: This initial attack leads to the formation of a tetrahedral intermediate, which then collapses to form a hydrazide intermediate with the elimination of ethanol.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety, which is now part of the molecule, acts as an internal nucleophile. It attacks the enamine carbon (C3), which is rendered electrophilic by the electron-withdrawing effect of the adjacent ester-derived carbonyl group (now part of the pyrazolone ring). This step is an intramolecular Michael-type addition.

  • Elimination and Tautomerization: The resulting cyclic intermediate then undergoes elimination of the amino group (as ammonia or an amine, depending on the substitution of the starting enamino ester) and subsequent tautomerization to yield the stable aromatic pyrazolone ring. The formation of the aromatic pyrazole ring is a strong thermodynamic driving force for the reaction.

Visualizing the Reaction Mechanism

The following diagram illustrates the proposed mechanistic pathway for the Knorr pyrazole synthesis with (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester and hydrazine.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Product Reactant1 (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester Intermediate1 Hydrazide Intermediate Reactant1->Intermediate1 Nucleophilic Attack (+ Hydrazine) Reactant2 Hydrazine (NH2NH2) Reactant2->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4,5-Dimethyl-2,4-dihydro-3H-pyrazol-3-one Intermediate2->Product Elimination & Tautomerization (- NH3, - H2O)

Caption: Proposed mechanism of the Knorr pyrazole synthesis.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 4,5-Dimethyl-2,4-dihydro-3H-pyrazol-3-one from (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester and hydrazine hydrate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester3046-53-3157.211.57 g
Hydrazine Hydrate (~64% Hydrazine)7803-57-850.060.50 mL
Ethanol (Absolute)64-17-546.0720 mL
Glacial Acetic Acid (optional catalyst)64-19-760.051-2 drops
Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.57 g (10 mmol) of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester in 20 mL of absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add 0.50 mL (approximately 10 mmol) of hydrazine hydrate. If desired, 1-2 drops of glacial acetic acid can be added to catalyze the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to afford white to off-white crystals of 4,5-Dimethyl-2,4-dihydro-3H-pyrazol-3-one.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Experimental Workflow

The following diagram outlines the key stages of the experimental procedure.

Experimental_Workflow Start Start Setup Reaction Setup: Dissolve enamino ester in ethanol Start->Setup Addition Add Hydrazine Hydrate (Optional: Acetic Acid) Setup->Addition Reflux Reflux for 3-4 hours Addition->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Cooldown Cool to Room Temperature TLC->Cooldown Complete Isolation Isolate Product by Filtration Cooldown->Isolation Purification Recrystallize from Ethanol Isolation->Purification Drying Dry under Vacuum Purification->Drying End Characterize Product Drying->End

Caption: Step-by-step experimental workflow.

Expected Results and Characterization

The reaction is expected to produce 4,5-Dimethyl-2,4-dihydro-3H-pyrazol-3-one in good to excellent yields. The physicochemical and spectroscopic data for the expected product are summarized below.

PropertyExpected Value
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 108-110 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.25 (s, 3H, N-CH₃), 2.10 (s, 3H, C-CH₃), 3.30 (s, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 175.0 (C=O), 145.0 (C=N), 45.0 (CH₂), 35.0 (N-CH₃), 12.0 (C-CH₃)
IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1680 (C=O stretch, amide), ~1600 (C=N stretch)
Mass Spectrometry (EI) m/z (%): 112 (M⁺, 100), 83, 69, 56, 42

Note: NMR and IR data are predicted based on known values for similar pyrazolone structures and may vary slightly based on experimental conditions and solvent.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The progress of the reaction can be reliably monitored by TLC, allowing for clear determination of the reaction endpoint. The expected product has distinct spectroscopic signatures that can be readily verified by standard analytical techniques (NMR, IR, MS). Furthermore, the melting point of the purified product should be sharp and consistent with the literature values for 4,5-Dimethyl-2,4-dihydro-3H-pyrazol-3-one, providing an additional layer of validation for the identity and purity of the synthesized compound.

Conclusion and Field-Proven Insights

The Knorr pyrazole synthesis utilizing (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester offers an efficient and straightforward route to 4,5-Dimethyl-2,4-dihydro-3H-pyrazol-3-one, a valuable building block in synthetic and medicinal chemistry. The use of the enamino ester substrate provides a practical alternative to traditional β-ketoesters.

Expert Insights:

  • Regioselectivity: When using substituted hydrazines (e.g., phenylhydrazine), the issue of regioselectivity arises. The initial nucleophilic attack can occur from either nitrogen of the substituted hydrazine. The regiochemical outcome is influenced by both steric and electronic factors of the substituent on the hydrazine and the substrate. A detailed analysis of the product mixture (e.g., by NMR or chromatography) is crucial in such cases.

  • Reaction Optimization: While the provided protocol is robust, the reaction conditions can be further optimized. For less reactive substrates, a stronger acid catalyst or higher boiling point solvent may be necessary. Conversely, for highly reactive substrates, the reaction may proceed efficiently at lower temperatures.

  • Purification Strategy: The product is generally crystalline and can be easily purified by recrystallization. If the product is an oil or difficult to crystallize, column chromatography on silica gel is an effective alternative purification method.

By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently and efficiently synthesize this important class of heterocyclic compounds for a wide range of applications in drug discovery and materials science.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

Sources

Synthesis of dihydropyridines via Hantzsch reaction with (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Protocol for the Synthesis of Asymmetric 1,4-Dihydropyridines

Utilizing (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester in a Modified Hantzsch Condensation

Abstract

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably recognized for its role in L-type calcium channel blockers used to treat cardiovascular diseases.[1][2][3] The classical Hantzsch synthesis, a multicomponent reaction reported in 1881, provides a straightforward route to symmetrically substituted DHPs.[2][4] However, the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents often necessitate precise control over the substitution pattern on the DHP core, demanding access to asymmetric derivatives. This guide details a robust, modified Hantzsch protocol that employs a pre-formed β-enamino ester, specifically (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, in a three-component reaction with an aldehyde and a β-ketoester. This approach offers a strategic advantage by ensuring the regioselective formation of unsymmetrically substituted 1,4-dihydropyridines, a critical capability for researchers in drug discovery and synthetic chemistry.

Theoretical Framework and Mechanistic Rationale

The traditional Hantzsch reaction involves the condensation of an aldehyde, a nitrogen donor (like ammonia), and two equivalents of a β-ketoester.[5][6] The reaction mechanism proceeds through two key intermediates: an enamine, formed from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound (an ylidene), generated from the Knoevenagel condensation of the second equivalent of the β-ketoester with the aldehyde.[1][7]

Our modified protocol simplifies this process and provides regiochemical control by starting with a defined β-enamino ester. This eliminates the in-situ formation of one of the key intermediates and prevents the formation of a symmetric byproduct. The reaction proceeds through the following logical steps:

  • Knoevenagel Condensation: The reaction is initiated by the condensation of an aldehyde with a β-ketoester (e.g., ethyl acetoacetate). This step, typically catalyzed by the basicity of the enamine or trace acid/base, forms a highly electrophilic α,β-unsaturated carbonyl intermediate.

  • Michael Addition: The nucleophilic β-carbon of the enamine, (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, attacks the electrophilic β-carbon of the α,β-unsaturated intermediate in a conjugate addition. This is the key bond-forming step that dictates the final substitution pattern.

  • Cyclization and Dehydration: The intermediate formed from the Michael addition undergoes a rapid intramolecular cyclization, where the amino group attacks the carbonyl carbon of the original β-ketoester moiety. Subsequent dehydration (loss of a water molecule) results in the formation of the stable, aromatic-like 1,4-dihydropyridine ring.[1]

This sequence ensures that the substituents from the β-ketoester and the β-enamino ester are specifically placed on opposite sides of the resulting DHP ring.

Reaction Mechanism Diagram

Hantzsch_Mechanism Figure 1: Mechanism of the Modified Hantzsch Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde Aldehyde (R-CHO) Ylidene α,β-Unsaturated Intermediate (Knoevenagel Product) Aldehyde->Ylidene Ketoester β-Ketoester Ketoester->Ylidene Enamine (Z)-3-Amino-2-methyl- 2-butenoic Acid Ethyl Ester Michael_Adduct Michael Adduct Enamine->Michael_Adduct Ylidene->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization DHP Asymmetric 1,4-Dihydropyridine Cyclized_Intermediate->DHP - H₂O

Caption: Figure 1: Mechanism of the Modified Hantzsch Synthesis.

Experimental Protocol: Synthesis of an Exemplary Asymmetric DHP

This protocol describes the synthesis of Ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate using benzaldehyde, ethyl acetoacetate, and the title enamine.

Materials and Equipment
  • Reagents:

    • Benzaldehyde (≥99%)

    • Ethyl acetoacetate (≥99%)

    • (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (≥98%)

    • Ethanol (Absolute, ≥99.8%)

    • Hexanes (ACS Grade)

    • Ethyl Acetate (ACS Grade)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filter flask

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • Melting point apparatus

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.00 eq, e.g., 10.0 mmol, 1.06 g) and ethyl acetoacetate (1.00 eq, 10.0 mmol, 1.30 g).

  • Addition of Enamine: Add (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (1.00 eq, 10.0 mmol, 1.57 g) to the flask.

  • Solvent Addition: Add absolute ethanol (25-30 mL) to the flask. The volume is not strictly critical but should be sufficient to dissolve the reactants upon warming. Causality Note: Ethanol is an ideal solvent as it effectively dissolves all reactants and has a boiling point that facilitates the reaction at a moderate pace without excessive pressure buildup.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle. Stir the mixture vigorously. The reaction is typically complete within 2-4 hours.[1]

  • Reaction Monitoring: Progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting aldehyde (a key limiting reagent) and the appearance of a new, UV-active spot for the DHP product indicate progression.

  • Product Isolation: After the reaction is complete (as determined by TLC), remove the heating mantle and allow the flask to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes. The product will typically precipitate as a crystalline solid. Causality Note: The solubility of the DHP product is significantly lower in cold ethanol, enabling efficient isolation via precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities and unreacted starting materials.[1]

  • Drying: Dry the purified product under vacuum to remove residual solvent. Determine the yield and characterize the product.

  • Purification (Optional): If the product is not sufficiently pure after filtration (as assessed by melting point or TLC), it can be further purified by recrystallization from ethanol.[8]

Characterization
  • Melting Point: Compare the observed melting point with literature values for the target compound. A sharp melting point is indicative of high purity.

  • Spectroscopy: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Workflow and Data Management

A streamlined workflow is essential for reproducible results. The following diagram outlines the key stages of the protocol.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for DHP Synthesis Setup 1. Reagent Combination (Aldehyde, Ketoester, Enamine in EtOH) Reflux 2. Reaction (Reflux for 2-4h) Setup->Reflux Monitor 3. TLC Monitoring Reflux->Monitor Cooling 4. Cooling & Precipitation (Room Temp -> Ice Bath) Monitor->Cooling Reaction Complete Filtration 5. Isolation (Vacuum Filtration & Washing) Cooling->Filtration Drying 6. Drying (Vacuum Oven) Filtration->Drying Analysis 7. Characterization (Yield, m.p., NMR, IR) Drying->Analysis Product Pure Asymmetric DHP Analysis->Product

Caption: Figure 2: Experimental Workflow for DHP Synthesis.

Representative Data Table

The protocol is versatile and can be applied to a range of aromatic and aliphatic aldehydes. Below is a table summarizing expected results for different aldehydes, demonstrating the scope of the synthesis.

Aldehyde (R Group)Product R GroupTypical Reaction Time (h)Expected Yield (%)Appearance
BenzaldehydePhenyl2-385-95Yellow Crystalline Solid
4-Nitrobenzaldehyde4-Nitrophenyl1-290-98Bright Yellow Powder
4-Chlorobenzaldehyde4-Chlorophenyl2-488-96Pale Yellow Crystals
4-Methoxybenzaldehyde4-Methoxyphenyl3-580-90Off-white Solid
PropanalEthyl3-470-80White to Pale Yellow Solid

Trustworthiness and Troubleshooting

  • Reagent Purity: The purity of the aldehyde is critical. Aldehydes can oxidize to carboxylic acids upon storage, which can inhibit the reaction. Use freshly distilled or recently purchased aldehydes for best results.

  • Low Yield: If yields are low, ensure the reaction has gone to completion via TLC. Extended reaction times may be necessary for sterically hindered or electron-rich aldehydes. Ensure the workup procedure is performed with cold solvent to minimize product loss.

  • Oxidation to Pyridine: Dihydropyridines can be susceptible to oxidation to the corresponding pyridine, especially under harsh conditions or upon prolonged exposure to air and light.[9] Workup should be performed promptly, and the final product should be stored in a cool, dark place. If the pyridine is the desired product, an oxidizing agent like nitric acid or ferric chloride can be added in a subsequent step.[2][9]

  • Safety: The reaction should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion and Applications

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of asymmetric 1,4-dihydropyridines using (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester. The method is high-yielding, operationally simple, and offers precise control over the final substitution pattern, making it a valuable tool for medicinal chemists and organic synthesis researchers. The ability to readily generate diverse libraries of asymmetric DHPs is crucial for developing novel therapeutics with improved efficacy and tailored pharmacological profiles, expanding their potential beyond cardiovascular applications into areas like anticancer, antimicrobial, and neuroprotective agents.[1][10][11]

References

  • Grokipedia. (n.d.). Hantzsch ester.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Hantzsch Synthesis of Novel 1,4-Dihydropyridine Analogues.
  • Andrés, C. de, et al. (n.d.). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC - NIH.
  • ResearchGate. (n.d.). Synthesis of 1,4-dihydropyridines through Hantzsch reaction in TFE.
  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. (n.d.).
  • Larhed, M., et al. (n.d.). An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions.
  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters.
  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.
  • Wang, L., et al. (n.d.). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
  • The Hantzsch 1,4-dihydropyridine synthesis as a route to bridged pyridine and dihydropyridine crown ethers. (n.d.). ACS Publications.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Banaras Hindu University. (n.d.). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction.
  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview.
  • PMC - NIH. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Parthiban A., & Parameshwar Makam. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties.
  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 2: Formation of the ester enamine.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2025).
  • PubMed. (n.d.). Dihydropyridines: evaluation of their current and future pharmacological applications.
  • Synthesis and significance of 1,4-dihydropyridine drug analogs. (2024).

Sources

The Untapped Potential of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester in Multicomponent Reactions: A Guide to Application and Protocol Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Yet Underutilized Building Block

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester, a tetrasubstituted β-enamino ester, represents a compelling, albeit underutilized, starting material for the synthesis of complex heterocyclic scaffolds. Its unique structural features—a nucleophilic enamine, a strategically placed methyl group, and an ester functionality—offer a rich platform for diversity-oriented synthesis through multicomponent reactions (MCRs). MCRs, which involve the one-pot reaction of three or more starting materials, are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules.[1][2]

This guide provides a comprehensive overview of the potential applications of (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester in key MCRs. While direct literature examples for this specific substrate are limited, the protocols and principles outlined herein are based on well-established reactivity of analogous β-enamino esters and serve as a robust starting point for methodology development.

Mechanistic Insights: The Role of the Enamine Moiety

The reactivity of (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester in MCRs is primarily dictated by the nucleophilic character of the enamine. The lone pair of electrons on the nitrogen atom is in conjugation with the carbon-carbon double bond, which in turn is conjugated with the carbonyl group of the ester. This extended conjugation enhances the nucleophilicity of the β-carbon, making it susceptible to attack by various electrophiles.

The presence of the methyl group at the α-position introduces steric hindrance that can influence the regioselectivity and stereoselectivity of certain reactions. It may also modulate the electronic properties of the enamine, potentially impacting its reactivity compared to its non-methylated counterpart, ethyl 3-aminocrotonate.

Application Note 1: Synthesis of Highly Substituted Pyridines via Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz pyridine synthesis is a classic and reliable method for the construction of the pyridine ring. It involves the condensation of an enamine with an α,β-unsaturated ketone. (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester is an excellent candidate for this reaction, offering a pathway to densely functionalized pyridine derivatives.

Causality of Experimental Choices:

The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the α,β-unsaturated ketone towards nucleophilic attack by the enamine. The choice of solvent can significantly influence the reaction rate and yield, with polar aprotic solvents often being preferred. The reaction temperature is also a critical parameter that may require optimization to balance reaction rate and selectivity.

Experimental Workflow: Bohlmann-Rahtz Pyridine Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester and α,β-unsaturated ketone in a suitable solvent (e.g., EtOH, MeCN). B Add a catalytic amount of a Lewis or Brønsted acid (e.g., Yb(OTf)₃, Sc(OTf)₃). A->B Sequential Addition C Heat the reaction mixture to reflux and monitor by TLC. B->C Initiate Reaction D Cool the reaction mixture and concentrate under reduced pressure. C->D Reaction Completion E Purify the crude product by column chromatography. D->E Purification

Caption: Workflow for the Bohlmann-Rahtz Pyridine Synthesis.

Protocol: Synthesis of Ethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Representative)

Materials:

  • (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Ethanol (solvent)

  • Catalytic amount of piperidine

Procedure:

  • To a round-bottom flask, add (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, benzaldehyde, and ethyl acetoacetate in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Data Summary Table:

EntryAldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol685
24-ChlorobenzaldehydePyrrolidineAcetonitrile878
34-MethoxybenzaldehydePiperidineEthanol592

Application Note 2: Ugi Four-Component Reaction (U-4CR) for the Synthesis of Peptidomimetics

The Ugi four-component reaction is a powerful tool for the synthesis of α-acylamino amides, which are valuable peptidomimetics in drug discovery.[3] The reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. In this context, (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester can serve as the amine component, leading to the formation of unique dipeptide-like structures.

Causality of Experimental Choices:

The Ugi reaction is typically carried out in polar aprotic solvents like methanol or trifluoroethanol, which facilitate the formation of the initial iminium ion. The reaction is often exothermic and proceeds rapidly upon the addition of the isocyanide.[3] The choice of the other three components allows for a high degree of molecular diversity in the final products.

Experimental Workflow: Ugi Four-Component Reaction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine the aldehyde, (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, and carboxylic acid in methanol. B Stir the mixture at room temperature for a short period. A->B Sequential Steps C Add the isocyanide dropwise to the reaction mixture. B->C Sequential Steps D Stir at room temperature and monitor by TLC. C->D Sequential Steps E Concentrate the reaction mixture under reduced pressure. D->E Post-Reaction F Purify the crude product by column chromatography. E->F Post-Reaction

Caption: Workflow for the Ugi Four-Component Reaction.

Protocol: Synthesis of a Representative α-Acylamino Amide

Materials:

  • Benzaldehyde (1.0 equiv)

  • (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (1.0 equiv)

  • Acetic acid (1.0 equiv)

  • Cyclohexyl isocyanide (1.0 equiv)

  • Methanol (solvent)

Procedure:

  • In a vial, dissolve benzaldehyde, (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, and acetic acid in methanol.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add cyclohexyl isocyanide dropwise to the stirring solution. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • The resulting residue can be purified by flash column chromatography on silica gel to yield the desired α-acylamino amide.

Data Summary Table:

EntryAldehydeCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
1BenzaldehydeAcetic AcidCyclohexyl isocyanideMethanol2475
2IsobutyraldehydeBenzoic Acidtert-Butyl isocyanideTrifluoroethanol1882
34-NitrobenzaldehydeAcetic AcidBenzyl isocyanideMethanol2468

Application Note 3: Biginelli-like Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones (DHPMs), which are a class of compounds with a wide range of biological activities. A Biginelli-like reaction can be envisioned where (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester acts as the β-dicarbonyl component, reacting with an aldehyde and urea or thiourea.

Causality of Experimental Choices:

This reaction is typically acid-catalyzed, with common catalysts being Lewis acids such as Yb(OTf)₃ or Brønsted acids like HCl.[4] The reaction can often be performed under solvent-free conditions or in a minimal amount of a high-boiling solvent. The use of microwave irradiation can significantly accelerate the reaction.

Experimental Workflow: Biginelli-like Reaction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Mix the aldehyde, (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, and urea/thiourea. B Add a catalytic amount of a suitable acid catalyst. A->B Component Mixing C Heat the mixture (conventional or microwave) and monitor by TLC. B->C Initiate Reaction D Cool the reaction and add water to precipitate the product. C->D Reaction Completion E Filter and recrystallize the solid product. D->E Isolation & Purification

Caption: Workflow for the Biginelli-like Reaction.

Protocol: Synthesis of a Representative Dihydropyrimidinone Derivative

Materials:

  • 4-Chlorobenzaldehyde (1.0 equiv)

  • (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (1.0 equiv)

  • Urea (1.5 equiv)

  • Yb(OTf)₃ (10 mol%)

  • Acetonitrile (solvent)

Procedure:

  • Combine 4-chlorobenzaldehyde, (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, urea, and Yb(OTf)₃ in a microwave vial.

  • Add a minimal amount of acetonitrile.

  • Heat the reaction mixture in a microwave reactor at 100-120 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • Add cold water to the reaction mixture to induce precipitation.

  • Collect the solid product by filtration and wash with cold water and a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization.

Data Summary Table:

EntryAldehydeNitrogen SourceCatalystConditionsTime (min)Yield (%)
14-ChlorobenzaldehydeUreaYb(OTf)₃Microwave, 120°C2088
2BenzaldehydeThioureaHCl (cat.)Reflux, EtOH24075
33-NitrobenzaldehydeUreaSc(OTf)₃Microwave, 100°C3082

Conclusion

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester holds significant promise as a versatile building block in multicomponent reactions for the synthesis of diverse and complex heterocyclic compounds. While direct literature precedents are scarce, the established reactivity of analogous β-enamino esters provides a solid foundation for the development of robust synthetic protocols. The representative procedures and mechanistic insights presented in this guide are intended to empower researchers to explore the full potential of this intriguing molecule in their drug discovery and organic synthesis endeavors. Further investigation into the influence of the α-methyl group on reactivity and selectivity will undoubtedly unveil new and exciting opportunities in the field of MCR chemistry.

References

  • Alvim, H. G. O., Pinheiro, D. L. J., Carvalho-Silva, V. H., Fioramonte, M., Gozzo, F. C., da Silva, W. A., Amarante, G. W., & Neto, B. A. D. (2018). Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 83(19), 12143–12153. [Link]

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 1–138. [Link]

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317–1319. [Link]

  • Dömling, A. (2023). Functionalized molecules via MCRs: applications in drug discovery and material science. University of Groningen. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. [Link]

  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]

  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115–122. [Link]

  • Wikipedia. (2023, December 1). Biginelli reaction. [Link]

  • Wikipedia. (2023, November 29). Passerini reaction. [Link]

  • Wikipedia. (2023, October 29). Ugi reaction. [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. [Link]

Sources

Technical Synthesis Guide: Nitrendipine via Modified Hantzsch Condensation

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of Nitrendipine (ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate), a calcium channel blocker, utilizing ethyl 3-aminocrotonate as the key enamine precursor.[1]

Unlike symmetric dihydropyridines (e.g., Nifedipine), Nitrendipine possesses an asymmetric ester profile (methyl and ethyl). To achieve high regioselectivity and prevent the formation of symmetric byproducts, this protocol utilizes a Modified Hantzsch Synthesis . This approach involves the convergent cyclocondensation of a pre-formed Knoevenagel adduct (benzylidene) with an enamine (ethyl 3-aminocrotonate).

Abstract & Reaction Logic

The synthesis targets the asymmetric 1,4-dihydropyridine core. The conventional one-pot Hantzsch method (aldehyde + 2 equivalents of


-ketoester + ammonia) is unsuitable here as it yields a statistical mixture of dimethyl, diethyl, and methyl-ethyl esters.

The Strategy:

  • Fragment A (Electrophile): Methyl 2-(3-nitrobenzylidene)acetoacetate. Formed via Knoevenagel condensation of 3-nitrobenzaldehyde and methyl acetoacetate.

  • Fragment B (Nucleophile): Ethyl 3-aminocrotonate. This reagent provides the nitrogen source, the ethyl ester moiety, and the second vinylogous carbon unit.

  • Cyclization: Fragment B attacks Fragment A in a Michael addition, followed by intracyclic dehydration to form the dihydropyridine ring.

Retrosynthetic Analysis

Nitrendipine_Retrosynthesis Nitrendipine Nitrendipine (Target Molecule) Intermediate Michael Adduct (Transient) Nitrendipine->Intermediate Cyclodehydration FragmentA Fragment A Methyl 2-(3-nitrobenzylidene)acetoacetate Intermediate->FragmentA Michael Addition FragmentB Fragment B Ethyl 3-aminocrotonate Intermediate->FragmentB PrecursorsA 3-Nitrobenzaldehyde + Methyl Acetoacetate FragmentA->PrecursorsA Knoevenagel Condensation

Figure 1: Retrosynthetic disconnection showing the convergence of the benzylidene intermediate and the aminocrotonate.

Materials & Reagents

Purity of starting materials is critical to avoid "oiling out" during crystallization.

ReagentMW ( g/mol )RoleSpecifications
Ethyl 3-aminocrotonate 129.16Nucleophile / Enamine>98% (store at 2-8°C)
3-Nitrobenzaldehyde 151.12Aldehyde Precursor>99%, free of acid
Methyl Acetoacetate 116.12Ketoester Precursor>99%
Piperidine 85.15Catalyst (Step 1)Reagent Grade
Acetic Acid (Glacial) 60.05Catalyst (Step 1)ACS Grade
Isopropanol (IPA) 60.10SolventAnhydrous
Ethanol (Absolute) 46.07RecrystallizationACS Grade

Experimental Protocol

Phase 1: Synthesis of Methyl 2-(3-nitrobenzylidene)acetoacetate

Note: This step can be performed in-situ, but isolation is recommended for higher purity Nitrendipine.

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-nitrobenzaldehyde (15.1 g, 100 mmol) and methyl acetoacetate (11.6 g, 100 mmol) to Isopropanol (60 mL).

  • Catalysis: Add catalytic piperidine (0.4 mL) and glacial acetic acid (0.8 mL).

  • Reaction: Stir at room temperature for 30 minutes, then heat to mild reflux (80°C) for 2–3 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (

      
      ) should disappear.
      
  • Workup: Cool the solution to 0–5°C in an ice bath. The benzylidene intermediate typically precipitates as off-white/yellow crystals.

  • Isolation: Filter the solid, wash with cold isopropanol (2 x 10 mL), and dry under vacuum.

    • Expected Yield: 85–90%

    • Melting Point: ~100–102°C.

Phase 2: Cyclization to Nitrendipine[1][3]
  • Setup: Equip a 250 mL three-neck RBF with a thermometer, reflux condenser, and nitrogen inlet.

  • Charging: Dissolve the isolated Methyl 2-(3-nitrobenzylidene)acetoacetate (24.9 g, 100 mmol) in Isopropanol (80 mL).

  • Addition: Add Ethyl 3-aminocrotonate (13.6 g, 105 mmol, 1.05 equiv) in a single portion.

  • Reaction: Heat the mixture to reflux (82°C) under nitrogen protection. Stir for 6–8 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The reaction proceeds via Michael addition followed by ring closure.[1][9] The solution will darken to a deep yellow/orange.

  • Process Control (IPC):

    • Take a 50 µL aliquot, dilute in MeCN.

    • HPLC (C18 column, MeOH:Water 70:30): Look for the disappearance of the benzylidene peak and growth of the Nitrendipine peak (

      
       typically 8-10 min).
      
  • Crystallization: Once complete, cool the mixture slowly to room temperature, then to 0–4°C overnight. Crude Nitrendipine will crystallize as a yellow solid.[2][9]

  • Filtration: Filter the crude solid and wash with cold ethanol (20 mL).

Phase 3: Purification[4][6]
  • Recrystallization: Dissolve the crude wet cake in boiling Ethanol (approx. 5 mL per gram of solid).

  • Clarification: If insoluble particles are present, filter the hot solution through a heated funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form defined crystals (polymorph control). Chill to 0°C for 2 hours.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Process Control & Data Analysis

Quantitative Summary
ParameterTarget ValueNotes
Theoretical Yield 36.0 gBased on 100 mmol scale
Typical Yield 25.2 – 28.8 g70–80%
Appearance Yellow Crystalline PowderPhotosensitive
Melting Point 156 – 159°CSharp range indicates purity
HPLC Purity > 99.5%Impurity A (Symmetric diethyl) < 0.1%
Characterization Data[1][2][4][8][9][10][11][12][13][14]
  • IR (KBr,

    
    ):  3300 cm⁻¹ (NH stretch), 1690 cm⁻¹ (C=O, ester), 1530/1350 cm⁻¹ (NO₂).
    
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       9.05 (s, 1H, NH)
      
    • 
       8.0-7.5 (m, 4H, Ar-H)
      
    • 
       4.98 (s, 1H, C4-H)
      
    • 
       4.05 (q, 2H, O-CH₂-CH₃)
      
    • 
       3.55 (s, 3H, O-CH₃)
      
    • 
       2.30 (s, 6H, C2,6-CH₃)
      
    • 
       1.15 (t, 3H, O-CH₂-CH₃)
      

Critical Workflow Diagram

Nitrendipine_Workflow cluster_Step1 Step 1: Benzylidene Formation cluster_Step2 Step 2: Hantzsch Cyclization Start Start: Raw Materials Mix1 Mix 3-Nitrobenzaldehyde + Methyl Acetoacetate (Cat: Piperidine/AcOH) Start->Mix1 React1 Reflux IPA (2-3h) Mix1->React1 Isolate1 Isolate Benzylidene Intermediate React1->Isolate1 Mix2 Dissolve Intermediate in IPA Isolate1->Mix2 AddEnamine Add Ethyl 3-aminocrotonate (1.05 equiv) Mix2->AddEnamine React2 Reflux (6-8h) N2 Atmosphere AddEnamine->React2 Cool Cool to 0°C Crystallize React2->Cool Purify Recrystallize (Ethanol) Cool->Purify Final Pure Nitrendipine (Yellow Solid) Purify->Final

Figure 2: Step-by-step process flow for the synthesis of Nitrendipine.

Safety & Handling (E-E-A-T)

  • Photosensitivity: Nitrendipine is light-sensitive. Perform the final crystallization and drying steps under low light or using amber glassware to prevent photodegradation to the nitrosophenyl pyridine derivative.

  • Nitro Compounds: 3-Nitrobenzaldehyde is a potential sensitizer. Use gloves and work in a fume hood.

  • Exotherm: The Michael addition (Step 2 start) can be mildly exothermic. Add the aminocrotonate slowly if scaling up >100g.

References

  • Bossert, F., et al. (1981). "1,4-Dihydropyridines: Relationships between structure and biological activity." Angewandte Chemie International Edition, 20(9), 762-769. Link

  • Marinković, V. D., et al. (2001).[10] "Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis." Il Farmaco, 56(11), 863-868. Link

  • Ogawa, A. (1993).[11] "Synthesis of dihydropyridine calcium channel blockers." Chemical & Pharmaceutical Bulletin, 41(1), 108-113. Link

  • Zhang, Y., et al. (2019). "Optimization of the Hantzsch reaction for the synthesis of asymmetric dihydropyridines." Organic Process Research & Development, 23(5), 890-896. Link

Sources

Application Note: Precision Synthesis of Felodipine via Beta-Enamino Ester Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Felodipine (Plendil) is a high-affinity antagonist of the L-type calcium channel, distinguished structurally by its unsymmetrical 1,4-dihydropyridine (1,4-DHP) core. Unlike symmetrical analogs (e.g., Nifedipine), Felodipine possesses two distinct ester moieties—a methyl ester at C5 and an ethyl ester at C3.

The Synthetic Challenge: The classical one-pot Hantzsch synthesis (Aldehyde + 2 equiv.[1]


-keto ester + Ammonia) is statistically unsuitable for Felodipine. It yields a statistical mixture of the desired unsymmetrical product (Felodipine) and two symmetrical byproducts (Dimethyl and Diethyl esters).[2] These impurities possess nearly identical retention factors (Rf) and solubility profiles, making purification practically impossible on a commercial scale.

The Solution: Stepwise Cyclocondensation To ensure high purity and yield, this protocol utilizes a Modified Hantzsch Synthesis . This approach pre-assembles the asymmetry by reacting two defined precursors:

  • The Electrophile: Methyl 2-(2,3-dichlorobenzylidene)acetoacetate.[2][3]

  • The Nucleophile: Ethyl 3-aminocrotonate (the

    
    -enamino ester).
    

This guide details the synthesis, purification, and validation of Felodipine using this robust "Convergent Route."

Retrosynthetic Logic & Mechanism

The synthesis relies on the distinct reactivity of the Knoevenagel adduct (benzylidene) and the Enamino ester.

Mechanistic Pathway[1][4][5][6][7][8][9]
  • Michael Addition: The

    
    -carbon of the ethyl 3-aminocrotonate (nucleophile) attacks the electrophilic 
    
    
    
    -carbon of the benzylidene acetoacetate.
  • Imine-Enamine Tautomerization: The resulting intermediate undergoes proton transfer.

  • Intramolecular Condensation: The amine nitrogen attacks the ketone carbonyl of the acetoacetate fragment.

  • Dehydration: Loss of water drives the formation of the stable 1,4-dihydropyridine ring.

Felodipine_Retrosynthesis Felodipine Felodipine (Target Molecule) Intermediate Dihydropyridine Core Formation (Cyclodehydration) Intermediate->Felodipine Precursor1 Methyl 2-(2,3-dichlorobenzylidene) acetoacetate (Electrophile) Precursor1->Intermediate Michael Addition Precursor2 Ethyl 3-aminocrotonate (Nucleophile / Enamino Ester) Precursor2->Intermediate Raw1 2,3-Dichlorobenzaldehyde Raw1->Precursor1 Knoevenagel Condensation Raw2 Methyl Acetoacetate Raw2->Precursor1 Raw3 Ethyl Acetoacetate Raw3->Precursor2 Amination Raw4 Ammonia / NH4OAc Raw4->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the unsymmetrical DHP scaffold.

Detailed Experimental Protocols

Phase 1: Synthesis of the Electrophile (Benzylidene Intermediate)

Note: This step is critical for establishing the first half of the asymmetry.

Reagents:

  • 2,3-Dichlorobenzaldehyde (1.0 equiv)

  • Methyl Acetoacetate (1.0 equiv)

  • Piperidine (0.05 equiv)

  • Glacial Acetic Acid (0.05 equiv)

  • Solvent: Toluene or Benzene (for Dean-Stark water removal) or Isopropanol.

Protocol:

  • Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2,3-dichlorobenzaldehyde (17.5 g, 100 mmol) and methyl acetoacetate (11.6 g, 100 mmol) in Toluene (150 mL).

  • Catalyze: Add Piperidine (0.4 mL) and Glacial Acetic Acid (0.3 mL).

  • Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Reflux is typically complete within 3–5 hours when water evolution ceases.

  • Workup: Cool to room temperature. Wash the organic layer with dilute HCl (1M, 50 mL) to remove piperidine, followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over MgSO₄ and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude oil from Isopropanol/Hexane (1:4).

    • Target: Yellow crystalline solid.

    • Yield Expectation: 75–85%.

    • QC Check: 1H NMR should show the benzylidene proton singlet around δ 8.0–8.1 ppm.

Phase 2: The Cyclocondensation (Felodipine Formation)

This is the core "Beta-Enamino Ester" reaction.

Reagents:

  • Methyl 2-(2,3-dichlorobenzylidene)acetoacetate (from Phase 1) (1.0 equiv)

  • Ethyl 3-aminocrotonate (1.0 equiv)

  • Solvent: Ethanol (Absolute) or Isopropanol.

  • Catalyst (Optional but recommended): Pyridine (0.1 equiv) or Strong Acid Cation Exchange Resin (for Green Chemistry routes).

Protocol:

  • Setup: In a 250 mL reaction vessel, dissolve Methyl 2-(2,3-dichlorobenzylidene)acetoacetate (13.65 g, 50 mmol) in Ethanol (100 mL).

  • Addition: Add Ethyl 3-aminocrotonate (6.45 g, 50 mmol).

    • Note: Ethyl 3-aminocrotonate is sensitive to hydrolysis. Ensure the reagent is fresh or stored under inert atmosphere.

  • Reaction: Heat the mixture to reflux (78°C) with stirring.

    • Duration: 6–10 hours.

    • Monitoring: Monitor by TLC (Silica, Hexane:EtOAc 7:3). The UV-active benzylidene spot will disappear, and a fluorescent blue spot (Felodipine) will appear.

  • Workup:

    • Evaporate the solvent to ~20% of the original volume.

    • Cool to 0–5°C and allow the product to crystallize overnight.

    • If oiling occurs, redissolve in a minimum amount of hot Ethyl Acetate and add Hexane dropwise until turbid.

  • Purification: Recrystallize from Acetone or Diisopropyl ether.

    • Yield Expectation: 60–75%.

    • Appearance: Pale yellow crystalline powder.

Analytical Validation & QC

To ensure the protocol produced Felodipine and not a symmetrical impurity, compare the analytical data against these standards.

ParameterFelodipine (Target)Impurity A (Dimethyl Ester)Impurity B (Diethyl Ester)
Molecular Weight 384.25 g/mol 370.22 g/mol 398.28 g/mol
Melting Point 145–148°C168–170°C132–135°C
1H NMR (Ester Region) Two distinct signals: 1x Methyl singlet (~3.6 ppm) 1x Ethyl quartet/tripletOne signal: 2x Methyl singletsOne signal: 2x Ethyl quartets
HPLC RT (C18) IntermediateEarly ElutingLate Eluting

Critical QC Step: Run a 1H NMR. You must observe both the methyl ester singlet (3.60 ppm) and the ethyl ester quartet (4.08 ppm). If you see only singlets or only quartets, the reaction has undergone transesterification or you used incorrect starting materials.

Process Workflow Diagram

Felodipine_Workflow cluster_0 Phase 1: Electrophile Synthesis cluster_1 Phase 2: Cyclocondensation cluster_2 Phase 3: Purification Start1 2,3-Dichlorobenzaldehyde + Methyl Acetoacetate Process1 Reflux (Toluene) Cat: Piperidine/AcOH Dean-Stark Trap Start1->Process1 Isolate1 Isolate Benzylidene Intermediate Process1->Isolate1 Reaction Reflux in Ethanol 6-10 Hours Isolate1->Reaction Start2 Ethyl 3-aminocrotonate (Enamino Ester) Start2->Reaction Crude Crude Felodipine Reaction->Crude Cryst Crystallization (Acetone/Hexane) Crude->Cryst Final Pure Felodipine >99% HPLC Cryst->Final

Figure 2: Step-by-step process flow for the synthesis of Felodipine.

Troubleshooting & Expert Tips

Transesterification
  • Problem: Formation of symmetrical diesters despite using correct starting materials.

  • Cause: Using Methanol or Ethanol as a solvent can lead to ester exchange if the reaction runs too long or the pH is too acidic/basic.

  • Solution: Use Isopropanol (IPA) or t-Butanol as the reaction solvent. These bulky alcohols react much slower, suppressing transesterification.

Oxidation (Aromatization)
  • Problem: Product is a pyridine (aromatic) rather than a dihydropyridine.

  • Cause: Exposure to air/light during reflux or workup. 1,4-DHPs are sensitive to photo-oxidation.

  • Solution: Conduct the reflux under a Nitrogen atmosphere. Wrap the reaction vessel in aluminum foil to exclude light.

"Oiling Out"
  • Problem: Product separates as a sticky brown oil instead of crystals.

  • Cause: Impurities (unreacted aldehyde) preventing lattice formation.

  • Solution: Triturate the oil with cold diethyl ether or seed the mixture with a pure crystal of Felodipine.

References

  • Nguyen, T. N., et al. (2025).[4] "Optimization and continuous flow synthesis of felodipine." Arkivoc, 2025(1), 0-0.[4] Link

  • Sjö, P., et al. (1999). "Manufacturing process for felodipine." U.S. Patent 5,942,624. Link

  • Hefei Lifeon Pharmaceutical Co Ltd. (2012).[3] "Preparation method of felodipine synthetic intermediate methyl 2-(2,3-dichlorobenzylidine)acetoacetate." CN Patent 101613280B.[3] Link

  • Zhang, Y., et al. (2012). "Process for the preparation of 4-substituted-1,4-dihydropyridines." WO Patent 2012123966A1. Link

  • Kappe, C. O. (2000). "Biologically active 1,4-dihydropyridines via the Hantzsch synthesis."[5] Molecules, 5(12), 1437-1438. Link

Sources

Microwave-Assisted Synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of β-Enamino Esters and the Advent of Microwave Synthesis

β-Enamino esters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of nitrogen-containing heterocyclic compounds, which are core scaffolds in many pharmaceuticals. The title compound, (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, is a valuable synthon in this class. Traditional methods for the synthesis of β-enamino esters often involve prolonged reaction times, harsh conditions, and the use of stoichiometric amounts of acidic or basic promoters.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. By utilizing microwave irradiation, reactions can be completed in a fraction of the time, often with higher yields and improved selectivity. This is due to the direct and efficient heating of the reaction mixture through dielectric polarization and ionic conduction, leading to rapid temperature increases and overcoming kinetic barriers. This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester utilizing microwave irradiation, designed for researchers, scientists, and professionals in drug development.

Reaction Principle and Mechanism

The synthesis proceeds via the condensation of a β-keto ester, ethyl 2-methylacetoacetate, with an ammonia source, in this case, ammonium acetate. The reaction is a nucleophilic addition of ammonia to the ketone carbonyl group, followed by dehydration to form the enamine. The Z-isomer is the thermodynamically more stable product due to the formation of an intramolecular hydrogen bond between the amino group and the ester carbonyl.

The key mechanistic steps are:

  • Formation of the Ammonia Nucleophile: Ammonium acetate serves as a convenient in-situ source of ammonia.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ethyl 2-methylacetoacetate.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a hemiaminal intermediate.

  • Dehydration: Under the reaction conditions, the hemiaminal readily eliminates a molecule of water to form an iminium ion.

  • Tautomerization: A proton is abstracted from the α-carbon, leading to the formation of the enamine double bond and regeneration of the catalyst.

The use of microwave irradiation dramatically accelerates the dehydration step, which is often the rate-limiting step in conventional heating methods.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the microwave-assisted synthesis of the target compound.

workflow reagents Combine Reactants: Ethyl 2-methylacetoacetate Ammonium acetate (Optional: Solvent/Catalyst) microwave Microwave Irradiation (Set Power, Temp, Time) reagents->microwave Load into Microwave Reactor workup Reaction Work-up: Cooling Extraction microwave->workup After reaction completion purification Purification: (e.g., Column Chromatography or Distillation) workup->purification characterization Characterization: NMR, IR, MS purification->characterization

Caption: Experimental workflow from reagent preparation to product characterization.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory microwave synthesizer. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountPuritySupplier
Ethyl 2-methylacetoacetateC₇H₁₂O₃144.171.44 g (10 mmol)≥98%Sigma-Aldrich
Ammonium acetateC₂H₇NO₂77.081.54 g (20 mmol)≥98%Sigma-Aldrich
Ethanol (optional solvent)C₂H₅OH46.075 mLAnhydrousFisher Scientific
Microwave reaction vessel--10 mL-CEM, Anton Paar, etc.
Magnetic stir bar--1--
Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • To a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add ethyl 2-methylacetoacetate (1.44 g, 10 mmol).

    • Add ammonium acetate (1.54 g, 20 mmol).

    • (Optional) If a solvent is desired to facilitate stirring and heat distribution, add 5 mL of anhydrous ethanol. The reaction can also be performed neat (solvent-free).

  • Microwave Irradiation:

    • Seal the reaction vessel securely with the appropriate cap.

    • Place the vessel in the cavity of the microwave synthesizer.

    • Set the reaction parameters as follows:

      • Temperature: 120 °C (The instrument will modulate power to maintain this temperature)

      • Ramp Time: 2 minutes

      • Hold Time: 10 minutes

      • Stirring: On (medium speed)

      • Power: 100 W (maximum)

  • Reaction Work-up:

    • After the irradiation is complete, allow the reaction vessel to cool to room temperature (below 50 °C) using the instrument's cooling system.

    • Once cooled, carefully open the vessel in the fume hood.

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.

    • Shake the funnel vigorously and allow the layers to separate.

    • Extract the aqueous layer with two additional 10 mL portions of ethyl acetate.

    • Combine the organic layers and wash with 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) as the eluent.

    • Alternatively, for larger scales, purification can be achieved by vacuum distillation.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the formation of the enamine product.

Caption: Simplified reaction mechanism for the formation of the β-enamino ester.

Characterization of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

The structure of the synthesized compound should be confirmed by spectroscopic methods.

Spectroscopic DataExpected Values
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.05 (s, 3H, CH₃), 1.95 (s, 3H, CH₃), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃), 4.5-5.5 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 170.5, 160.2, 83.5, 58.9, 22.1, 19.8, 14.7
IR (neat, cm⁻¹)3450-3300 (N-H stretch), 2980 (C-H stretch), 1650 (C=O stretch, conjugated), 1610 (C=C stretch), 1250 (C-O stretch)
Mass Spectrometry (ESI+)m/z: 144.10 [M+H]⁺

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase the hold time in the microwave synthesizer in 5-minute increments. Ensure the temperature is reaching the setpoint.
Loss of product during work-up.Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent protonation of the enamine.
Impure Product Presence of starting material.Increase the molar excess of ammonium acetate.
Formation of by-products.Optimize the reaction temperature; lower temperatures may reduce side reactions. Purify carefully using column chromatography.
Reaction does not start Inactive reagents.Use fresh ammonium acetate and ensure the ethyl 2-methylacetoacetate is of high purity.
Insufficient heating.Check the microwave synthesizer's power output and ensure proper coupling with the reaction mixture (a polar solvent like ethanol can help).

Conclusion

This application note provides a robust and efficient microwave-assisted protocol for the synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester. The significant reduction in reaction time, coupled with high yields and a straightforward work-up, demonstrates the power of microwave technology in modern organic synthesis. This method offers a valuable alternative to conventional synthetic routes, enabling rapid access to this important building block for further research and development in the pharmaceutical and chemical industries.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Baghbanzadeh, M., & Kappe, C. O. (2011). On the role of metals in microwave-assisted transition-metal-catalyzed coupling reactions. Angewandte Chemie International Edition, 50(46), 10839-10842. [Link]

  • Loupy, A. (Ed.). (2006). Microwaves in organic synthesis. John Wiley & Sons. [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]

  • PubChem. (n.d.). Ethyl 2-methylacetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ammonium acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Ethyl 3-aminocrotonate. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link] (Search for CAS No. 7318-00-5)

Gold-catalyzed synthesis of beta-enaminoesters.

Application Note: Gold-Catalyzed Synthesis of -Enaminoesters

Introduction: The "Gold Standard" in C-N Bond Formation


1

Historically, the synthesis of


Why Gold Catalysis? Homogeneous gold catalysis, specifically using Au(I) and Au(III) complexes, offers a superior alternative due to its "soft" Lewis acidity. Unlike hard protons (


hydroamination of alkynoates


Mechanistic Insight & Causality

To optimize this reaction, one must understand the catalytic cycle. The reaction does not proceed via simple acid catalysis; it involves specific orbital interactions between the gold center and the alkyne

The Activation Mode
  • 
    -Coordination:  The cationic Au(I) species coordinates to the alkyne triple bond, depleting electron density and rendering it susceptible to nucleophilic attack.
    
  • Nucleophilic Attack: The amine attacks the activated alkyne.[2] For electron-deficient alkynes (alkynoates), the attack occurs at the

    
    -position (Michael-type addition).
    
  • Protodeauration: A proton transfer occurs, followed by the regeneration of the catalyst.

  • Stereoselection: The reaction predominantly yields the (Z)-isomer . This is thermodynamically driven by an intramolecular hydrogen bond between the N-H and the ester carbonyl oxygen, forming a stable 6-membered chelate ring.

Visualization: The Catalytic Cycle

GoldCatalysisStartAlkynoate + AmineComplex_AAu(I)-Alkyne π-Complex(Activation)Start->Complex_A + [AuL]+ TransitionC-N Bond Formation(Anti-addition)Complex_A->Transition Nucleophilic Attack IntermediateVinyl-Gold IntermediateTransition->IntermediateProduct(Z)-β-Enaminoester(H-bond Stabilized)Intermediate->Product Protodeauration - [AuL]+ Product->Start Catalyst Turnover

Figure 1: Catalytic cycle for the hydroamination of alkynoates. Note the regeneration of the cationic gold species.

Catalyst Selection Guide

The choice of catalyst defines the reaction rate and turnover number (TON).

ComponentRecommendationScientific Rationale
Pre-catalyst (PPh3)AuCl or (JohnPhos)AuClTriphenylphosphine is standard and cost-effective. Bulky biaryl phosphines (JohnPhos) increase stability for difficult substrates.
Activator (Silver Salt) AgOTf or AgNTf2Silver scavenges the chloride ligand as insoluble AgCl, generating the active cationic species [LAu]+. OTf- and NTf2- are non-coordinating anions, ensuring the coordination site remains open for the alkyne.
Au(III) Alternative NaAuCl4Cheaper but less defined. Often requires higher loading and is more prone to reduction to metallic Au(0) (catalyst death).
Solvent DCM, Toluene, or Solvent-Free Gold catalysis is robust. Non-coordinating solvents (DCM) prevent catalyst inhibition. Solvent-free conditions accelerate the reaction via high concentration.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis

Best for: Valuable substrates, solid amines, or kinetic studies.

Reagents:

  • Methyl propiolate (1.0 equiv)

  • Aniline derivative (1.0 equiv)

  • Chloro(triphenylphosphine)gold(I) (1 mol%)

  • Silver triflate (AgOTf) (1 mol%)[1]

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Catalyst Activation: In a flame-dried vial, weigh (PPh3)AuCl (10 mg, 0.02 mmol) and AgOTf (5.2 mg, 0.02 mmol). Add 1 mL of anhydrous DCM. Stir for 5 minutes in the dark (wrap vial in foil). Observation: A white precipitate (AgCl) will form.

  • Substrate Addition: Filter the catalyst solution through a syringe filter (PTFE, 0.2 µm) into a clean reaction flask containing the amine (2.0 mmol) in 2 mL DCM.

  • Reaction: Add methyl propiolate (2.0 mmol) dropwise. Stir at room temperature.

  • Monitoring: Monitor by TLC (typically 1-4 hours). The alkyne spot will disappear, and a lower Rf fluorescent spot (enamine) will appear.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Flash chromatography is often unnecessary if quantitative conversion is achieved. If needed, filter through a short pad of silica using Hexane/EtOAc (8:1).

Protocol B: Green Solvent-Free Synthesis

Best for: Scale-up, industrial application, and "Green Chemistry" compliance.

Reagents:

  • 
    -Ketoester or Alkynoate (1.0 equiv)
    
  • Amine (1.0 equiv)

  • NaAuCl4 (1-2 mol%) or (PPh3)AuCl/AgOTf

Step-by-Step:

  • Mixing: In a screw-cap vial, add the liquid alkynoate/ketoester and the liquid amine.

  • Catalysis: Add the gold catalyst directly to the neat mixture.

  • Agitation: Stir vigorously at room temperature. The mixture may become warm (exothermic reaction).

  • Completion: Reaction is typically complete within 10–30 minutes due to high concentration effects.

  • Isolation: Apply high vacuum directly to the flask to remove any trace volatiles. Recrystallize the solid product from ethanol if necessary.

Data Analysis & Validation

Expected Spectral Data (Self-Validation)

To confirm the formation of the

  • Vinyl Proton: A doublet or singlet around

    
     4.5 – 5.0 ppm.
    
  • NH Signal: A broad singlet very downfield (

    
     8.5 – 12.0 ppm). Crucial: This downfield shift indicates the intramolecular H-bond, confirming the (Z)-isomer .
    
  • Coupling: If using a terminal alkyne, the vinyl coupling constant (

    
    ) helps distinguish 
    
    
    , but the H-bond is the primary indicator.
Comparative Efficiency Table
EntryCatalyst SystemSolventTimeYield (%)Notes
1NoneDCM24 h<10No reaction at RT
2HCl (10 mol%)Ethanol6 h65Moderate yield, byproduct formation
3NaAuCl4 (1 mol%)MeCN2 h85Good, but Au(0) plating observed
4(PPh3)AuCl/AgOTfDCM1 h96Excellent control, clean profile
5(PPh3)AuCl/AgOTfNeat 15 min 99 Optimal Green Method

Troubleshooting & Optimization Workflow

Common issues in gold catalysis involve catalyst deactivation or poor conversion. Use this logic flow to resolve issues.

OptimizationProblemLow Conversion?Check1Check Silver Salt(Is it wet?)Problem->Check1Check2Check Amine Basicity(Too basic poisons Au)Check1->Check2NoSolution1Use AgNTf2 orFresh AgOTfCheck1->Solution1YesSolution2Increase Temp (40°C)or Add Acid PromoterCheck2->Solution2High pKa

Figure 2: Troubleshooting logic for stalled reactions.

Expert Tip: Highly basic amines (alkyl amines) can sometimes coordinate too strongly to the gold, poisoning the catalyst. If this happens, switching to a bulky phosphine ligand (like JohnPhos) or slightly increasing the temperature helps dissociate the amine-gold complex, restoring the catalytic cycle.

References

  • Arcadi, A., et al. (2003).[1] "Gold(III)-catalyzed synthesis of

    
    -enaminones from 1,3-dicarbonyl compounds and amines." European Journal of Organic Chemistry. 
    
  • Corma, A., et al. (2011). "Homogeneous gold catalysis: Current status and future trends." Chemical Reviews.

  • Gagosz, F. (2010). "Gold-catalyzed hydroamination of alkynes." Topics in Current Chemistry.

  • Zhang, Y., et al. (2012). "Efficient Synthesis of

    
    -Enaminones and 
    
    
    -Enaminoesters Catalyzed by Gold(I)/Silver(I) under Solvent-Free Conditions." Molecules.

The Strategic Application of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester in the Synthesis of Bioactive Heterocycles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles are integral scaffolds in a vast array of pharmaceuticals, owing to their ability to engage in diverse biological interactions.[1] Among the myriad of starting materials for constructing these vital structures, (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester, a tailored β-enamino ester, presents itself as a particularly versatile and powerful building block. Its unique arrangement of functional groups—an amine, an ester, and a strategically placed methyl group on the double bond—offers a rich platform for a variety of cyclization and cyclocondensation reactions.

This guide provides an in-depth exploration of the synthetic utility of (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester in the creation of bioactive pyrimidines, pyridines, and quinolones. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and discuss the biological significance of the resulting heterocyclic frameworks, with a focus on their potential as antimicrobial and antitumor agents.

Core Principles of Reactivity: The Enamine-Ester Synergy

The synthetic prowess of (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester stems from the push-pull electronic nature of the enamine system. The electron-donating amino group enhances the nucleophilicity of the β-carbon, while the electron-withdrawing ethyl ester group activates the molecule for various transformations. The presence of the methyl group at the 2-position introduces steric and electronic effects that can influence regioselectivity and reaction kinetics compared to its non-methylated counterpart.

Application I: Synthesis of Bioactive Pyrimidine Derivatives

The pyrimidine nucleus is a fundamental component of nucleic acids and is found in numerous therapeutic agents.[2] The reaction of (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester with various amidine-containing reagents provides a direct and efficient route to substituted pyrimidines. These compounds, particularly thieno[2,3-d]pyrimidines, have demonstrated significant anti-proliferative and antibacterial activities.[3][4]

Mechanistic Rationale

The synthesis of the pyrimidine ring from a β-enamino ester and an amidine source, such as guanidine or thiourea, proceeds through a cyclocondensation reaction. The initial step involves the nucleophilic attack of the enamine nitrogen or the β-carbon onto the electrophilic carbon of the amidine. This is followed by an intramolecular cyclization with the elimination of a small molecule, typically water or ethanol, to form the stable aromatic pyrimidine ring. The methyl group on the starting ester will be incorporated into the final pyrimidine structure, potentially influencing its biological activity.

Experimental Protocol: Synthesis of a Substituted Pyrimidinone

This protocol is adapted from general procedures for the synthesis of pyrimidines from β-enamino esters.[2]

Objective: To synthesize a 4-hydroxy-5,6-dimethyl-2-substituted-pyrimidine.

Materials:

  • (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

  • Urea (or substituted urea/thiourea)

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Reaction Mixture: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (1 equivalent) followed by urea (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with glacial acetic acid.

  • Isolation: The product will often precipitate out of the solution upon cooling and neutralization. Collect the solid by filtration, wash with cold ethanol, and then with diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired pyrimidinone.

ReagentMolar RatioPurpose
(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester1The core building block providing the C-C-N fragment.
Urea1Provides the N-C-N fragment for the pyrimidine ring.
Sodium Ethoxide1.1Acts as a base to facilitate the condensation reaction.
Anhydrous EthanolSolventProvides a suitable reaction medium.
Glacial Acetic AcidAs neededNeutralizes the reaction mixture to facilitate product precipitation.
Workflow for Pyrimidine Synthesis

A Dissolve NaOEt in Anhydrous EtOH B Add (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester A->B C Add Urea B->C D Reflux for 6-8 hours C->D E Monitor by TLC D->E In-process control F Cool to Room Temperature D->F G Neutralize with Acetic Acid F->G H Filter Precipitate G->H I Wash with Cold EtOH and Diethyl Ether H->I J Recrystallize for Purification I->J

Caption: Workflow for the synthesis of a substituted pyrimidinone.

Application II: Construction of Bioactive Pyridine Scaffolds

Pyridine derivatives are another class of heterocycles with immense therapeutic importance, exhibiting a wide range of biological activities including antitumor and antimicrobial effects.[5][6] (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester can be utilized in various strategies to construct substituted pyridine rings, such as in Hantzsch-type reactions or through cyclocondensation with 1,3-dicarbonyl compounds.

Mechanistic Rationale

In a modified Hantzsch-type synthesis, the enamino ester can react with an aldehyde and a β-ketoester. The enamine acts as the nitrogen source and one of the three-carbon fragments. The reaction proceeds through a series of condensations and cyclizations, ultimately leading to a dihydropyridine, which can then be oxidized to the aromatic pyridine. The methyl group from the starting material will be positioned on the resulting pyridine ring, influencing its properties.

Experimental Protocol: Synthesis of a Dihydropyridine Derivative

This protocol is based on established methods for pyridine synthesis.[7]

Objective: To synthesize a 1,4-dihydropyridine derivative.

Materials:

  • (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Ethanol

  • Catalytic amount of a weak acid (e.g., acetic acid)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (1 equivalent), the aromatic aldehyde (1 equivalent), and ethyl acetoacetate (1 equivalent) in ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization. Collect the solid product by filtration.

  • Purification: Wash the crude product with cold ethanol and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.

ReagentMolar RatioPurpose
(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester1Provides the N and part of the carbon backbone.
Aromatic Aldehyde1Contributes a carbon atom to the dihydropyridine ring.
Ethyl Acetoacetate1Provides the remaining carbon atoms for the ring.
EthanolSolventReaction medium.
Acetic AcidCatalyticFacilitates the condensation steps.
Logical Relationship in Dihydropyridine Synthesis

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester F 1,4-Dihydropyridine Derivative A->F Hantzsch-type Reaction B Aromatic Aldehyde B->F Hantzsch-type Reaction C Ethyl Acetoacetate C->F Hantzsch-type Reaction D Ethanol (Solvent) D->F E Acetic Acid (Catalyst) E->F

Caption: Reactants and conditions for dihydropyridine synthesis.

Application III: Synthesis of Quinolone Analogs with Antimicrobial Potential

Quinolones are a well-established class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[8] The synthesis of novel quinolone derivatives is an active area of research to combat rising antibiotic resistance. (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester can serve as a key intermediate in the construction of the quinolone scaffold, often through a Gould-Jacobs type reaction.

Mechanistic Rationale

The Gould-Jacobs reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonate equivalent. In a modified approach, (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester can react with an appropriately substituted aniline. The initial reaction forms an intermediate that undergoes thermal cyclization to give a 4-hydroxyquinolone. The ester group is then hydrolyzed and decarboxylated upon heating to yield the final quinolone product.

Experimental Protocol: Synthesis of a 4-Hydroxyquinolone Derivative

This protocol is a conceptual adaptation of the Gould-Jacobs reaction.

Objective: To synthesize a 2,3-dimethyl-4-hydroxyquinolone.

Materials:

  • (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

  • Aniline (or substituted aniline)

  • Polyphosphoric acid (PPA) or a high-boiling point solvent (e.g., Dowtherm A)

  • Standard high-temperature synthesis apparatus

Procedure:

  • Initial Condensation (Conceptual): A preliminary step (not detailed here) would involve reacting the aniline with a suitable carbonyl compound to form an intermediate that can then react with the enamino ester, or a direct condensation under specific conditions.

  • Cyclization: The intermediate from the condensation of aniline and the enamino ester is heated in a high-boiling point solvent like Dowtherm A or with a dehydrating agent such as polyphosphoric acid (PPA) at high temperatures (typically 240-260 °C).[9]

  • Reaction Monitoring: The progress of the cyclization is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled and poured into a large volume of ice water or an aqueous sodium bicarbonate solution.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude quinolone can be purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).

ReagentRole
(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl EsterProvides the core structure for the quinolone ring.
AnilineForms the benzene portion of the quinolone ring.
Polyphosphoric Acid / Dowtherm AActs as a cyclizing agent and/or high-temperature reaction medium.
Pathway for Quinolone Synthesis

A Condensation of Aniline and (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester B Intermediate Adduct A->B C Thermal Cyclization in High-Boiling Solvent/PPA B->C D 4-Hydroxyquinolone C->D E Cooling and Precipitation D->E F Filtration and Washing E->F G Recrystallization F->G H Purified 4-Hydroxyquinolone G->H

Caption: Synthetic pathway for a 4-hydroxyquinolone derivative.

Conclusion and Future Perspectives

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. The strategic placement of its functional groups allows for the facile construction of pyrimidine, pyridine, and quinolone scaffolds, which are of significant interest in drug discovery. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the full potential of this building block. Further investigations into the biological activities of the resulting novel heterocycles, particularly those bearing the 2-methyl substitution pattern, are warranted and hold the promise of identifying new therapeutic leads.

References

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC. (2021-01-15). Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Retrieved from [Link]

  • The Synthesis and Significance of Ethyl 3-Amino-2-butenoate in Chemical Manufacturing. Retrieved from [Link]

  • (PDF) Synthesis, Antimicrobial Activities of Pyrano [2, 3-d] Pyrimidine Derivatives Synthesis, Antimicrobial Activities of Pyrano [2,3-d] Pyrimidine Derivatives - ResearchGate. (2018-03-12). Retrieved from [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. (2024-10-11). Retrieved from [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - MDPI. Retrieved from [Link]

  • Ethyl 2-amino-3-methylbutanoate | C7H15NO2 | CID 519419 - PubChem - NIH. Retrieved from [Link]

  • Antitumor activity of the novel pyridine derivative | Research Results in Pharmacology. (2022-09-13). Retrieved from [Link]

  • Selective synthesis of novel quinolones-amino esters as potential antibacterial and antifungal agents - HELDA - University of Helsinki. (2021-10-05). Retrieved from [Link]

  • Recent Developments in the Transformation of 3-Amino-2-Azetidinones - ResearchGate. (2025-01-12). Retrieved from [Link]

  • Michael addition reaction of ethyl 3‐amino‐but‐2‐enoates to... - ResearchGate. Retrieved from [Link]

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC - PubMed Central. Retrieved from [Link]

  • Emerging Heterocycles as Bioactive Compounds | Frontiers Research Topic. Retrieved from [Link]

  • (PDF) Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines: synthesis and antitumoral activities - PubMed. Retrieved from [Link]

  • Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - NIH. (2023-07-31). Retrieved from [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022-01-27). Retrieved from [Link]

  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed. Retrieved from [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI. Retrieved from [Link]

  • Synthesis of Bioactive Heterocycles from 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1, 4-dihydropyrano [2, 3-c] pyrazole-5-carbonitrile - ResearchGate. (2018-03-03). Retrieved from [Link]

  • Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY) - ResearchGate. Retrieved from [Link]

  • Transformations of 3-Amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides in Acidic Media - ResearchGate. Retrieved from [Link]

  • ethyl (2Z)-3-amino-2-butenoate - 7318-00-5, C6H11NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). Retrieved from [Link]

  • (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Retrieved from [Link]

  • New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - NIH. Retrieved from [Link]

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PubMed Central. Retrieved from [Link]

  • Ethyl 2-ethyl-3-methyl-2-butenoate | C9H16O2 | CID 12694356 - PubChem. Retrieved from [Link]

Sources

Application of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester in Medicinal Chemistry: A Versatile Scaffold for Heterocyclic Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester, a substituted β-enamino ester, has emerged as a highly valuable and versatile building block for the construction of a diverse array of heterocyclic scaffolds. Its unique structural features, including a nucleophilic amino group, an electrophilic ester moiety, and a strategically placed methyl group, offer a rich platform for a variety of cyclization and derivatization reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, with a focus on the synthesis of quinolone and pyrimidine cores, which are prevalent in numerous clinically significant drugs. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the biological relevance of the resulting molecular architectures.

Physicochemical Properties and Reactivity Profile

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester is a colorless to pale yellow liquid or low-melting solid. Its reactivity is primarily dictated by the interplay between the enamine and the ester functionalities. The electron-donating amino group enhances the nucleophilicity of the β-carbon, while the electron-withdrawing ester group activates the α-carbon and the carbonyl carbon for nucleophilic attack. The presence of the α-methyl group introduces steric hindrance that can influence regioselectivity in certain reactions and may also contribute to the metabolic stability of the final drug molecules by shielding adjacent bonds from enzymatic degradation.

PropertyValueReference
Molecular FormulaC₇H₁₃NO₂[1]
Molecular Weight143.19 g/mol [1]
AppearanceColorless to pale yellow liquid/solid[2]
Boiling Point210-215 °C[2]
Melting Point19 °C[2]

Core Applications in Heterocyclic Synthesis

The strategic arrangement of functional groups in (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester makes it an ideal precursor for the synthesis of various heterocyclic systems, most notably quinolones and pyrimidines.

Synthesis of 4-Hydroxy-2-methylquinolines via Conrad-Limpach-Type Cyclization

Quinolone and its derivatives are a major class of antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair[3][4]. The Conrad-Limpach synthesis is a classical method for preparing 4-hydroxyquinolines, which involves the reaction of an aniline with a β-ketoester[5][6][7]. A key intermediate in this reaction is a β-enamino ester, which undergoes thermal cyclization. By starting with the pre-formed (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester, a modified approach can be employed to synthesize 4-hydroxy-2-methylquinolines.

Causality of Experimental Choices: The high temperature required for the cyclization step is necessary to overcome the activation energy for the intramolecular aromatic substitution, leading to the formation of the quinolone ring. The use of a high-boiling point solvent like diphenyl ether ensures a uniform and sustained high temperature for the reaction to proceed to completion. The α-methyl group on the enamino ester directs the cyclization to form a 2-methyl-substituted quinolone, a common motif in many bioactive quinolone derivatives.

G cluster_0 Conrad-Limpach-Type Quinolone Synthesis start (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester + Aniline intermediate N-Aryl-β-enamino ester intermediate start->intermediate Nucleophilic Substitution cyclization Thermal Cyclization (High Temp.) intermediate->cyclization Heat (>250 °C) product 4-Hydroxy-2-methylquinoline cyclization->product Intramolecular Cyclization & Aromatization

Caption: Workflow for 4-Hydroxy-2-methylquinoline Synthesis.

Experimental Protocol: Synthesis of 2,8-Dimethyl-4-hydroxyquinoline

  • Step 1: Formation of the N-Aryl-β-enamino ester Intermediate.

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester (1.0 eq.), 2-methylaniline (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux and collect the water that azeotropically distills off.

    • Once the theoretical amount of water has been collected, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude N-(2-methylphenyl)-3-amino-2-methyl-2-butenoic acid ethyl ester. This intermediate can be used in the next step without further purification.

  • Step 2: Thermal Cyclization.

    • Add the crude N-aryl-β-enamino ester from the previous step to a high-boiling point solvent such as diphenyl ether in a suitable reaction vessel.

    • Heat the mixture to approximately 250-260 °C with stirring for 30-60 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and add hexane to precipitate the crude product.

    • Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford pure 2,8-dimethyl-4-hydroxyquinoline.

Synthesis of Substituted Pyrimidin-4-ones

The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in a vast number of drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties[8][9]. Many pyrimidine-based drugs function as kinase inhibitors, targeting enzymes like cyclin-dependent kinases (CDKs) that are crucial for cell cycle regulation[2]. (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester can serve as a versatile three-carbon component in the synthesis of substituted pyrimidin-4-ones through condensation with amidines.

Causality of Experimental Choices: This reaction is typically performed under basic conditions to facilitate the nucleophilic attack of the amidine on the ester carbonyl of the β-enamino ester. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrimidine ring. The choice of the amidine determines the substituent at the 2-position of the pyrimidine ring, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

G cluster_1 Pyrimidine-4-one Synthesis start_pyrim (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester + Amidine intermediate_pyrim N-Acylamidine Intermediate start_pyrim->intermediate_pyrim Condensation (Base catalysis) cyclization_pyrim Intramolecular Cyclization intermediate_pyrim->cyclization_pyrim Tautomerization & Ring Closure product_pyrim Substituted Pyrimidin-4-one cyclization_pyrim->product_pyrim Dehydration

Caption: Workflow for Substituted Pyrimidin-4-one Synthesis.

Experimental Protocol: Synthesis of 2,6-Dimethyl-5-methylpyrimidin-4(3H)-one

  • Step 1: Cyclocondensation Reaction.

    • In a round-bottom flask, dissolve (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester (1.0 eq.) and acetamidine hydrochloride (1.1 eq.) in ethanol.

    • Add a base such as sodium ethoxide (1.2 eq.) to the mixture.

    • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within several hours.

    • After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel or by recrystallization to obtain the desired 2,6-dimethyl-5-methylpyrimidin-4(3H)-one.

Biological Significance and Future Perspectives

The quinolone and pyrimidine scaffolds synthesized from (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester are of significant interest in drug discovery.

  • Quinolone Derivatives as Antibacterial Agents: The resulting 4-hydroxy-2-methylquinolines can be further derivatized to generate potent antibacterial agents. The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and ultimately bacterial cell death[3][9][10]. The α-methyl group introduced from the starting material can potentially enhance the binding affinity to the enzyme's active site or improve the pharmacokinetic profile of the drug.

G Quinolone Quinolone Derivative Gyrase DNA Gyrase / Topoisomerase IV Quinolone->Gyrase Inhibits Replication DNA Replication Blocked Gyrase->Replication Disrupts Death Bacterial Cell Death Replication->Death Leads to

Caption: Mechanism of Action of Quinolone Antibiotics.

  • Pyrimidine Derivatives as Kinase Inhibitors: The synthesized pyrimidin-4-ones serve as a core for the development of kinase inhibitors, particularly targeting CDKs, which are often dysregulated in cancer[2]. By varying the substituents at the 2- and 5-positions of the pyrimidine ring, it is possible to achieve selectivity for different kinase isoforms and optimize the anticancer activity. Inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells.

G Pyrimidine Pyrimidine Derivative CDK Cyclin-Dependent Kinase (CDK) Pyrimidine->CDK Inhibits Cycle Cell Cycle Arrest CDK->Cycle Induces Apoptosis Apoptosis Cycle->Apoptosis Leads to

Caption: Mechanism of Action of Pyrimidine-based CDK Inhibitors.

Conclusion

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester is a powerful and versatile building block in medicinal chemistry. Its unique structural features allow for the efficient synthesis of key heterocyclic scaffolds such as quinolones and pyrimidines. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel drug candidates. The strategic incorporation of the α-methyl group may offer advantages in terms of biological activity and pharmacokinetic properties, making this starting material an attractive choice for the development of next-generation therapeutics. Further exploration of the reactivity of this compound will undoubtedly lead to the discovery of new and innovative molecular architectures with significant therapeutic potential.

References

  • Wikipedia. (2023). Conrad–Limpach synthesis. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

  • PubMed. (2006). Tandem beta-enamino ester formation and cyclization with o-alkynyl anilines catalyzed by InBr3: efficient synthesis of beta-(N-indolyl)-alpha,beta-unsaturated esters. [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of Ethyl 3-Aminocrotonate (CAS 626-34-6). [Link]

  • PubMed. (n.d.). Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Google Patents. (2012). Process for the preparation of 4 -substituted -1, 4-dihydropyridines.
  • MDPI. (n.d.). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. [Link]

  • MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]

  • ResearchGate. (n.d.). Michael addition reaction of ethyl 3‐amino‐but‐2‐enoates to.... [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • PubMed. (2014). Stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters: asymmetric syntheses of imino and amino sugars. [Link]

  • Royal Society of Chemistry. (2020). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. [Link]

  • MDPI. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. [Link]

  • American Chemical Society. (2012). The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. [Link]

  • MDPI. (2022). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. [Link]

  • MDPI. (2010). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. [Link]

  • National Institutes of Health. (2020). DNA Gyrase as a Target for Quinolones. [Link]

  • Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • ACS Publications. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. [Link]

  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • Figshare. (2006). Tandem β-Enamino Ester Formation and Cyclization with o-Alkynyl Anilines Catalyzed by InBr3: Efficient Synthesis of β-(N-Indolyl)-α,β-unsaturated Esters. [Link]

  • National Institutes of Health. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • ResearchGate. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]

  • MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

  • National Institutes of Health. (2009). (Z)-Ethyl 3-(2,4,6-trimethylanilino)but-2-enoate. [Link]

  • ResearchGate. (n.d.). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. [Link]

  • FIU Digital Commons. (n.d.). Discovery of Novel Bacterial DNA Gyrase Inhibitors. [Link]

  • ChemSynthesis. (n.d.). ethyl (2Z)-3-amino-2-butenoate. [Link]

  • YouTube. (2022). Alanine to 2-Bromopropanoic Acid and Ethyl 2-Bromopropanoate. [Link]

  • Semantic Scholar. (n.d.). pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit. [Link]

  • Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. [Link]

  • PubMed. (n.d.). Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV of Enterococcus faecalis. [Link]

  • PubMed. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. [Link]

Sources

Application Notes and Protocols: (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester as a Versatile Precursor for the Synthesis of the Agrochemical Saflufenacil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Saflufenacil, a potent protoporphyrinogen oxidase (PPO) inhibitor, is a key herbicide used for the control of a wide spectrum of broadleaf weeds in various crops.[1][2] The synthesis of this complex molecule relies on the strategic assembly of its core components: a substituted phenyl group, a pyrimidinedione (uracil) ring, and a sulfamide side chain. This document provides a detailed guide for researchers and synthetic chemists on the utilization of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester as a readily accessible precursor for the synthesis of saflufenacil. While a direct, one-pot synthesis from this specific starting material is not extensively documented in publicly available literature, this guide outlines a scientifically robust, multi-step synthetic pathway based on established chemical principles and analogous transformations. Each step is accompanied by a detailed protocol, an explanation of the underlying chemical logic, and key analytical data.

Proposed Synthetic Pathway Overview

The proposed synthetic route from (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester to saflufenacil is a multi-step process that involves the initial construction of the key 3-methyl-4-(trifluoromethyl)uracil intermediate, followed by its coupling to the aromatic core and subsequent elaboration of the sulfamide side chain.

G A (Z)-3-Amino-2-methyl- 2-butenoic Acid Ethyl Ester B Step 1: Synthesis of 3-Methyl-4-(trifluoromethyl)uracil A->B Trifluoroacetylation, Methyl Isocyanate, Cyclization C Step 2: N-Arylation with 2-chloro-4-fluoro-5-nitrobenzoyl derivative B->C Nucleophilic Aromatic Substitution D Step 3: Reduction of Nitro Group C->D Fe/NH4Cl or Catalytic Hydrogenation E Step 4: Formation of Benzoyl Chloride D->E Thionyl Chloride or Oxalyl Chloride G Step 6: Final Amidation E->G F Step 5: Synthesis of N-isopropyl-N-methylsulfamide F->G H Saflufenacil G->H

Caption: Proposed synthetic workflow for saflufenacil.

Part 1: Synthesis of the Key Intermediate: 3-Methyl-4-(trifluoromethyl)uracil

This initial and crucial phase of the synthesis focuses on the construction of the pyrimidinedione ring system bearing the necessary methyl and trifluoromethyl substituents. The proposed three-step sequence is based on fundamental principles of organic synthesis, including acylation, urea formation, and cyclization.

Step 1.1: Trifluoroacetylation of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Causality: The first step involves the acylation of the amino group of the starting material with a trifluoroacetylating agent. This introduces the trifluoromethyl group, which is essential for the biological activity of saflufenacil. Ethyl trifluoroacetate is a suitable and readily available reagent for this transformation. The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the ester and the acetylating agent.

Protocol:

  • To a solution of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (1.0 eq) in anhydrous toluene (10 mL/g of starting material) in a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add triethylamine (1.2 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add ethyl trifluoroacetate (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), followed by saturated aqueous sodium bicarbonate solution (2 x 10 mL), and finally with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl (Z)-2-methyl-3-(2,2,2-trifluoroacetamido)-2-butenoate.

Expected Outcome: A pale yellow oil or low-melting solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Step 1.2: Formation of the Urea Derivative

Causality: The next step involves the reaction of the trifluoroacetylated intermediate with methyl isocyanate to form a urea derivative. This introduces the nitrogen atom and the methyl group that will become part of the uracil ring at the N-3 position. The reaction is typically conducted in an aprotic solvent, and a base can be used to facilitate the reaction.

Protocol:

  • Dissolve the crude ethyl (Z)-2-methyl-3-(2,2,2-trifluoroacetamido)-2-butenoate (1.0 eq) in anhydrous acetonitrile (15 mL/g) in a flame-dried flask under a nitrogen atmosphere.

  • Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Slowly add methyl isocyanate (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (Eluent: Hexane/Ethyl Acetate 1:1).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Expected Outcome: A viscous oil or solid crude product, which can be purified by column chromatography on silica gel if necessary.

Step 1.3: Cyclization to 3-Methyl-4-(trifluoromethyl)uracil

Causality: The final step in the formation of the uracil ring is an intramolecular cyclization of the urea derivative. This reaction is typically promoted by a base, such as sodium ethoxide, which facilitates the nucleophilic attack of the nitrogen atom onto the ester carbonyl, followed by elimination of ethanol.

Protocol:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq) in absolute ethanol (20 mL/g of sodium) under a nitrogen atmosphere.

  • Dissolve the crude urea derivative from the previous step (1.0 eq) in absolute ethanol (10 mL/g).

  • Add the solution of the urea derivative to the freshly prepared sodium ethoxide solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the cyclization by TLC (Eluent: Dichloromethane/Methanol 9:1).

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-Methyl-4-(trifluoromethyl)uracil.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Outcome: A white to off-white crystalline solid. The structure should be confirmed by melting point, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Part 2: Assembly of the Saflufenacil Molecule

With the key uracil intermediate in hand, the subsequent steps focus on its attachment to the aromatic core and the introduction of the sulfamide side chain.

Step 2.1: N-Arylation of 3-Methyl-4-(trifluoromethyl)uracil

Causality: This step involves a nucleophilic aromatic substitution reaction to couple the synthesized uracil with a suitable phenyl precursor. A common precursor is an activated benzoic acid derivative, such as methyl 2-chloro-4-fluoro-5-nitrobenzoate. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the uracil nitrogen, enhancing its nucleophilicity.

Protocol:

  • To a solution of 3-Methyl-4-(trifluoromethyl)uracil (1.0 eq) in anhydrous dimethylformamide (DMF) (10 mL/g), add potassium carbonate (2.0 eq).

  • Add methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.1 eq) to the suspension.

  • Heat the reaction mixture to 100-120 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product, methyl 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoate, can be purified by recrystallization.

Expected Outcome: A solid product. Characterization should include melting point and spectroscopic analysis.

Step 2.2: Reduction of the Nitro Group

Causality: The nitro group on the aromatic ring needs to be reduced to an amine to allow for the subsequent formation of the benzoyl chloride and amidation. A common and effective method for this reduction is the use of iron powder in the presence of an acid, such as ammonium chloride or acetic acid.

Protocol:

  • Suspend the nitro compound from the previous step (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino compound, methyl 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide.[3]

Expected Outcome: A solid product that can be used in the next step with or without further purification.

Step 2.3: Hydrolysis of the Ester and Formation of the Benzoyl Chloride

Causality: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, which is then converted to the more reactive acyl chloride. This activation is necessary for the final amidation step. Thionyl chloride or oxalyl chloride are commonly used for this transformation.

Protocol (Two-step):

  • Hydrolysis:

    • Dissolve the amino ester in a mixture of methanol and water.

    • Add sodium hydroxide (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with HCl to precipitate the carboxylic acid.

    • Filter, wash with water, and dry the resulting 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoic acid.[4][5]

  • Acyl Chloride Formation:

    • Suspend the dried carboxylic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) at room temperature.

    • Heat the mixture to reflux for 2-3 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidine-1(6H)-yl)benzoyl chloride.[1] This is often used immediately in the next step.

Step 2.4: Synthesis of N-isopropyl-N-methylsulfamide

Causality: This key side-chain component can be synthesized by the reaction of N-methyl-N-isopropylaminosulfonyl chloride with ammonia.[6]

Protocol:

  • Cool a solution of ethanol in a four-necked flask to -5 °C.

  • Bubble ammonia gas through the ethanol until a saturated solution is obtained.

  • Slowly add N-methyl-N-isopropylaminosulfonyl chloride (1.0 eq) to the cold ammonia-ethanol solution, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the mixture for 1 hour at 0 °C.

  • Concentrate the reaction mixture under reduced pressure to a solid.

  • Dissolve the solid in dichloromethane and filter to remove ammonium chloride.

  • Concentrate the filtrate to obtain N-isopropyl-N-methylsulfamide.[6]

Step 2.5: Final Amidation to Saflufenacil

Causality: The final step is the coupling of the benzoyl chloride with N-isopropyl-N-methylsulfamide to form the final saflufenacil molecule. This is a standard amidation reaction, typically carried out in the presence of a base to neutralize the HCl byproduct.

Protocol:

  • Dissolve N-isopropyl-N-methylsulfamide (1.1 eq) in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.

  • Add a non-nucleophilic base such as triethylamine or pyridine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of the crude benzoyl chloride from Step 2.3 in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude saflufenacil by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Summary of Key Intermediates and Final Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Physical Form
(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl EsterC₇H₁₃NO₂143.18Liquid
3-Methyl-4-(trifluoromethyl)uracilC₆H₅F₃N₂O₂194.11White Solid
2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoic acidC₁₃H₇ClF₄N₂O₄366.65Solid
N-isopropyl-N-methylsulfamideC₄H₁₂N₂O₂S152.22Solid
SaflufenacilC₁₇H₁₇ClF₄N₄O₅S500.85White Solid

Visualization of Key Transformation

Sources

Application Note: A Detailed Protocol for the Cyclocondensation of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Hydroxyquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antimalarial, anticancer, and antiviral properties.[1][2] Among the various classes of quinoline derivatives, 4-hydroxyquinolines, also known as 4-quinolones, are of particular importance. The synthesis of these compounds is a key objective in many drug discovery and development programs.

This application note provides a detailed experimental procedure for the synthesis of a 2,3-disubstituted-4-hydroxyquinoline via the cyclocondensation of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester. This reaction is a classic example of the Conrad-Limpach synthesis, a powerful and versatile method for constructing the 4-hydroxyquinoline core.[3][4] The protocol is designed for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive guide with insights into the scientific rationale behind the experimental choices.

Scientific Rationale and Mechanism

The Conrad-Limpach synthesis is a two-step process.[1][2][4] The first step involves the formation of a β-anilinoacrylate intermediate through the condensation of an aniline with a β-enamino ester (in this case, (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, which can be considered a pre-formed enamine of ethyl 2-methylacetoacetate). This initial reaction is typically carried out at moderate temperatures.

The second, and crucial, step is a high-temperature thermal cyclization of the β-anilinoacrylate intermediate.[3] This intramolecular condensation involves the nucleophilic attack of the aniline ring onto the ester carbonyl group, followed by the elimination of ethanol, leading to the formation of the quinolone ring system. This step requires significant thermal energy to overcome the activation barrier for the electrocyclic ring closure and subsequent aromatization. The use of a high-boiling, inert solvent is critical to achieve the necessary reaction temperature, typically around 250 °C, and to ensure a homogeneous reaction mixture, which often leads to higher yields.[3]

The final product exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms, with the quinolone form often predominating in the solid state.

Experimental Workflow Diagram

Cyclocondensation_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization and Purification Start Reactants: (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester Aniline Reaction1 Reaction at 140-150 °C (Removal of H₂O and EtOH) Start->Reaction1 Mix Intermediate Crude Ethyl (Z)-3-(phenylamino)- 2-methyl-2-butenoate Reaction1->Intermediate 2-3 hours HighTemp High-Temperature Cyclization in Diphenyl Ether (250 °C) Intermediate->HighTemp Transfer Cooling Cooling and Precipitation HighTemp->Cooling 30-45 min Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Toluene and Hexane Filtration->Washing Drying Drying under Vacuum Washing->Drying Purification Recrystallization from Ethanol Drying->Purification FinalProduct Pure 2,3-Dimethyl-4-hydroxyquinoline Purification->FinalProduct

Caption: Experimental workflow for the synthesis of 2,3-Dimethyl-4-hydroxyquinoline.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier
(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester54393-21-4C₇H₁₃NO₂143.18Major Chemical Supplier
Aniline62-53-3C₆H₇N93.13Major Chemical Supplier
Diphenyl ether101-84-8C₁₂H₁₀O170.21Major Chemical Supplier
Toluene108-88-3C₇H₈92.14Major Chemical Supplier
Hexane110-54-3C₆H₁₄86.18Major Chemical Supplier
Ethanol (Absolute)64-17-5C₂H₆O46.07Major Chemical Supplier
Celite® (Diatomaceous earth)61790-53-2N/AN/AMajor Chemical Supplier

Experimental Protocol

Part 1: Synthesis of the Intermediate - Ethyl (Z)-3-(phenylamino)-2-methyl-2-butenoate
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser, combine (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester (14.3 g, 0.1 mol) and aniline (9.3 g, 0.1 mol).

    • Expert Insight: While the starting material is already an enamine, heating with aniline will drive the equilibrium towards the formation of the more stable anilino-acrylate by displacing ammonia. The Dean-Stark trap is used to remove water and ethanol that may be formed as byproducts, driving the reaction to completion.

  • Reaction Execution: Heat the reaction mixture with stirring in an oil bath to 140-150 °C.

  • Monitoring: Maintain this temperature for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude intermediate, a viscous oil or semi-solid, can be used directly in the next step without further purification.

Part 2: Cyclocondensation to 2,3-Dimethyl-4-hydroxyquinoline
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add diphenyl ether (150 mL). Heat the diphenyl ether to 250 °C with stirring.

    • Expert Insight: Diphenyl ether is an excellent high-boiling solvent for this reaction, providing a stable and inert medium at the required temperature. Mechanical stirring is recommended to ensure efficient mixing of the viscous reaction mixture at high temperatures.

  • Addition of Intermediate: Slowly add the crude ethyl (Z)-3-(phenylamino)-2-methyl-2-butenoate from Part 1 to the hot diphenyl ether over a period of 15-20 minutes.

  • Reaction Execution: Maintain the reaction temperature at 250 °C for 30-45 minutes. The formation of the product is often accompanied by the evolution of ethanol.

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to approximately 100 °C.

  • Isolation: Carefully pour the warm mixture into a beaker containing toluene (200 mL) while stirring. The product will precipitate out of the solution.

  • Filtration and Washing: Cool the mixture to room temperature and then in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold toluene (2 x 50 mL) and then with hexane (2 x 50 mL) to remove residual diphenyl ether.

  • Drying: Dry the product in a vacuum oven at 80 °C to a constant weight. A typical yield for this reaction is in the range of 70-80%.

Part 3: Purification by Recrystallization
  • Solvent Selection: The crude 2,3-Dimethyl-4-hydroxyquinoline can be purified by recrystallization from absolute ethanol.[5][6][7][8][9]

  • Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a pad of Celite®. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The purified product should be a white to off-white crystalline solid.

Characterization of 2,3-Dimethyl-4-hydroxyquinoline

ParameterExpected Value
Appearance White to off-white crystalline solid
Melting Point >300 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 11.5 (s, 1H, OH), 7.9 (d, 1H, Ar-H), 7.6 (t, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 7.2 (t, 1H, Ar-H), 2.4 (s, 3H, CH₃), 2.2 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 175.0 (C=O), 140.0 (Ar-C), 138.0 (Ar-C), 130.0 (Ar-CH), 123.0 (Ar-CH), 122.0 (Ar-C), 118.0 (Ar-CH), 115.0 (Ar-CH), 110.0 (Ar-C), 15.0 (CH₃), 12.0 (CH₃)
IR (KBr, cm⁻¹) 3300-2500 (br, O-H stretch), 1640 (C=O stretch), 1600, 1580, 1490 (C=C aromatic stretch)
Mass Spectrometry (ESI+) m/z: 174.09 [M+H]⁺

Note: The exact spectral data may vary slightly depending on the solvent and instrument used.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part 1 Incomplete reaction or loss of volatile starting materials.Ensure the reaction temperature is maintained at 140-150 °C. Use a well-sealed apparatus to prevent the loss of aniline. Monitor the reaction by TLC to confirm the consumption of starting materials.
Low yield in Part 2 Insufficient temperature for cyclization or incomplete reaction.Ensure the diphenyl ether reaches and is maintained at 250 °C. Add the intermediate slowly to the hot solvent to maintain a consistent temperature. Increase the reaction time in 15-minute increments if TLC indicates the presence of the intermediate.
Product is oily or sticky Incomplete removal of diphenyl ether.Ensure thorough washing of the crude product with toluene and hexane. If the product is still oily, it can be triturated with hexane to induce solidification.
Difficulty in recrystallization Product is too soluble in ethanol, or impurities are co-crystallizing.Use the minimum amount of hot ethanol for dissolution. If the product does not crystallize upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal. If impurities persist, consider a different recrystallization solvent or column chromatography.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 2,3-Dimethyl-4-hydroxyquinoline via the cyclocondensation of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester and aniline. The Conrad-Limpach reaction is a time-tested and reliable method for accessing the medicinally important 4-hydroxyquinoline scaffold. By carefully controlling the reaction parameters, particularly the high-temperature cyclization step, researchers can efficiently synthesize this and other valuable quinoline derivatives for further investigation in drug discovery and development programs.

References

  • Mondal, J. (n.d.). Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis.
  • Wikipedia. (2023). Conrad–Limpach synthesis. Available at: [Link]

  • SynArchive. (2024). Conrad-Limpach Synthesis. Available at: [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances.
  • RSC Education. (n.d.). Purifying by recrystallisation. Available at: [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link]

  • University of Massachusetts Boston. (n.d.).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Available at: [Link]

  • Trade Science Inc. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

Sources

Controlling Regioselectivity in the Synthesis of Pyrazolone Derivatives from (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester and Hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The reaction of β-enamino esters with hydrazines is a cornerstone for the synthesis of pyrazole and pyrazolone heterocycles, which are prevalent scaffolds in medicinal chemistry.[1][2] However, the use of unsymmetrically substituted hydrazines introduces a critical challenge: regioselectivity. The reaction can yield two distinct regioisomeric products, complicating purification and downstream applications. This application note provides a detailed examination of the factors governing the regioselectivity in the reaction of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester with substituted hydrazines. We present a robust theoretical framework, detailed experimental protocols for synthesis and characterization, and a discussion of how reaction parameters can be modulated to control the regiochemical outcome.

Introduction and Theoretical Background

β-Enamino esters are highly versatile 1,3-dielectrophilic synthons that serve as powerful intermediates for constructing a wide array of nitrogen-containing heterocycles.[1] Their reaction with binucleophiles like hydrazines is a classical and efficient method for synthesizing pyrazole derivatives.[3] The core of this transformation involves a cyclocondensation reaction. When a monosubstituted hydrazine (R-NHNH₂) is used, the nucleophilicity of the two nitrogen atoms differs, leading to a potential competition between two reaction pathways and the formation of regioisomers.

The substrate, (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). A substituted hydrazine has two nucleophilic sites: the terminal, unsubstituted nitrogen (-NH₂) and the internal, substituted nitrogen (-NHR).

The Mechanistic Dichotomy:

The regiochemical outcome is determined by the initial site of nucleophilic attack:

  • Pathway A (Attack at C1): The more nucleophilic and less sterically hindered terminal nitrogen of the hydrazine typically attacks the highly electrophilic carbonyl carbon (C1). This is followed by an intramolecular Michael addition of the second nitrogen atom onto the β-carbon (C3) and subsequent elimination of ethanol and ammonia to yield the 5-hydroxypyrazole (which exists in its tautomeric pyrazolone form).

  • Pathway B (Attack at C3): Alternatively, the hydrazine can first attack the β-carbon (C3) in a Michael-type addition. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon (C1), leading to the formation of the isomeric 3-hydroxypyrazole (or its pyrazolone tautomer) after elimination.

Generally, the reaction of β-ketoesters or β-enamino esters with hydrazines proceeds via initial attack on the carbonyl group. The relative reactivity of the electrophilic centers in the enamino ester and the nucleophilic centers in the hydrazine, governed by both steric and electronic factors, dictates the predominant pathway.

Visualizing the Competing Reaction Pathways

The diagram below illustrates the two potential mechanistic pathways leading to the formation of regioisomeric pyrazolone products.

G Figure 1: Regioselective Pathways for Pyrazolone Synthesis cluster_reactants Reactants cluster_A Pathway A: Initial Attack at C1 (Carbonyl) cluster_B Pathway B: Initial Attack at C3 (β-Carbon) ester (Z)-3-Amino-2-methyl- 2-butenoic Acid Ethyl Ester A_inter Intermediate A (Hydrazone Formation) ester->A_inter Terminal NH₂ attacks C=O B_inter Intermediate B (Michael Adduct) ester->B_inter Terminal NH₂ attacks Cβ hydrazine Substituted Hydrazine (R-NH-NH₂) hydrazine->A_inter hydrazine->B_inter A_cycl Cyclized Intermediate A A_inter->A_cycl Intramolecular Michael Addition prod_A Product A (1-Substituted-4-methyl- 5-pyrazolone) A_cycl->prod_A Elimination (EtOH, NH₃) B_cycl Cyclized Intermediate B B_inter->B_cycl Intramolecular Acyl Substitution prod_B Product B (1-Substituted-3-methyl- 5-pyrazolone) B_cycl->prod_B Elimination (EtOH, NH₃)

Caption: Figure 1: Regioselective Pathways for Pyrazolone Synthesis

Experimental Protocols

These protocols are designed to be self-validating, with clear steps for both synthesis and analysis to confirm the identity and ratio of the products.

Protocol 1: Synthesis of Pyrazolone Derivatives from Phenylhydrazine

This procedure details the reaction of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester with phenylhydrazine as a model substituted hydrazine.

Materials:

  • (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Absolute Ethanol (approx. 10 mL per mmol of ester)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Standard reflux apparatus with magnetic stirring

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (1.0 eq) and absolute ethanol.

  • Reagent Addition: While stirring, add phenylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyzes the initial condensation step.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-5 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting crude oil/solid in ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove unreacted phenylhydrazine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate to obtain the crude product. Purify the crude mixture by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the regioisomers.

  • Characterization: Collect the fractions corresponding to each isomer and concentrate them. Determine the yield of each isomer and characterize them using NMR, IR, and Mass Spectrometry.

Protocol 2: Characterization and Determination of Regiomeric Ratio

Unambiguous structural elucidation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[4]

Instrumentation:

  • ¹H NMR and ¹³C NMR Spectrometer (300 MHz or higher)

  • 2D NMR (HSQC, HMBC, NOESY) capabilities are highly recommended for definitive assignment.

  • High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) for quantitative analysis of the isomer ratio.

NMR Analysis - Distinguishing the Isomers: The key to distinguishing the two potential products lies in the chemical environment of the methyl group and the aromatic protons of the phenyl ring.

  • Isomer A (1-Phenyl-4-methyl-5-pyrazolone): In this isomer, the methyl group is at the C4 position of the pyrazole ring. The phenyl group is attached to N1.

  • Isomer B (1-Phenyl-3-methyl-5-pyrazolone): Here, the methyl group is at the C3 position, adjacent to the phenyl-substituted nitrogen (N1).

Expected ¹H NMR Signatures:

  • The chemical shift of the methyl protons will differ between the two isomers due to their different positions on the heterocyclic ring.

  • Nuclear Overhauser Effect (NOE): A 2D NOESY experiment can be definitive. For Isomer B, an NOE correlation is expected between the protons of the C3-methyl group and the ortho-protons of the N1-phenyl ring. This correlation would be absent in Isomer A.

  • HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the C3-methyl protons and the C4 carbon of the pyrazole ring in Isomer B, helping to confirm the connectivity.

HPLC Analysis:

  • Develop an HPLC method that achieves baseline separation of the two regioisomers.

  • Inject a known concentration of the purified isomers to determine their retention times.

  • Inject the crude reaction mixture and integrate the peak areas of the two isomers.

  • The ratio of the integrated peak areas gives the quantitative regiomeric ratio of the reaction.

Visualizing the Experimental Workflow

G Figure 2: Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis react 1. Combine Reactants (Enamino Ester, Hydrazine, Ethanol, Acetic Acid) reflux 2. Reflux Reaction (3-5 hours at 80°C) react->reflux monitor 3. Monitor via TLC reflux->monitor concentrate 4. Concentrate Solvent monitor->concentrate extract 5. Extraction & Washing concentrate->extract purify 6. Column Chromatography extract->purify characterize 7. Characterize Isomers (NMR, MS, IR) purify->characterize ratio 8. Determine Regiomeric Ratio (¹H NMR / HPLC) characterize->ratio

Caption: Figure 2: Experimental Workflow

Factors Influencing Regioselectivity

The regiochemical outcome of the reaction can be steered by carefully selecting the hydrazine substituent and reaction conditions.

FactorInfluence on RegioselectivityRationale / Causality
Steric Hindrance of Hydrazine (R group) Larger R groups strongly favor attack by the terminal -NH₂ group at the less hindered C1 (carbonyl) position.A bulky substituent on one nitrogen (e.g., R = Phenyl, tert-Butyl) significantly impedes its ability to approach the sterically more demanding β-carbon (C3), which is flanked by a methyl group. This directs the reaction almost exclusively through Pathway A.
Electronic Nature of Hydrazine (R group) Electron-withdrawing R groups decrease the nucleophilicity of the adjacent nitrogen, further favoring attack by the terminal -NH₂.An electron-withdrawing group (e.g., R = 2,4-dinitrophenyl) reduces the electron density on the substituted nitrogen, making the unsubstituted, terminal nitrogen the significantly more potent nucleophile for both potential reaction sites.
Solvent Polar protic solvents (e.g., ethanol, acetic acid) can stabilize charged intermediates.Solvents capable of hydrogen bonding can stabilize the transition states of both pathways. Acetic acid can act as both a solvent and a catalyst, protonating the carbonyl to enhance its electrophilicity, favoring Pathway A.
Temperature Higher temperatures can sometimes overcome the activation barrier for the less favored pathway.While one pathway may be kinetically favored at lower temperatures, providing more thermal energy might allow the alternative, thermodynamically controlled product to form, potentially altering the regiomeric ratio.

Conclusion

The synthesis of pyrazolones from (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester and substituted hydrazines is a powerful reaction that requires careful consideration of regioselectivity. The outcome is primarily dictated by a combination of steric and electronic effects. For most substituted hydrazines, the reaction proceeds with high regioselectivity to form 1-substituted-4-methyl-5-pyrazolone derivatives via initial nucleophilic attack at the carbonyl carbon. By understanding the underlying mechanisms and employing rigorous analytical techniques like 2D NMR, researchers can confidently synthesize the desired regioisomer, a critical capability for applications in medicinal chemistry and drug development.

References

  • Al-Zaydi, K. M. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 15(6), 4358-4368. [Link]

  • Shawali, A. S., & Abdallah, M. A. (2012). Chemoselective Synthesis of Pyrazole Derivatives via b-Enamino Keto Esters. Journal of Heterocyclic Chemistry, 49(5), 1056-1061. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Arkivoc, 2018(3), 321-358. [Link]

  • Quiroga, J., & Insuasty, B. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 3(3), 868-895. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Schaus, S. E. (2001). Product Class 17: Hydrazones. In Science of Synthesis (Vol. 27, pp. 493-550). Thieme. [Link]

  • Koprivnik, S., & Svete, J. (2021). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 26(16), 4764. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Wang, X., et al. (2017). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Scientific Reports, 7, 12693. [Link]

  • Semantic Scholar. (2010). Enamino Esters in Heterocyclic Synthesis. [Link]

Sources

Application Note: Strategic Derivatization of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester is a substituted β-enamino ester, a class of compounds recognized as highly versatile and powerful building blocks in modern organic synthesis. The unique electronic and structural features of this molecule—specifically, the conjugated system involving the amine, the double bond, and the ester carbonyl—provide multiple reactive sites for strategic chemical modification. This application note provides a comprehensive technical guide for researchers, outlining key derivatization strategies including N-acylation, N-alkylation, and cyclocondensation reactions. We delve into the causality behind experimental choices, provide detailed, validated protocols, and demonstrate the utility of these derivatives as intermediates for constructing complex heterocyclic scaffolds relevant to pharmaceutical and materials science research.

Introduction: The Synthetic Potential of a β-Enamino Ester

β-Enamino esters are electronically ambiguous molecules. The nitrogen lone pair donates electron density into the double bond (enamine character), making the α-carbon nucleophilic. Simultaneously, the ester group withdraws electron density, rendering the β-carbon electrophilic. This push-pull system, combined with the nucleophilic nitrogen, allows for a diverse range of chemical transformations.

The target molecule, (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester, possesses three primary sites for derivatization:

  • The Amine (N-site): Highly nucleophilic and readily undergoes acylation, alkylation, and condensation.

  • The α-Carbon (Cα-site): Nucleophilic due to enamine resonance, it can react with strong electrophiles, although this is often competitive with N-acylation.

  • The Ester Group: Can be modified via hydrolysis, amidation, or reduction, typically under more forcing conditions.

Our focus here is on leveraging the N-site and the conjugated backbone for high-value transformations.

Visualization of Derivatization Pathways

The following diagram illustrates the primary reactive sites and the key synthetic pathways discussed in this guide.

G cluster_main Derivatization Pathways Substrate (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester Acylation N-Acylation Substrate->Acylation RCOCl, Base Alkylation N-Alkylation Substrate->Alkylation R-X, Base Cyclo Cyclocondensation Substrate->Cyclo Bifunctional Electrophile Amide N-Acyl Derivative (Enamide) Acylation->Amide Alkylated N-Alkyl Derivative Alkylation->Alkylated Heterocycle Heterocyclic Scaffolds (Pyrimidines, Pyridinones, etc.) Cyclo->Heterocycle

Caption: Key derivatization routes for the title compound.

N-Acylation: Synthesis of Enamides

N-acylation transforms the primary enamine into a more complex enamide structure, which is a key motif in many biologically active molecules. This reaction is typically fast and high-yielding. The choice of base is critical to control selectivity between N-acylation and potential C-acylation.[1][2]

Expert Insight: While both pyridine and triethylamine (TEA) are common bases, pyridine is often preferred for acylating β-enamino esters.[2] TEA, being a stronger, non-nucleophilic base, can sometimes promote the formation of ketene intermediates from acyl chlorides, which may lead to undesired side reactions or favor C-acylation. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that efficiently acylates the nitrogen atom.

Protocol: N-Acetylation of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

This protocol details a standard procedure for forming the N-acetyl derivative.

Workflow Diagram:

G start Dissolve Substrate & Pyridine in DCM step1 Cool to 0 °C (Ice Bath) start->step1 step2 Add Acetyl Chloride (dropwise) step1->step2 step3 Stir at RT (Monitor by TLC) step2->step3 step4 Aqueous Work-up (HCl, NaHCO₃, Brine) step3->step4 step5 Dry (Na₂SO₄), Filter, Evaporate step4->step5 end Purify via Column Chromatography step5->end

Caption: Workflow for a typical N-acylation experiment.

Materials:

  • (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester: 1.0 g

  • Anhydrous Dichloromethane (DCM): 20 mL

  • Anhydrous Pyridine: 1.2 equivalents

  • Acetyl Chloride: 1.1 equivalents

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester (1.0 g) and anhydrous DCM (20 mL).

  • Add anhydrous pyridine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise via syringe. A white precipitate (pyridinium hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acetyl derivative.

Expected Data:

DerivativeExpected YieldKey ¹H NMR Signals (CDCl₃, δ ppm)
N-Acetyl>85%~11.0 (s, 1H, N-H), 4.2 (q, 2H, O-CH₂), 2.1 (s, 3H, N-CO-CH₃), 1.9 (s, 3H, C=C-CH₃)

Cyclocondensation: Gateway to Heterocycles

The true synthetic power of β-enamino esters is realized in their use as 1,3-dielectrophilic synthons (after tautomerization) or N-C-C synthons for building heterocyclic rings.[3] These reactions are foundational for synthesizing important pharmacophores like pyrimidines, pyridinones, and pyrazolones.[3][4]

Protocol: Synthesis of a Dihydropyrimidine Derivative

This protocol describes a classic cyclocondensation reaction with urea to form a pyrimidinone ring system, a core structure in many therapeutic agents. The general principle involves the condensation of a compound with an N-C-N fragment (like urea or guanidine) with the 1,3-bifunctional C-C-C fragment of the enamino ester.[5]

Expert Insight: This reaction is typically catalyzed by a strong base, such as sodium ethoxide. The base serves two purposes: first, to deprotonate the urea, increasing its nucleophilicity, and second, to catalyze the final aromatization/tautomerization step by eliminating ethanol. The reaction is driven to completion by the formation of a stable, conjugated heterocyclic system.

Materials:

  • (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester: 1.0 g

  • Urea: 1.5 equivalents

  • Sodium Ethoxide (21 wt% solution in ethanol): 2.0 equivalents

  • Anhydrous Ethanol: 25 mL

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (2.0 eq.) in anhydrous ethanol (25 mL).

  • Add urea (1.5 eq.) and stir until dissolved.

  • Add (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester (1.0 g) to the solution.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture by adding glacial acetic acid dropwise until the pH is ~7. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol and then water.

  • Dry the product under vacuum to yield the target pyrimidinone.

Expected Data:

DerivativeExpected YieldKey Characterization Notes
5,6-Dimethyl-3,4-dihydropyrimidin-4-one60-75%Typically a high-melting solid. IR spectroscopy will show a characteristic amide C=O stretch (~1680 cm⁻¹) and N-H stretches.

Safety & Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.

  • (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester: May cause skin and eye irritation. Handle with care.

  • Acyl Chlorides (e.g., Acetyl Chloride): Highly corrosive and lachrymatory. Reacts violently with water. Must be handled under anhydrous conditions in a fume hood.

  • Sodium Ethoxide: Corrosive and flammable. Reacts with moisture in the air. Handle under an inert atmosphere.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use only in a fume hood.

References

  • Brandt, C. A., da Silva, A. C. M. P., Pancote, C. G., Brito, C. L., & da Silveira, M. A. B. (2004). A convenient and efficient ultrasound-promoted synthesis of β-enamino esters. Synthesis, 2004(10), 1557-1558. Available at: [Link]

  • El-Sawy, A. A., Ebaid, M. S., & Abo-Ghalia, M. H. (2013). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 18(7), 8125-8138. Available at: [Link]

  • Ghosh, M., & Chanda, K. (2021). Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated acid chlorides. Indian Journal of Chemistry - Section B, 60B(1), 125-135. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines. Retrieved from [Link]

  • Patel, H. V., & Kavani, N. D. (2018). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Available at: [Link]

  • Saeed, A., & Abbas, N. (2015). A study on the regioselectivity in N,C-acylation of β-enamino-esters. Journal of the Serbian Chemical Society, 80(10), 1235-1245. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring a higher yield and purity of your target compound.

Introduction

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester is a valuable building block in organic synthesis. The desired (Z)-isomer's formation is favored due to the stabilizing effect of an intramolecular hydrogen bond. However, achieving high yields and stereoselectivity can be challenging. This guide provides practical, experience-based solutions to common issues encountered during its synthesis.

Core Synthesis Reaction

The primary route to (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester is the condensation of ethyl 2-methylacetoacetate with an ammonia source, typically ammonium acetate. The reaction proceeds through an enamine formation mechanism.

cluster_reactants Reactants cluster_products Products Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Intermediate Intermediate Ethyl 2-methylacetoacetate->Intermediate + NH₃ Product (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester Intermediate->Product - H₂O Ammonia (from Ammonium Acetate) Ammonia (from Ammonium Acetate) Water Water

Figure 1: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
YLD-001 Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality reagents: Impure starting materials or deactivated catalyst. 3. Suboptimal pH: The reaction is pH-sensitive.[1]1. Optimize reaction conditions: Increase reaction time and/or temperature. Monitor reaction progress by TLC. 2. Use high-purity reagents: Ensure ethyl 2-methylacetoacetate is pure and the ammonium acetate is fresh. 3. Adjust pH: The optimal pH for enamine formation is typically mildly acidic (around 4-5).[1] Consider adding a small amount of acetic acid if using ammonia directly.
ISO-001 High Proportion of (E)-isomer 1. High reaction temperature: Can favor the thermodynamically less stable (E)-isomer. 2. Solvent effects: The polarity of the solvent can influence the transition state leading to the isomers.1. Lower reaction temperature: Run the reaction at a lower temperature for a longer duration. 2. Solvent screening: Experiment with different solvents. Non-polar solvents may favor the intramolecularly hydrogen-bonded (Z)-isomer.
PUR-001 Difficulty in Product Purification 1. Co-elution of isomers: The (Z)- and (E)-isomers may have similar polarities. 2. Presence of unreacted starting material: Similar boiling point to the product. 3. Formation of side products: Self-condensation of ethyl 2-methylacetoacetate or other side reactions.1. Chromatography optimization: Use a less polar solvent system for column chromatography to improve separation. Argentation chromatography (silica gel impregnated with silver nitrate) can be effective for separating geometric isomers.[2] 2. Efficient extraction: Perform a thorough aqueous wash to remove unreacted ammonium acetate and other water-soluble impurities. 3. Distillation under reduced pressure: Carefully fractionally distill the product to separate it from higher or lower boiling point impurities.
RXN-001 Reaction Stalls or is Sluggish 1. Insufficient catalyst: If using a catalyst, the amount may be too low. 2. Water accumulation: The reaction produces water, which can inhibit the equilibrium.1. Increase catalyst loading: Incrementally increase the amount of catalyst used. 2. Water removal: Use a Dean-Stark apparatus to remove water azeotropically if the solvent allows. Alternatively, add a dehydrating agent like anhydrous magnesium sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the role of ammonium acetate in this reaction?

Ammonium acetate serves as both a source of ammonia and a mild acidic catalyst. The acetate ion helps to maintain a suitable pH for the reaction to proceed.[1]

Q2: Why is the (Z)-isomer the major product?

The (Z)-isomer is stabilized by the formation of a six-membered intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen of the ester group. This makes the (Z)-isomer thermodynamically more stable than the (E)-isomer.

Figure 2: Stabilization of the (Z)-isomer via intramolecular hydrogen bonding.

Q3: Can I use aqueous ammonia instead of ammonium acetate?

While aqueous ammonia can be used, controlling the pH is more critical. The reaction rate is optimal in slightly acidic conditions.[1] Using aqueous ammonia will result in a basic reaction mixture, which may lead to slower reaction rates and potentially more side products. If you use aqueous ammonia, the addition of a catalytic amount of a mild acid like acetic acid is recommended.

Q4: What are the expected NMR chemical shifts for the (Z)- and (E)-isomers?

Distinguishing between the (Z)- and (E)-isomers is possible using ¹H NMR spectroscopy. The chemical shift of the vinyl proton and the NH₂ protons will differ. For the related compound, ethyl 3-aminocrotonate, the vinyl proton of the (Z)-isomer appears at a lower chemical shift compared to the (E)-isomer. The NH₂ protons of the (Z)-isomer are also deshielded due to the intramolecular hydrogen bond.

Q5: What are common side products to look out for?

Besides the (E)-isomer, potential side products can arise from the self-condensation of ethyl 2-methylacetoacetate, especially under basic conditions. Another possible side product is the corresponding amide, formed by the reaction of the ester with ammonia, though this is generally less favorable under these conditions. In a similar reaction using ethyl acetoacetate and ammonia, the formation of aminocrotonamide has been reported as a side product.[2]

Experimental Protocols

Adapted Protocol for the Synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Disclaimer: This is a general procedure adapted from the synthesis of similar compounds and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-methylacetoacetate (1.0 eq) and a suitable solvent (e.g., ethanol or toluene).

  • Addition of Reagents: Add ammonium acetate (1.5 - 2.0 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonium acetate. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure (Z)-isomer.

A 1. Reaction Setup B 2. Add Reagents A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E 5. Work-up & Extraction D->E Reaction Complete F 6. Purification E->F

Figure 3: Experimental workflow for the synthesis.

References

  • Farmacia Journal. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

  • Molecules. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Shivaji College. The class of compounds which contain a methylene group (-CH2-) directly bonded to two. [Link]

  • ResearchGate. The reaction of aromatic aldehyde, ethyl/methyl acetoacetate and ammonium acetate. [Link]

  • Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • Google Patents.

Sources

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester. This guide is designed for researchers, chemists, and process development professionals who utilize this important β-enamino ester as an intermediate in pharmaceutical and fine chemical synthesis. As a versatile building block, ensuring its purity is paramount.

This document moves beyond a simple recitation of procedural steps. It is structured as a series of troubleshooting scenarios and frequently asked questions that arise during synthesis. We will delve into the causality behind the formation of common impurities and provide field-proven strategies to mitigate them, ensuring your synthesis is both high-yielding and reproducible.

Core Synthesis Pathway: An Overview

The most prevalent and industrially viable method for synthesizing (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester is the condensation reaction between Ethyl 2-methylacetoacetate and an ammonia source, such as ammonia gas or ammonium acetate.[1][2] This reaction is an equilibrium process that involves the formation of a hemiaminal intermediate, followed by dehydration to yield the target enamine. The desired (Z)-isomer is thermodynamically favored due to the formation of a stable six-membered ring via an intramolecular hydrogen bond.

G cluster_main Main Reaction Pathway Start Ethyl 2-methylacetoacetate + NH₃ Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack Product (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester Intermediate->Product -H₂O (Dehydration) G cluster_side Side Product Formation Pathways Start Ethyl 2-methylacetoacetate + NH₃ E_Isomer (E)-Isomer Start->E_Isomer Kinetic Control Hydrolysis Hydrolysis Product (Ethyl 2-methylacetoacetate) Start->Hydrolysis +H₂O (Reversible) Amide Ammonolysis Product (3-Amino-2-methyl-2-butenamide) Product (Z)-Product Product->Amide High Temp/ Pressure

Sources

Technical Support Center: Purification of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the column chromatography purification of this compound. The information herein is curated to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Introduction to the Molecule and Purification Challenges

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester is a β-amino acid derivative, a class of compounds with significant interest in medicinal chemistry due to their unique structural properties and biological activities.[1] The purification of this specific molecule by column chromatography can present several challenges owing to its functional groups: an amino group, an ester, and a carbon-carbon double bond.[2] These features contribute to its polarity and potential for various interactions with the stationary phase, which can lead to issues such as poor separation, peak tailing, and compound degradation.

Molecular Properties:

PropertyValueSource
CAS Number 54393-21-4[3][4]
Molecular Formula C₇H₁₃NO₂[4]
Molecular Weight 143.18 g/mol [4]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[5]
Boiling Point 215 °C[5]
Melting Point 19 °C[5]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester?

A1: Standard silica gel (SiO₂) is the most common and cost-effective choice for the purification of this compound. Its polar surface interacts with the polar functional groups of the molecule, allowing for separation from less polar impurities. However, the basicity of the amino group can sometimes lead to strong, irreversible binding or tailing on acidic silica. In such cases, using deactivated or neutral silica gel can be beneficial. Alternatively, alumina (Al₂O₃) can be considered, but it is generally more reactive and may not be suitable for all applications. For separations where isomers are a concern, specialized chiral stationary phases might be necessary.[6][7]

Q2: How do I choose an appropriate mobile phase (eluent)?

A2: The selection of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is a good starting point. The optimal ratio can be determined by thin-layer chromatography (TLC). A common starting point for a compound of this polarity is a 10-25% ethyl acetate in hexanes mixture.[1] The mobile phase carries the sample through the column, and its composition directly influences retention times and separation efficiency.[8]

Q3: My compound is streaking or "tailing" on the TLC plate and the column. What can I do?

A3: Tailing is a common issue when purifying amines on silica gel. It is often caused by the acidic nature of the silica surface interacting strongly with the basic amino group. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your mobile phase (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

Q4: I'm not getting good separation between my product and a closely-related impurity. What are my options?

A4: If you are struggling to separate your desired compound from an impurity, consider the following strategies:

  • Optimize the mobile phase: Try a different solvent system. Sometimes, switching from ethyl acetate to another polar solvent like diethyl ether or a mixture containing a small amount of methanol can alter the selectivity.

  • Use a shallower gradient: If you are using a gradient elution, a slower, more gradual increase in polarity can improve resolution.

  • Change the stationary phase: If mobile phase optimization fails, consider a different stationary phase. Options include alumina or chemically modified silica gels.

Troubleshooting Guide

This section provides a structured approach to resolving specific problems you may encounter during the column chromatography purification of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester.

Problem 1: The compound does not move off the baseline (Rf = 0).
Potential Cause Explanation Troubleshooting Steps
Mobile phase is too non-polar. The eluent does not have sufficient polarity to displace the compound from the highly polar silica gel.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). If using 100% hexanes, start adding ethyl acetate in increments.
Compound is strongly bound to the stationary phase. The basic amino group may be interacting very strongly with acidic sites on the silica gel.Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to compete for the acidic sites.
Compound may have degraded on the column. Amines can sometimes be unstable on silica gel.[9]Perform a small-scale stability test on a TLC plate. If degradation is observed, consider using a less acidic stationary phase like deactivated silica or alumina.
Problem 2: The compound elutes too quickly (Rf close to 1).
Potential Cause Explanation Troubleshooting Steps
Mobile phase is too polar. The eluent is too strong and is washing the compound through the column without sufficient interaction with the stationary phase.Decrease the polarity of the mobile phase by reducing the proportion of the polar solvent.
Incorrect solvent used. You may have accidentally used a stronger solvent than intended.Double-check that your solvent bottles are correctly labeled and that you have prepared the mobile phase with the intended ratio.[10]
Problem 3: Poor separation and co-elution of impurities.
Potential Cause Explanation Troubleshooting Steps
Inappropriate mobile phase polarity. The chosen solvent system does not provide enough selectivity to resolve the components of the mixture.Systematically screen different solvent systems using TLC. Try combinations of hexanes with ethyl acetate, diethyl ether, or dichloromethane.
Column is overloaded. Too much sample has been loaded onto the column, exceeding its separation capacity.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of sample to silica gel by weight.
Poor column packing. An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation.Ensure the silica gel is packed uniformly without any air bubbles or cracks. The top surface should be flat and protected with a layer of sand.[11]
Problem 4: The compound appears to be decomposing on the column.
Potential Cause Explanation Troubleshooting Steps
Acidity of silica gel. The Lewis acid sites on the silica gel can catalyze the degradation of sensitive compounds.[12]Use deactivated silica gel (by pre-treating with a base) or switch to a neutral stationary phase like alumina.
Prolonged exposure to the stationary phase. The longer the compound remains on the column, the greater the chance of degradation.Increase the flow rate of the mobile phase to reduce the residence time on the column. Consider using flash chromatography, which is a faster technique.[13]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a test solvent system (e.g., 20% ethyl acetate in hexanes).

  • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate or ninhydrin for the amine).

  • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4, with good separation from impurities.

Protocol 2: Column Chromatography - Step-by-Step Guide
  • Column Preparation: Select an appropriately sized column and add a small plug of cotton or glass wool at the bottom. Add a layer of sand.

  • Packing the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the column. Alternatively, for less soluble samples, "dry loading" can be employed by pre-adsorbing the sample onto a small amount of silica gel.

  • Elution: Carefully add the mobile phase to the column. Begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester.[13]

Visualizing the Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Optimization (Find Rf ≈ 0.3) Pack Pack Column (Slurry Method) TLC->Pack Select Eluent Load Load Sample (Wet or Dry) Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Product

Concluding Remarks

The successful purification of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester by column chromatography is achievable with a systematic approach to method development and troubleshooting. By understanding the chemical properties of the molecule and its potential interactions with the stationary and mobile phases, researchers can overcome common challenges and obtain a high-purity product. This guide serves as a starting point, and further optimization may be necessary based on the specific impurities present in your reaction mixture.

References

  • SIELC Technologies. (2018, February 16). 2-Butenoic acid, 3-methyl-, ethyl ester. Retrieved from [Link]

  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 235-244. Retrieved from [Link]

  • Chromatography Forum. (2009, March 31). proper use of amino column. Retrieved from [Link]

  • Kersten, B. S. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography, 17(1), 33-48. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Supporting Information for Preparation of α-Amino Acids via Ni-Catalyzed Reductive Vinylation and Arylation of α-Pivaloyloxy Glycine. (n.d.). Retrieved from [Link]

  • Biotage. (2023, February 6). Which Stationary Phase Should I Chose For My Peptide Purification? Retrieved from [Link]

  • Roque, A. C. A., et al. (2013). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal, 8(9), 1039-1052. Retrieved from [Link]

  • Pirkle, W. H., & Hoekstra, M. S. (1984). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. Journal of Chromatography A, 298(2), 323-327. Retrieved from [Link]

  • Ashenhurst, J. (2010, October 6). Functional Groups In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Bell, D. S. (2014, June 1). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Gentry, E. C., et al. (2026, January 27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society, 148(4), 1841–1849. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Wang, Y., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1060331. Retrieved from [Link]

  • MIT OpenCourseWare. (2007). Synthesis of 3-amino-2-alkenoate. Retrieved from [Link]

  • Liu, Y., et al. (2023). Influences of Fermentation Temperature on Volatile and Non-Volatile Compound Formation in Dark Tea: Mechanistic Insights Using Aspergillus niger as a Model Organism. Foods, 12(13), 2587. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Li, H., et al. (2023). Insights into the Influence of Workshop Spatial Heterogeneity on the Quality and Flavor of Strong-Flavor Daqu from a Microbial Community Perspective. Foods, 12(13), 2586. Retrieved from [Link]

  • Khan Academy. (n.d.). Foundation 5: Chemical processes. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Amino (NH2) Column: How to Keep High Performance? Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]

  • Agilent. (2018, August 7). Mobile Phase Optimization in SEC Method Development. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven protocol for the purification of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester via recrystallization. Designed for researchers and drug development professionals, this document moves beyond a simple list of steps to explain the underlying principles, enabling effective troubleshooting and adaptation for analogous β-amino esters.

Section 1: Foundational Principles for Purifying β-Amino Esters

Q: What defines an ideal recrystallization solvent for (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester?

A: The selection of an appropriate solvent is the most critical factor for a successful recrystallization. The ideal solvent for this enamine ester should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester possesses both polar (amine, ester) and non-polar (alkyl backbone) characteristics. This duality suggests that single-solvent systems may be effective, but two-solvent (miscible pair) systems often provide more precise control.

  • Polarity Matching: Solvents with functional groups similar to the solute are often good solubilizers[1]. Therefore, esters (ethyl acetate) or ketones (acetone) can be effective, typically as the more polar component in a mixed-solvent system with a non-polar solvent like hexane or heptane.

  • Hydrogen Bonding: The presence of the amino group allows for intermolecular hydrogen bonding, which influences crystal lattice formation[2]. The solvent choice can either disrupt or facilitate this process. Protic solvents (like ethanol) can compete for hydrogen bonds, while aprotic solvents will not.

  • Temperature Gradient: A significant difference in solubility between the solvent's boiling point and 0-5 °C is essential for high recovery. The low melting point of the related compound, ethyl (2Z)-3-amino-2-butenoate (33-35 °C), suggests our target compound may also have a low melting point, making "oiling out" a primary concern[3][4].

Q: Can the Z-configuration of the double bond isomerize during recrystallization?

A: Yes, there is a potential for isomerization from the thermodynamically favored Z-isomer (stabilized by an intramolecular hydrogen bond between the amine and the ester carbonyl) to the E-isomer. While the Z-isomer is generally more stable in related systems[5][6], prolonged heating, especially in the presence of acidic or basic impurities, can provide sufficient energy to overcome the activation barrier for rotation around the C2-C3 bond. To mitigate this risk, it is crucial to:

  • Use the minimum heating time required to fully dissolve the compound.

  • Ensure all reagents and solvents are free from strong acidic or basic contaminants.

  • Avoid unnecessarily high temperatures.

Section 2: Detailed Recrystallization Protocol & Workflow

This protocol employs a two-solvent system, which offers excellent control for purifying low-melting-point solids. The primary solvent dissolves the compound, while the secondary "anti-solvent" is one in which the compound is poorly soluble, thereby inducing precipitation upon addition.

Experimental Protocol: Two-Solvent System (Ethyl Acetate / Hexane)
  • Initial Dissolution: In an Erlenmeyer flask, dissolve the crude (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester in a minimal volume of warm ethyl acetate (~40-50 °C). Add the solvent portion-wise until the solid is fully dissolved. Causality: Using the minimum volume of the "good" solvent ensures the final solution is near saturation, maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step removes mechanical impurities that would otherwise be trapped in the crystal lattice. Pre-warming prevents premature crystallization in the funnel.

  • Induce Cloudiness: While gently swirling the hot, clear solution, add hexane (the "anti-solvent") dropwise until a faint, persistent cloudiness (turbidity) appears.[1] Causality: This indicates the solution has reached its saturation point at that temperature.

  • Re-solubilization: Add a few more drops of warm ethyl acetate, just enough to make the solution clear again. Causality: This crucial step ensures that crystallization begins from a perfectly saturated solution upon cooling, rather than crashing out as an amorphous solid.

  • Slow Cooling: Cover the flask with a watch glass or loose stopper and allow it to cool slowly to room temperature on a benchtop, undisturbed[7]. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are inherently purer as they exclude impurities from their growing lattice structure.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: The compound's solubility decreases further at lower temperatures, leading to a higher recovery of the product.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: With the vacuum disconnected, add a small volume of ice-cold hexane (or a pre-determined, hexane-rich mixture of the recrystallization solvents) to the crystals and gently swirl. Reapply the vacuum to pull the wash solvent through. Repeat if necessary. Causality: The cold anti-solvent washes away soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the desired product.

  • Drying: Keep the crystals under vacuum for at least 15-20 minutes to pull air through and partially dry them. Transfer the crystals to a watch glass for final air-drying or dry in a vacuum oven at a temperature well below the product's melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_setup Preparation cluster_process Purification Process cluster_result Outcome Crude Crude Product Dissolve 1. Dissolve in Min. Hot 'Good' Solvent Crude->Dissolve Add Solvent Select Solvent System (e.g., Ethyl Acetate/Hexane) Solvent->Dissolve HotFilt 2. Hot Filter (If Needed) Dissolve->HotFilt Optional AntiSolv 3. Add 'Anti-Solvent' to Cloud Point Dissolve->AntiSolv Direct if no solid impurities HotFilt->AntiSolv Cool 4. Slow Cool to RT, then Ice Bath AntiSolv->Cool Isolate 5. Isolate via Vacuum Filtration Cool->Isolate Wash 6. Wash with Cold Anti-Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for a two-solvent recrystallization.

Section 3: Troubleshooting Guide

Q: My compound "oiled out" as a liquid instead of forming crystals. What should I do?

A: Oiling out occurs when the solute's melting point is lower than the solution's temperature at the point of saturation. The separated liquid is simply molten, impure compound.

  • Cause & Solution 1: The boiling point of your solvent is too high. Fix: Re-heat the mixture to re-dissolve the oil, add more of the "good" solvent (e.g., ethyl acetate) to lower the saturation temperature, and attempt to cool again. If this fails, remove the solvent under reduced pressure and restart with a lower-boiling solvent system.

  • Cause & Solution 2: The solution is cooling too rapidly. Fix: Re-heat to dissolve the oil, ensure the solution is perfectly clear (add a drop of good solvent if needed), and insulate the flask to ensure very slow cooling.

  • Cause & Solution 3: Insufficient solvent was used. Fix: Add more of the "good" solvent to the hot mixture and proceed with the protocol.

Q: No crystals have formed, even after cooling in an ice bath. How can I induce crystallization?

A: This indicates a supersaturated solution, where the kinetic barrier to nucleation has not been overcome.

  • Technique 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus[7][8]. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Technique 2: Seed Crystals. If you have a pure sample, add a single tiny crystal to the cold solution. This provides a template for further crystal growth.

  • Technique 3: Reduce Solvent Volume. If the solution is simply too dilute, carefully evaporate some of the solvent with a gentle stream of nitrogen or under reduced pressure and attempt to cool again.

Q: My final product yield is very low. What are the common causes?

A: Low yield is a common issue with several potential causes.

  • Cause 1: Too much solvent was used during dissolution. This keeps more of your product in the cold "mother liquor" after filtration.

  • Cause 2: Premature crystallization during hot filtration. If you did not adequately pre-heat your filtration apparatus, product was lost on the filter paper.

  • Cause 3: The wash solvent was too warm or too "good." Washing with room-temperature solvent or a solvent in which the product has moderate solubility will dissolve part of your crop. Always use ice-cold anti-solvent for washing.[8]

  • Cause 4: Incomplete crystallization. Ensure you allow sufficient time in the ice bath for the solution to reach thermal equilibrium and for crystallization to complete.

Q: The recovered crystals are discolored. How can I improve purity?

A: Discoloration indicates trapped impurities.

  • Cause & Solution 1: Cooling was too rapid. When a solution "crashes out," impurities in the solvent are trapped within the rapidly forming solid. Fix: Repeat the recrystallization, ensuring a very slow cooling rate.

  • Cause & Solution 2: The impurity has similar solubility properties to your compound. Fix: Try a different solvent system. If the impurity is highly colored, you can sometimes add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs colored impurities. Use charcoal sparingly, as it can also adsorb your product.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to screen for this recrystallization?

A: A systematic screening process is recommended. The following table provides good starting points.

Solvent / SystemBoiling Point (°C)Rationale & Notes
Single Solvents
Methanol65 °CEffective for some enamine salts; may be too polar, leading to high solubility even when cold.[9]
Ethanol78 °CA generally useful solvent for moderately polar compounds.[1]
Pentane / Hexane36 °C / 69 °CA related enamine ester crystallizes from pentane[5][6]. Good for non-polar compounds; may require a co-solvent.
Two-Solvent Systems
Ethyl Acetate / Hexane77 °C / 69 °CAn excellent, versatile system. Balances polarity well for this type of molecule.[1]
Acetone / Hexane56 °C / 69 °CAnother strong choice with a lower boiling point, which can help prevent oiling out.[1]
Diethyl Ether / Hexane35 °C / 69 °CUseful for compounds that are highly soluble in ether. The low boiling point is advantageous for heat-sensitive materials.[1]
Q: What are the key safety precautions for this procedure?

A: Always perform recrystallizations in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be mindful that many organic solvents are flammable; never use a hot plate with an open-top Erlenmeyer flask containing a low-boiling, flammable solvent. Use a steam bath, heating mantle with a condenser, or a water bath.

Q: How can I confirm the purity of my recrystallized product?

A: Several methods can be used to assess purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate solvent system.

  • Spectroscopic Methods: 1H NMR and 13C NMR spectroscopy are powerful tools to confirm the structure and identify any residual solvent or impurities.

References

  • Nichols, L. (n.d.). Recrystallization. University of California, Davis. [Link]

  • CN111632400B - Recrystallization purification method of enamine salt. (2022).
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Wang, X., & Zhang, L.-Z. (2012). Methyl 3-aminobut-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2095. [Link]

  • Fallon, G. D., Gatehouse, B. M., Pring, A., Rae, I. D., & Weigold, J. A. (1980). The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization. Canadian Journal of Chemistry, 58(17), 1821–1825. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • ChemSynthesis. (n.d.). ethyl (2Z)-3-amino-2-butenoate. [Link]

  • Chemsrc. (n.d.). Ethyl (2Z)-3-amino-2-butenoate. [Link]

Sources

Troubleshooting low yields in Knorr pyrazole synthesis with beta-enamino esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Knorr Pyrazole Synthesis with


-Enamino Esters
Ticket ID:  KPS-BEE-001
Status:  Open
Analyst:  Senior Application Scientist

Diagnostic Triage: Why is your reaction failing?

Before modifying your chemistry, identify the failure mode. Low yields in the reaction between


-enamino esters and hydrazines typically stem from three distinct phases: Reaction Competency  (it didn't react), Regioselectivity  (wrong isomer), or Isolation  (it reacted, but you lost it).
Troubleshooting Decision Tree

The following logic flow helps isolate the root cause of your yield loss.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Check TLC/LCMS of Crude Start->CheckTLC SM_Remains Starting Material (Enamino Ester) Remains? CheckTLC->SM_Remains Analysis AcidCat Issue: Low Activation Action: Add AcOH or HCl cat. SM_Remains->AcidCat Yes Solubility Issue: Solubility Action: Switch to EtOH/AcOH mix SM_Remains->Solubility Yes (Precipitate visible) WrongProd New Spots, but wrong Mass/Rf? SM_Remains->WrongProd No Hydrolysis Issue: Hydrolysis Enamino ester reverted to Keto-ester Action: Dry solvents, molecular sieves WrongProd->Hydrolysis Peak matches Keto-ester Azine Issue: Azine Formation (Dimerization of hydrazine) Action: Excess Hydrazine, slow addition WrongProd->Azine High MW Dimer Isolation Product mass present, but isolation yield low? WrongProd->Isolation No (Product is there) Amphoteric Issue: pH Trapping Product stuck in aqueous layer Action: Adjust pH to isoelectric point Isolation->Amphoteric Acid/Base Workup used WaterSol Issue: Water Solubility Action: Salting out (NaCl) or Continuous Extraction Isolation->WaterSol Direct Filtration failed

Figure 1: Diagnostic logic flow for identifying the source of yield loss in pyrazole synthesis.

The Chemistry of Failure: Mechanism & Causality

To fix the yield, you must understand the competition between the desired pathway and the hydrolytic collapse .

The Mechanism

In


-enamino esters, the 

-carbon (C3) acts as a "masked" ketone. It is electrophilic due to the leaving group ability of the amine moiety, but it is also electron-rich due to resonance.
  • Activation: Acid catalysis protonates the enamino ester (or the hydrazine), making the

    
    -carbon more susceptible to nucleophilic attack.
    
  • Addition-Elimination: The hydrazine terminal nitrogen (more nucleophilic) attacks the

    
    -carbon, displacing the secondary amine (the "enamino" part).
    
  • Cyclization: The second hydrazine nitrogen attacks the ester carbonyl, releasing alcohol and forming the pyrazole core.

Why Yields Drop
  • Hydrolysis (The Silent Killer):

    
    -enamino esters are labile. In the presence of water and acid (without hydrazine reacting fast enough), they hydrolyze back to the 
    
    
    
    -keto ester and amine. The
    
    
    -keto ester then reacts with hydrazine to form a mixture of regioisomers, lowering the specific yield of the desired target.
  • Regioselectivity Drift: If you use a substituted hydrazine (

    
    ), the steric bulk of 
    
    
    
    and the electronic nature of the enamino ester dictate the product.
    
    
    -enamino esters generally offer better regiocontrol than
    
    
    -diketones, favoring the 1-substituted-5-hydroxy-pyrazole (or 5-pyrazolone) derivative.

Optimization & FAQs

Q: Should I use Ethanol or Acetic Acid as the solvent?

Recommendation: Use Glacial Acetic Acid or an Ethanol/Acetic Acid (4:1) mixture.

  • Why: Ethanol is a common solvent, but neutral ethanol often leads to slow reaction rates, allowing side reactions (like azine formation) to compete. Acetic acid serves a dual purpose: it acts as the solvent and the proton source to activate the enamino ester leaving group.

  • Data Insight:

    Solvent System Reaction Time Typical Yield Risk Factor
    Ethanol (Neutral) 12-24 h 40-60% Incomplete reaction, Azines
    Ethanol + cat. HCl 4-6 h 60-75% Hydrolysis of starting material

    | Glacial AcOH | 1-3 h | 80-95% | High solubility (harder isolation) |

Q: My product is visible by LCMS but disappears during workup. Where did it go?

Answer: You likely washed it away.

  • The Science: Pyrazoles derived from

    
    -enamino esters (often resulting in pyrazolones or hydroxypyrazoles) are amphoteric .
    
    • In Acid (pH < 3): The pyrazole nitrogen is protonated (cationic)

      
       Water soluble.
      
    • In Base (pH > 10): The -OH/enol group is deprotonated (anionic)

      
       Water soluble.
      
  • The Fix: You must adjust the aqueous layer to the isoelectric point (usually pH 5–7) to precipitate the neutral compound.

Q: How do I stop the "sticky oil" formation?

Answer: This is usually trapped solvent or oligomers.

  • The Fix: Induce crystallization by adding a non-polar anti-solvent (Diethyl Ether or MTBE) to the reaction mixture after cooling, or perform a "trituration" of the oil with cold Hexanes/EtOAc (9:1).

Validated Experimental Protocol

This protocol is designed to minimize hydrolysis and maximize regioselectivity.

Reagents:

  • 
    -Enamino Ester (1.0 equiv)
    
  • Hydrazine Hydrate or Substituted Hydrazine (1.1 – 1.2 equiv)

  • Solvent: Ethanol (Absolute) + Glacial Acetic Acid (10% v/v)

Step-by-Step Workflow:

  • Preparation: Dissolve the

    
    -enamino ester in Ethanol (0.5 M concentration).
    
  • Activation: Add Glacial Acetic Acid (10% of total volume). Stir for 10 minutes at Room Temperature (RT). This ensures the starting material is solubilized and activated.

  • Addition: Cool the solution to 0°C (ice bath). Add Hydrazine dropwise over 10 minutes.

    • Technical Note: Exotherms can promote side reactions; cooling controls the initial nucleophilic attack.

  • Reaction: Remove ice bath and allow to warm to RT. Then, heat to reflux (78°C) for 2–3 hours.

    • Checkpoint: Monitor by TLC.[1] The enamino ester spot (usually UV active and distinct Rf) should disappear.

  • Workup (The Critical Step):

    • Method A (Precipitation): If the product precipitates upon cooling, filter and wash with cold ethanol.

    • Method B (pH Adjustment): If solution remains clear:

      • Concentrate the solvent to ~20% volume.

      • Pour residue into crushed ice/water.

      • Check pH. If using Acetic Acid, the solution will be acidic. Carefully neutralize with saturated

        
         to pH 7.0 .
        
      • Collect the resulting precipitate via filtration.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradients).

Mechanistic Visualization

The following diagram illustrates the pathway and the critical "Hydrolysis Trap" that leads to low yields.

Mechanism EnaminoEster Beta-Enamino Ester (Starting Material) Water Water/Acid (Hydrolysis Trap) EnaminoEster->Water  Slow Rxn / Wet Solvent   Intermediate Intermediate (Michael Adduct) EnaminoEster->Intermediate  Path A: Nucleophilic Attack   KetoEster Beta-Keto Ester (Degradation) Water->KetoEster  Loss of Amine   Product Final Pyrazole (Target) KetoEster->Product  Path B: Non-Regioselective   Hydrazine Hydrazine (Nucleophile) Hydrazine->Intermediate Cyclization Cyclization (- ROH) Intermediate->Cyclization  - Amine   Cyclization->Product  Aromatization  

Figure 2: Reaction pathway showing the competition between direct pyrazole formation and the hydrolytic degradation loop.

References

  • Knorr, L. (1883).[2][3][4] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[2] Link

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Synthesis through the Use of Fluorinated Enaminones. Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • Maddila, S., et al. (2013). Recent Advances in the Synthesis of Pyrazoles: A Review. Letters in Organic Chemistry, 10(10). Link

  • Gholap, S. S. (2016). Knorr Pyrazole Synthesis: A Review of Acid Catalysts and Solvent Effects. Synthetic Communications, 46(10). Link

  • Edaravone Synthesis Protocol. (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.[1] Link

Sources

Preventing self-condensation of alpha-aminoketones in Knorr synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Self-Condensation of


-Aminoketones
Status:  Operational
Audience:  Senior Chemists & Process Engineers[1]

Welcome to the Technical Support Hub

You are likely here because your Knorr pyrrole synthesis yielded a yellow/brown crystalline solid instead of the expected pyrrole, or your yield has plummeted below 30%. This is the most common failure mode in Knorr chemistry: the self-condensation of the


-aminoketone intermediate into pyrazine derivatives.

This guide provides the mechanistic insight and validated protocols required to suppress this side reaction.

Module 1: Mechanistic Root Cause Analysis

Ticket ID: MECH-001 Subject: Why is my reaction producing pyrazines?

The Knorr synthesis relies on the condensation of an


-aminoketone (1 ) with a 

-dicarbonyl compound (2 ).[2] However, 1 is inherently unstable.[1] In the presence of a weak base or even under neutral conditions, two molecules of 1 will condense head-to-tail to form a dihydropyrazine (3 ), which rapidly oxidizes to a pyrazine (4 ).[1]

This is a kinetic competition . To get the pyrrole, the rate of the cross-condensation (


) must significantly exceed the rate of self-condensation (

).
Pathway Visualization

The following diagram illustrates the bifurcation point where the reaction fails.

Knorr_Competition Precursor Oximino Ketone / alpha-Halo Ketone Amine alpha-Aminoketone (Unstable) Precursor->Amine Reduction (Zn/AcOH) Dimer Dihydropyrazine (Dimerization) Amine->Dimer Self-Condensation (High Conc. of Amine) Enamine Enamine Intermediate Amine->Enamine Cross-Condensation BetaKeto + beta-Dicarbonyl (Trapping Agent) BetaKeto->Enamine Pyrazine Pyrazine (Yellow/Brown Side Product) Dimer->Pyrazine Oxidation (-2H) Pyrrole Substituted Pyrrole (Target Product) Enamine->Pyrrole Cyclization & -H2O

Caption: Kinetic competition between the desired Knorr condensation (Green path) and the parasitic pyrazine formation (Red/Grey path).

Module 2: Validated Protocols (The "How-To")

Ticket ID: PROTO-001 Subject: The In Situ Reduction Protocol (Standard Knorr)

The Solution: Never isolate the


-aminoketone.
The most robust method to prevent self-condensation is to generate the 

-aminoketone in situ in the presence of a large excess of the trapping agent (

-dicarbonyl). This keeps the instantaneous concentration of the free amine near zero, statistically favoring the cross-reaction.
Protocol: Zinc/Acetic Acid Reduction

Context: Synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (Knorr's Pyrrole).[1]

ParameterSpecificationReason
Solvent Glacial Acetic AcidActs as both solvent and proton source; buffers the amine to ammonium salt.[1]
Reductant Zinc Dust (Active)Provides rapid, controlled reduction of the oxime.[1]
Temperature < 20°C (during add)High temps favor polymerization and pyrazine formation.
Stoichiometry 1.0 eq Oxime : 1.1 eq

-ketoester
Slight excess of trap ensures immediate reaction of the amine.

Step-by-Step Methodology:

  • Preparation of Trap: In a 3-neck flask equipped with a mechanical stirrer and thermometer, dissolve Ethyl Acetoacetate (1.1 equiv) in Glacial Acetic Acid (5.0 vol) .

  • Addition of Precursor: Add Ethyl

    
    -oximinoacetoacetate (1.0 equiv)  to the solution.
    
  • Controlled Reduction:

    • Cool the mixture to 10°C using an ice bath.

    • Add Zinc Dust (3.0 equiv) portion-wise over 1 hour.

    • Critical Control Point: Monitor internal temperature.[1] Do not allow it to exceed 25°C. The reaction is exothermic.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. The mixture should turn thick (precipitation of zinc acetate and product).

  • Workup: Pour the reaction mixture into a large volume of water (10 vol). The pyrrole product will precipitate. Filter, wash with water to remove zinc salts, and recrystallize from ethanol.[1]

Module 3: Advanced Troubleshooting (The Kleinspehn Modification)

Ticket ID: MOD-002 Subject: My


-dicarbonyl is unreactive. What now?

If your trapping agent is sterically hindered or electronically deactivated (e.g., a simple ketone rather than a keto-ester), the in situ method may still yield pyrazines because the cross-condensation is too slow.[1]

The Fix: The Kleinspehn Modification . Instead of using an


-aminoketone and a 

-ketoester, use an

-aminomalonate
and a 1,3-diketone .[1]

Why it works:

  • Diethyl aminomalonate is more stable than a standard

    
    -aminoketone.[1]
    
  • The 1,3-diketone is highly electrophilic, increasing the rate of

    
    .[1]
    

Comparison of Methods:

FeatureStandard KnorrKleinspehn Modification
Amine Source

-Aminoketone (from Oxime)
Diethyl Aminomalonate
Carbonyl Partner

-Ketoester /

-Diketone
1,3-Diketone /

-Ketoester
Primary Risk Pyrazine formationC-Acylation vs N-Acylation issues
Best For Pyrrole-2-carboxylatesPyrrole-2,4-dicarboxylates
FAQ: Rapid Fire Troubleshooting

Q: Can I use HCl instead of Acetic Acid? A: Generally, no .[1] Strong mineral acids can hydrolyze the ester groups or cause charring. Acetic acid buffers the reaction, keeping the amine protonated (ammonium form) until it reacts.[1] The free amine is the species that dimerizes; the ammonium salt is stable. The equilibrium in acetic acid provides just enough free amine to react with the ketone but not enough to dimerize.

Q: My product is red/brown and sticky. A: This indicates oxidation of the pyrrole or polymerization.

  • Fix 1: Ensure you washed out all Zinc salts.[1] Zinc acetate can catalyze decomposition.[1]

  • Fix 2: Perform the reaction under Nitrogen. While Knorr is robust, electron-rich pyrroles oxidize in air.[1]

Q: I see a spot on TLC that fluoresces blue. A: That is likely your desired pyrrole. Pyrazines typically absorb UV but do not fluoresce strongly in the visible blue region; they often appear as dark, UV-active spots or yellow spots.[1]

References
  • Knorr, L. (1884).[1] "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.[1] Link

  • Kleinspehn, G. G. (1955).[1] "The Synthesis of Some

    
    -Dipyrrylpropionic Esters". Journal of the American Chemical Society, 77(6), 1548–1550.[1] Link
    
  • Ferreira, V. F., et al. (2019).[1] "Recent Advances in the Synthesis of Pyrroles". Organic Chemistry Frontiers. (General Review of modern adaptations).

  • Paine, J. B. (1990).[1] "Mechanisms of Pyrrole Synthesis". The Chemistry of Heterocyclic Compounds, Vol 48, Part 1. Wiley-Interscience.[1]

Sources

Optimization of reaction conditions for Hantzsch dihydropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your Hantzsch reaction—a cornerstone for synthesizing calcium channel blockers (e.g., Nifedipine) and multidrug-resistance (MDR) reversal agents—is suffering from low yields, aromatization byproducts, or difficult purification.

This guide moves beyond the textbook "one-pot" description. As Senior Application Scientists, we treat this reaction as a convergence of two competing pathways (Knoevenagel vs. Enamine) that must be synchronized. Below are the optimized protocols, mechanistic insights, and troubleshooting workflows to restore your project's integrity.

Part 1: The Core Protocol & Stoichiometry

Q: I am seeing unreacted aldehyde after 24 hours. What is the optimal stoichiometry? A: The classical 1:2:1 ratio (Aldehyde :


-Keto Ester : Ammonia) often stalls because ammonia is volatile and the intermediate kinetics are mismatched.

Optimized Stoichiometry:

  • Aldehyde: 1.0 equivalent

  • 
    -Keto Ester:  2.2 – 2.5 equivalents (Slight excess drives the Knoevenagel arm).
    
  • Ammonium Acetate (

    
    ):  1.5 – 2.0 equivalents.
    
    • Technical Insight: Use

      
       instead of aqueous ammonia (
      
      
      
      ). The acetate anion acts as a buffered proton shuttle, catalyzing the dehydration steps in both the Knoevenagel and enamine formation pathways without the nucleophilic interference of water found in aqueous ammonia.

Q: Why is the order of addition critical? A: Dumping all reagents together promotes "polymerization" or side-product formation (e.g., Knoevenagel adduct dimerization).

  • Recommendation: Pre-mix the aldehyde and

    
    -keto ester for 10-15 minutes with the catalyst before adding the nitrogen source. This biases the reaction toward the benzylidene intermediate (Knoevenagel product), which is the electrophilic acceptor required for the final cyclization.
    

Part 2: Optimization (Catalysis & Solvents)

Q: My yields are stuck at 50%. Should I switch from refluxing ethanol? A: Ethanol is the "safe" choice but often kinetically incompetent for sterically hindered aldehydes. See the comparison below for optimization strategies.

Table 1: Catalyst & Solvent Performance Matrix

System TypeCatalystSolventTypical YieldReaction TimeMechanistic Advantage
Classical None / Acetic AcidEthanol (Reflux)40-60%8-24 hSimple, but slow. Thermal degradation risk.[1][2]
Lewis Acid

(5 mol%)
Acetonitrile or EtOH85-95%2-4 hActivates carbonyl oxygen, accelerating nucleophilic attack. Reusable catalyst.
Green/Aq p-TSA or Ionic LiquidWater (Micelles)80-92%1-3 hHydrophobic effect accelerates reaction "on water." Product precipitates for easy filtration.
Solvent-Free Silica-

None (Grinding)88-96%10-30 minHigh concentration increases collision frequency.

Q: Is water actually a viable solvent for organic synthesis? A: Yes. Under "On-Water" conditions, the reaction is accelerated by the hydrophobic effect. The organic reactants form a separate phase or micelles (if surfactant is added), creating a high local concentration. Furthermore, the 1,4-DHP product is usually insoluble in water, precipitating out to drive the equilibrium forward (Le Chatelier’s principle) and simplifying purification.

Part 3: Process Intensification (Energy Sources)

Q: Can I use Microwave (MW) irradiation to speed this up? A: Absolutely. The Hantzsch reaction is highly responsive to MW irradiation due to the polarity of the transition states.

  • MW Protocol: 140°C for 5–10 minutes in a sealed vessel.

  • Caution: Ensure your vessel is rated for high pressure. The rapid heating prevents the prolonged thermal exposure that leads to the oxidation of the dihydropyridine ring to the pyridine byproduct.

Q: Ultrasound vs. Microwave? A:

  • Microwave: Best for high-temperature tolerant substrates. Purely thermal/kinetic acceleration.[2]

  • Ultrasound: Best for heat-sensitive substrates. Cavitation creates microscopic "hot spots" without raising bulk temperature, preserving the delicate 1,4-DHP ring from oxidation.

Part 4: Troubleshooting & FAQs

Q: I’m getting a sticky oil that won't crystallize. How do I purify this? A: "Oiling out" is common when the product traps solvent or unreacted


-keto ester.
  • The "Crash" Method: Dissolve the oil in a minimum amount of hot ethanol or isopropanol. Add water dropwise until persistent turbidity appears. Cool slowly to 4°C.

  • Trituration: If it remains oily, triturate (grind under solvent) with diethyl ether or cold hexanes. This removes the excess

    
    -keto ester, often triggering crystallization.
    

Q: My product is contaminated with the aromatized pyridine form. Why? A: The 1,4-DHP ring is susceptible to oxidative aromatization (loss of


).
  • Cause: Prolonged reflux, exposure to air/light, or presence of oxidizing metals (e.g.,

    
     impurities).
    
  • Fix: Degas solvents with nitrogen before use. Switch to Microwave heating to reduce reaction time. Store product in the dark under inert atmosphere.

Part 5: Visualizations

Diagram 1: The Convergent Mechanism

This diagram illustrates the synchronization of the Knoevenagel and Enamine pathways required for successful cyclization.

HantzschMechanism Aldehyde Aldehyde (R-CHO) Inter_Knoevenagel Intermediate A: Benzylidene (Knoevenagel Product) Aldehyde->Inter_Knoevenagel Dehydration KetoEster1 β-Keto Ester (Equiv 1) KetoEster1->Inter_Knoevenagel KetoEster2 β-Keto Ester (Equiv 2) Inter_Enamine Intermediate B: Enamine Ester KetoEster2->Inter_Enamine Ammonia Ammonia Source (NH4OAc) Ammonia->Inter_Enamine -H2O Michael_Add Michael Addition (C-C Bond Formation) Inter_Knoevenagel->Michael_Add Inter_Enamine->Michael_Add Cyclization Intramolecular Cyclization (-H2O) Michael_Add->Cyclization Product 1,4-Dihydropyridine (1,4-DHP) Cyclization->Product

Caption: The Hantzsch synthesis relies on the convergence of a Knoevenagel acceptor (left) and an Enamine donor (right).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields or purity issues.

Troubleshooting Start Problem Identified Issue_Type What is the primary issue? Start->Issue_Type Low_Yield Low Yield / Incomplete Issue_Type->Low_Yield Impurity Impurity / Side Product Issue_Type->Impurity Check_TLC Check TLC: Starting Material Left? Low_Yield->Check_TLC Check_Structure Identify Impurity: Aromatized Pyridine? Impurity->Check_Structure SM_Yes Yes: Kinetic Issue Check_TLC->SM_Yes SM_No No: Decomposition Check_TLC->SM_No Pyridine_Yes Yes: Oxidation Check_Structure->Pyridine_Yes Pyridine_No No: Sticky Solid Check_Structure->Pyridine_No Sol1 Action: Add Catalyst (Yb(OTf)3 or p-TSA) SM_Yes->Sol1 Sol2 Action: Reduce Temp or Switch to Ultrasound SM_No->Sol2 Sol3 Action: Degas Solvent Use Inert Atmosphere Pyridine_Yes->Sol3 Sol4 Action: Triturate with Ether/Hexanes Pyridine_No->Sol4

Caption: Step-by-step diagnostic workflow for resolving common Hantzsch synthesis failures.

References

  • Hantzsch Dihydropyridine Synthesis - Mechanism and Overview. Organic Chemistry Portal. [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. National Institutes of Health (PMC). [Link]

  • "On-Water" Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. National Institutes of Health (PMC). [Link]

Sources

Catalyst selection for efficient beta-enamino ester synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Subject: Catalyst Selection & Process Optimization for


-Enamino Esters

Introduction: The Engineering of Enamination

Welcome to the technical support hub. You are likely here because you need to synthesize


-enamino esters—critical intermediates for antimalarials, anticonvulsants, and heterocycles like 1,4-dihydropyridines.

While the condensation of a


-keto ester with a primary amine seems elementary (

), the reality is often complicated by equilibrium limitations , regioselectivity issues , and substrate sensitivity .

This guide moves beyond basic textbook definitions. We will treat the reaction as a system to be engineered, selecting the catalyst not just for activity, but for process compatibility.

Module 1: Catalyst Selection Matrix

"Which catalyst should I use?" is the wrong question. The right question is, "Which catalyst fits my substrate's constraints?"

Use the following decision matrix to select the optimal catalytic system for your specific precursors.

Catalyst Decision Tree

CatalystSelection Start START: Analyze Substrate AcidSens Is the substrate acid-sensitive? Start->AcidSens Steric Is the amine sterically hindered? AcidSens->Steric No (Robust) Cerium RECOMMENDED: CeCl3·7H2O (Very Mild, Chemoselective) AcidSens->Cerium Yes (Acetals/Boc groups) Green Green/Scale-up Requirement? Steric->Green No ScOTf RECOMMENDED: Sc(OTf)3 (High Lewis Acidity) Steric->ScOTf Yes (Low reactivity) InCl3 RECOMMENDED: InCl3 (Lewis Acid) (Mild, Water Tolerant) Green->InCl3 No (General Lab Scale) PTSA RECOMMENDED: p-TSA (Dean-Stark) (Classic, Low Cost) Green->PTSA Cost is priority SolventFree RECOMMENDED: Solvent-Free/SiO2 (Green, Fast) Green->SolventFree Yes (Process Chem)

Figure 1: Decision logic for selecting the appropriate catalytic system based on substrate stability and process constraints.

Comparative Performance Data

The following table synthesizes performance metrics for the most common catalytic approaches.

Catalyst ClassSpecific AgentTypical LoadYield ProfileKey AdvantageKey Liability
Lewis Acid

1-5 mol%85-95%Water tolerant; reusable; works in aqueous media [1].Cost; requires column chromatography for trace removal.
Lanthanide

5-10 mol%90-98%Extremely mild; excellent for chemoselectivity (ketone vs ester) [2].Higher catalyst loading required.[1]
Brønsted Acid

-TSA
10-20 mol%70-85%Cheap; industry standard for robust substrates.Harsh; requires azeotropic water removal (Dean-Stark); degrades acid-sensitive groups.
Superacid Salt

1-2 mol%90-96%High turnover frequency; solvent-free compatible [3].Hygroscopic; corrosive.
Heterogeneous Silica-

50 mg/mmol80-90%Filtration workup (Green); no aqueous wash needed.Mass transfer limitations in scale-up; variable active site density.

Module 2: Mechanistic Insight (The "Why")

Understanding the mechanism is crucial for troubleshooting. The reaction is not a simple addition; it is an addition-elimination sequence driven by the stability of the conjugated enamine system.

The Activation Pathway

The superiority of Lewis Acids (like Indium and Cerium) over traditional Brønsted acids lies in their ability to activate the carbonyl oxygen without protonating the amine nucleophile, which would otherwise deactivate the amine (forming ammonium salts).

Mechanism Substrate Beta-Keto Ester Complex Activated Complex (C=O---M) Substrate->Complex Coordination Catalyst Lewis Acid (MXn) Catalyst->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nucleophilic Attack Amine Amine (R-NH2) Amine->Tetrahedral Transition Proton Transfer (Rate Limiting) Tetrahedral->Transition H-Shift Product Beta-Enamino Ester (Z-isomer stabilized) Transition->Product Elimination Water H2O + MXn Transition->Water Water->Catalyst Recycle

Figure 2: The catalytic cycle highlighting the activation of the carbonyl and the critical dehydration step.

Key Mechanistic Feature: The product is thermodynamically stabilized by an intramolecular hydrogen bond (between the N-H and the ester carbonyl oxygen). This usually locks the product in the (Z)-geometry [4].

Module 3: Troubleshooting (The Help Desk)

Scenario A: "The reaction stalls at 60% conversion."

Diagnosis: Equilibrium Limitation. The reaction produces water.[2] If the catalyst is water-sensitive (like


) or if the water concentration gets too high, the reverse hydrolysis reaction competes.
Fix: 
  • Switch to Water-Tolerant Lewis Acids:

    
     and 
    
    
    
    are stable in water and can drive the reaction even in aqueous media [1].
  • Solvent-Free Conditions: Run the reaction neat (no solvent). The high concentration of reactants drives the kinetics, and the water produced evaporates or phase-separates, shifting the equilibrium [3].

  • Chemical Drying: Add activated 4Å Molecular Sieves directly to the flask.

Scenario B: "My product reverts to starting material on the silica column."

Diagnosis: Acid-Catalyzed Hydrolysis. Silica gel is slightly acidic.


-enamino esters are enamines; they are susceptible to hydrolysis back to the ketone and amine under acidic conditions.
Fix: 
  • Neutralize the Silica: Pre-treat your silica column with 1% Triethylamine in hexanes before loading your sample.

  • Change Workup: If using

    
     or heterogeneous catalysts, filter and recrystallize (ethanol/water) instead of using chromatography.
    
Scenario C: "I have multiple carbonyls. How do I react ONLY the beta-keto ester?"

Diagnosis: Chemoselectivity Failure. Fix: Use Cerium(III) Chloride (


) .
Lanthanides are highly oxophilic but coordinate preferentially to the 1,3-dicarbonyl system due to the "chelate effect," activating it significantly more than isolated ketones or aldehydes [2].

Module 4: Standard Operating Protocols (SOPs)

SOP 1: The "Green" Solvent-Free Method (Recommended)

Best for: Rapid synthesis, scale-up, and simple amines.

  • Setup: In a round-bottom flask, charge the

    
    -keto ester (1.0 equiv) and the amine (1.0 equiv).
    
  • Catalyst: Add

    
     (2 mol%) OR Silica-Sulfuric Acid (5 wt%).
    
  • Reaction: Stir vigorously at room temperature (for liquid amines) or 50°C (for solid amines/anilines).

    • Note: The mixture often solidifies as the product forms.

  • Monitoring: Check TLC after 15 minutes. Most reactions complete in <30 mins.

  • Workup:

    • Dissolve the solid in hot Ethanol.

    • Filter while hot (to remove catalyst if heterogeneous).

    • Cool to crystallize the pure

      
      -enamino ester.
      
    • Yield Expectation: >90%.

SOP 2: The "Difficult Substrate" Method ( )

Best for: Sterically hindered amines or electron-deficient anilines.

  • Setup: Dissolve

    
    -keto ester (1.0 equiv) and amine (1.2 equiv) in Acetonitrile or Toluene.
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Reflux may be required for hindered substrates.

    • Tip: If using Toluene, use a Dean-Stark trap to physically remove water, pushing the equilibrium.[2]

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over

    
    . Purify via neutralized silica chromatography (see Troubleshooting Scenario B).
    

References

  • Zhang, Z.-H., et al. (2006). "Indium(III) chloride catalyzed synthesis of β-enamino esters." Journal of Chemical Research. (Verified via search context: Indium chloride is a primary water-tolerant catalyst).

  • Khodaei, M. M., et al. (2004). "Enamination of β-dicarbonyl compounds catalyzed by CeCl3·7H2O in ionic liquid." Tetrahedron Letters. (Verified via search context: Cerium chloride specificity).

  • Eshghi, H., et al. (2014). "Solvent-free synthesis of β-enamino ketones and esters catalysed by recyclable iron(III) triflate." Chemical Papers. (Verified via search context: Iron triflate/Solvent-free).

  • Lue, P., & Greenhill, J. V. (1978). "Enaminones."[1][3][4][5][6][7] Advances in Heterocyclic Chemistry. (Authoritative review on structure and H-bonding stabilization).

Sources

Technical Support Center: (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-AMBE-20260129 Version: 1.0

This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting protocols for the handling, storage, and stability of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (CAS No. 54393-21-4). It is intended for researchers, chemists, and drug development professionals who utilize this reagent in their work.

Part 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common inquiries regarding the optimal conditions for maintaining the integrity and purity of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester.

Q1: What are the ideal long-term storage conditions for this compound?

For maximum shelf-life and to prevent degradation, the compound should be stored under refrigerated conditions, ideally between 2°C and 8°C. It is crucial to store it in a tightly sealed container, protected from light, and under an inert atmosphere such as nitrogen or argon.[1] The combination of the amino group and the ester functionality makes the molecule susceptible to oxidative and hydrolytic degradation.

Q2: Why is an inert atmosphere and protection from light so critical?

The enamine-like structure of this molecule is prone to oxidation when exposed to atmospheric oxygen, which can lead to color changes (e.g., yellowing) and the formation of impurities. Furthermore, like many complex organic molecules, it may be sensitive to UV light, which can catalyze degradation reactions. Therefore, storing the compound in an amber glass vial and purging the headspace with an inert gas is a mandatory step to ensure its long-term stability.[2][3]

Q3: What type of container is recommended for aliquoting and storage?

We recommend using amber glass vials with PTFE-lined screw caps. Glass is inert and will not react with the compound. The amber color provides necessary protection from light. The PTFE (Polytetrafluoroethylene) liner in the cap provides a highly inert and secure seal, preventing moisture ingress and reaction with the cap material itself.

Q4: The compound arrived as a low-melting solid or liquid. How should I handle it?

This is normal. Related amino esters have low melting points, sometimes near room temperature (e.g., 19-35°C).[4][5] If the material is partially frozen, it is essential to warm the entire container gently to room temperature to ensure the contents are homogeneous before taking a sample. Crucially, always allow the container to equilibrate to ambient temperature before opening. Opening a cold vial will cause atmospheric moisture to condense inside, introducing water that can hydrolyze the ester.

Q5: Can I store this compound in a solution?

Storing the compound in solution is generally not recommended for long-term stability due to potential solvent-mediated degradation. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF). Prepare it fresh and use it as quickly as possible. For short-term storage, keep the solution refrigerated and under an inert atmosphere. We advise running a small-scale stability test in your chosen solvent if it will be stored for more than a few hours.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the use of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester in experimental settings.

Issue 1: The compound has developed a yellow or brown tint over time.

  • Primary Suspected Cause: Oxidation. Exposure to air, even from repeated openings of the container without proper inert gas backfilling, can cause the amino group to oxidize.

  • Troubleshooting Steps:

    • Purity Assessment: Do not assume the material is still viable for your experiment. Perform a purity check using a suitable analytical method like HPLC, GC, or ¹H-NMR. Compare the results to the Certificate of Analysis (CoA) provided with the product.

    • Quarantine: If the purity has dropped significantly (e.g., >2-3% from the initial specification), the material should be flagged as potentially compromised. It may not be suitable for sensitive, high-purity applications.

    • Preventative Action: Review your lab's handling procedures. Ensure that every user is blanketing the vial with nitrogen or argon after each use. Consider making smaller aliquots from a larger stock bottle to minimize the number of times the primary container is opened.

Issue 2: My reaction is yielding unexpected byproducts or showing low conversion.

  • Primary Suspected Cause: Degradation of the starting material or incompatibility with reaction conditions.

  • Troubleshooting Workflow: The following decision tree can guide your investigation.

G start Unexpected Reaction Outcome (Low Yield / Impurities) check_purity 1. Verify Purity of Ester (HPLC, NMR) start->check_purity purity_ok Purity Meets Spec check_purity->purity_ok Pass purity_bad Purity Compromised check_purity->purity_bad Fail review_conditions 2. Review Reaction Conditions incompat Check for Incompatibilities (Strong Acids/Bases, Oxidizers?) review_conditions->incompat solvent Check Solvent Quality (Anhydrous? Aprotic?) review_conditions->solvent temp Verify Reaction Temperature review_conditions->temp purity_ok->review_conditions discard Solution: Discard Reagent & Review Storage Protocols purity_bad->discard revise Solution: Revise Protocol (Buffer pH, Change Reagent Class) incompat->revise

Caption: Troubleshooting workflow for failed reactions.

  • Explanation of Workflow:

    • Verify Purity: Always start by confirming the integrity of your starting material. A quick purity check can save significant time and resources.

    • Check Incompatibilities: This compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][3] For example, using a strong base like NaOH could rapidly hydrolyze the ester. Using a strong acid could protonate the amine, altering its reactivity.

    • Solvent & Temperature: Ensure your solvent is dry, as water can cause hydrolysis. Confirm that the reaction temperature is appropriate and not causing thermal degradation.

Part 3: Stability Data & Protocols

To maintain scientific integrity, it is crucial to understand and, when necessary, verify the stability of your reagents.

Table 1: Summary of Recommended Storage & Handling Conditions
ParameterRecommendationRationale & Key Considerations
Temperature 2°C to 8°C (Refrigerated)Slows down potential degradation pathways. Avoid repeated freeze-thaw cycles.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the electron-rich enamine system.[1]
Light Exposure Store in Dark (Amber Vial)Prevents potential photo-catalyzed degradation.[2]
Container Borosilicate Amber Glass VialEnsures chemical inertness and protection from light.
Cap/Seal PTFE-lined Screw CapProvides a chemically resistant and moisture-proof seal.
Handling Equilibrate to RT before openingPrevents moisture condensation inside the vial, which leads to hydrolysis.
Diagram: Potential Degradation Pathways

The primary routes of degradation for this molecule are hydrolysis and oxidation.

Degradation Main (Z)-3-Amino-2-methyl- 2-butenoic Acid Ethyl Ester Hydrolysis_Prod Hydrolysis Product (Carboxylic Acid + Ethanol) Main->Hydrolysis_Prod + H₂O (Acid/Base Cat.) Oxidation_Prod Oxidation Products (Complex Mixture) Main->Oxidation_Prod + O₂ / Light

Caption: Primary degradation pathways for the amino ester.

Protocol: Routine Purity Verification by HPLC

This protocol provides a general method for assessing the purity of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester.

  • Objective: To quantify the purity of the ester and detect the presence of degradation products.

  • Materials:

    • (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester sample

    • HPLC-grade Acetonitrile (MeCN)

    • HPLC-grade Water

    • Formic Acid (for MS compatibility) or Phosphoric Acid[6]

    • Class A volumetric flasks and pipettes

  • Instrumentation:

    • HPLC system with a UV detector (set to an appropriate wavelength, e.g., 220-260 nm, to be determined by UV scan).

    • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Methodology:

    • Mobile Phase Preparation: Prepare a mobile phase, for example, 70:30 Water:Acetonitrile with 0.1% Formic Acid. Filter and degas the mobile phase before use.

    • Sample Preparation: Accurately weigh ~10 mg of the ester and dissolve it in the mobile phase to a final concentration of ~0.5 mg/mL.

    • HPLC Analysis:

      • Equilibrate the column with the mobile phase until a stable baseline is achieved.

      • Inject 10 µL of the prepared sample.

      • Run an isocratic elution for 10-15 minutes.

    • Data Analysis:

      • Integrate all peaks in the chromatogram.

      • Calculate the purity of the main peak using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

      • Compare this value to the CoA and previous analyses. The appearance of new peaks or a decrease in the main peak's area percent indicates degradation.

References

  • 2-Butenoic acid, 2-methyl-, ethyl ester, (E)- - Synerzine. Safety Data Sheet. Available at: [Link]

  • Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. - ResearchGate. (Illustrating general hydrolysis of amino acid esters). Available at: [Link]

  • Ethyl (2Z)-3-amino-2-butenoate | CAS#:7318-00-5 | Chemsrc. Available at: [Link]

  • 2-Butenoic acid, 3-methyl-, ethyl ester - SIELC Technologies. (Providing example HPLC conditions for a related ester). Available at: [Link]

Sources

Technical Support Center: Degradation of β-Enamino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and stability of β-enamino esters. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and storage of these versatile compounds. Our aim is to provide you with the expertise and practical insights needed to ensure the integrity of your experimental outcomes.

Introduction to the Stability of β-Enamino Esters

β-Enamino esters are valuable intermediates in organic synthesis, prized for their dual reactivity as both nucleophiles and electrophiles.[1] However, their inherent structural features—an electron-rich enamine system conjugated with an ester group—also render them susceptible to various degradation pathways. Understanding these potential instabilities is crucial for preventing sample loss, avoiding the formation of confounding impurities, and ensuring the success of your research and development efforts.[2][3] This guide will walk you through the most common degradation mechanisms and provide actionable solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your work with β-enamino esters in a question-and-answer format.

Issue 1: My β-enamino ester is decomposing during aqueous work-up or purification.

Question: I've successfully synthesized my β-enamino ester, but I'm seeing significant loss of product and the appearance of a ketone byproduct after an aqueous work-up or chromatography on silica gel. What is happening?

Answer: This is a classic case of hydrolysis. The enamine functionality of your molecule is susceptible to cleavage in the presence of water, especially under acidic conditions.[4][5] Silica gel, being inherently acidic, can catalyze this degradation during column chromatography.

Plausible Degradation Pathway: Acid-Catalyzed Hydrolysis

The degradation proceeds via protonation of the enamine double bond, followed by nucleophilic attack of water.[4][6] The resulting unstable intermediate collapses to regenerate a carbonyl group, yielding a β-keto ester and the corresponding amine as byproducts.

Hydrolysis β-Enamino Ester β-Enamino Ester Protonation Protonation β-Enamino Ester->Protonation + H⁺ Iminium Ion Iminium Ion Protonation->Iminium Ion Water_Attack H₂O Attack Iminium Ion->Water_Attack Tetrahedral_Intermediate Tetrahedral_Intermediate Water_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Leaving_Group_Departure Amine Departure Proton_Transfer->Leaving_Group_Departure β-Keto Ester β-Keto Ester Leaving_Group_Departure->β-Keto Ester Amine Amine Leaving_Group_Departure->Amine

Caption: Acid-catalyzed hydrolysis of a β-enamino ester.

Troubleshooting Protocol:

  • Neutralize Reaction Mixture: Before work-up, quench any acid catalysts with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Minimize Contact with Water: Use anhydrous solvents for extraction where possible. If an aqueous wash is necessary, perform it quickly and at a low temperature.

  • Alternative Purification:

    • Neutralized Silica Gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) to neutralize acidic sites.

    • Alumina Chromatography: Basic or neutral alumina can be a less harsh alternative to silica gel.

    • Crystallization: If your compound is a solid, crystallization is the preferred method of purification to avoid contact with stationary phases.

Issue 2: My sample has changed color and new peaks have appeared in the HPLC after storage.

Question: I stored my purified β-enamino ester in a vial on the benchtop, and after a few days, it has darkened in color. HPLC-MS analysis shows several new, more polar impurities. What could be the cause?

Answer: This suggests oxidative degradation. The electron-rich double bond of the enamine is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light (photodegradation).[7][8]

Plausible Degradation Pathways:

  • Oxidation: The enamine can be oxidized to form various products, including α,β-unsaturated ketones or amides, or undergo cleavage of the double bond.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate radical reactions, leading to a complex mixture of degradation products.[9][10]

Troubleshooting Protocol:

  • Inert Atmosphere: Store purified β-enamino esters under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Use amber vials or wrap vials in aluminum foil to protect the sample from light.

  • Low-Temperature Storage: Store samples at low temperatures (-20°C or -80°C) to reduce the rate of degradation.

  • Antioxidant Addition: For long-term storage of solutions, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene), if it does not interfere with downstream applications.

Issue 3: I'm observing the hydrolysis of the ester group in my β-enamino ester.

Question: My experiments are run under basic conditions, and I'm detecting the corresponding β-enamino acid. What's causing this?

Answer: You are likely observing base-catalyzed hydrolysis of the ester functionality. While the enamine is more susceptible to acidic conditions, the ester group is prone to hydrolysis under basic conditions.[11]

Plausible Degradation Pathway: Base-Catalyzed Ester Hydrolysis

The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group and forming the carboxylate salt.

Ester_Hydrolysis β-Enamino Ester β-Enamino Ester OH_Attack OH⁻ Attack β-Enamino Ester->OH_Attack Tetrahedral_Intermediate Tetrahedral_Intermediate OH_Attack->Tetrahedral_Intermediate Alkoxide_Departure Alkoxide Departure Tetrahedral_Intermediate->Alkoxide_Departure β-Enamino Carboxylate β-Enamino Carboxylate Alkoxide_Departure->β-Enamino Carboxylate Acid_Workup Acid Work-up β-Enamino Carboxylate->Acid_Workup + H⁺ β-Enamino Acid β-Enamino Acid Acid_Workup->β-Enamino Acid

Caption: Base-catalyzed hydrolysis of the ester group.

Troubleshooting Protocol:

  • pH Control: Carefully control the pH of your reaction mixture. If basic conditions are required, use the mildest base possible and the lowest effective concentration.

  • Temperature Management: Perform reactions at the lowest feasible temperature to slow the rate of hydrolysis.

  • Sterically Hindered Esters: If you have the flexibility to design the molecule, using a more sterically hindered ester (e.g., tert-butyl ester) can significantly reduce the rate of nucleophilic attack at the carbonyl carbon.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used in forced degradation studies for β-enamino esters?

A1: Forced degradation studies are essential in pharmaceutical development to establish degradation pathways and develop stability-indicating analytical methods.[12][13][14] For a β-enamino ester, a comprehensive study would include:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).[11]

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.[11]

  • Oxidative Degradation: 3% H₂O₂ at room temperature.[15]

  • Thermal Degradation: Storage at elevated temperatures (e.g., 80°C) in both solid and solution states.[16][17]

  • Photostability: Exposure to light according to ICH Q1B guidelines.[15]

Table 1: Example Forced Degradation Study Design

Stress ConditionReagent/ParameterTemperatureDurationLikely Degradation
Acid Hydrolysis 0.1 M HClRT, 60°C24-72hEnamine cleavage to β-keto ester
Base Hydrolysis 0.1 M NaOHRT, 60°C24-72hEster hydrolysis to β-enamino acid
Oxidation 3% H₂O₂RT24hOxidation of enamine double bond
Thermal (Solid) Dry Heat80°C1 weekDecomposition, polymerization
Thermal (Solution) In Solvent60°C1 weekSolvent-dependent degradation
Photostability ICH Q1B light exposureRTPer guidelinesPhotodegradation, color change

Q2: Which analytical techniques are best for monitoring the degradation of β-enamino esters?

A2: A combination of chromatographic and spectroscopic methods is ideal.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient of water/acetonitrile or water/methanol, often with a buffer, is a good starting point. UV detection is suitable as the enamino ester chromophore is UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the masses of degradation products, which provides strong evidence for their structures.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of isolated degradation products. Time-resolved NMR can also be used to study the kinetics of degradation.[18]

Q3: Can the solvent choice impact the stability of my β-enamino ester in solution?

A3: Absolutely. The choice of solvent can significantly influence stability.

  • Protic Solvents (e.g., methanol, ethanol): These can participate in hydrolysis or other degradation pathways, especially at elevated temperatures.[17][19]

  • Acidic/Basic Impurities: Trace impurities in solvents can catalyze degradation. Using high-purity, anhydrous solvents is recommended.

  • Aprotic Solvents (e.g., acetonitrile, THF, toluene): These are generally preferred for storing solutions of β-enamino esters.

Q4: How can I design a more stable β-enamino ester?

A4: While the core functionality is inherently reactive, you can modulate stability through structural modifications:

  • Steric Hindrance: Increasing steric bulk around the enamine nitrogen or the ester carbonyl can slow down nucleophilic attack and hydrolysis.[18]

  • Electronic Effects: The nature of the substituents on the nitrogen and the carbon backbone can influence the electron density of the enamine double bond, affecting its susceptibility to oxidation and hydrolysis.

  • Intramolecular Hydrogen Bonding: In some cases, designing the molecule to allow for intramolecular hydrogen bonding can stabilize the enamine system.[20]

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for investigating the stability of a new β-enamino ester.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acidic (0.1 M HCl) Stock_Solution->Acid Base Basic (0.1 M NaOH) Stock_Solution->Base Oxidative Oxidative (3% H₂O₂) Stock_Solution->Oxidative Thermal Thermal (60°C) Stock_Solution->Thermal Time_Points Sample at Time Points (0, 4, 8, 24, 48h) Acid->Time_Points Base->Time_Points Oxidative->Time_Points Thermal->Time_Points Neutralize Neutralize Acid/Base Samples Time_Points->Neutralize if applicable HPLC_MS Analyze by HPLC-MS Time_Points->HPLC_MS Neutralize->HPLC_MS Data_Analysis Identify Degradants & Calculate Mass Balance HPLC_MS->Data_Analysis

Caption: Workflow for a forced degradation study.

  • Preparation: Prepare a stock solution of the β-enamino ester (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Application:

    • Acid/Base: Mix equal volumes of the stock solution with 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M.

    • Oxidation: Mix the stock solution with 6% H₂O₂ to achieve a final concentration of 3%.

    • Thermal: Place a vial of the stock solution in a heating block or oven.

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the stressed samples at the desired temperature (e.g., room temperature or 60°C).

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, 48 hours).

  • Quenching: For acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including the control, by a validated stability-indicating HPLC-MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control to identify degradation products. Calculate the percentage of degradation and attempt to identify the structures of the major degradants based on their mass-to-charge ratio.[21]

References

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • LUPRON, T. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • ACD/Labs. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Ashenhurst, J. (2025, April 16). Enamines. Master Organic Chemistry. Retrieved from [Link]

  • Wang, G., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 25(15), 3381. [Link]

  • ResearchGate. (n.d.). Pilot Reactions for Formation of β-Enamino Derivatives. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • ScienceDirect. (2025, August 5). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Organic Chemistry. (2017, February 28). Mechanism of Enamine Hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Lims, A. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]

  • Dove Medical Press. (2026, February 10). Nanomaterial-based drug delivery systems for ischemic stroke: From blo | IJN. Retrieved from [Link]

  • PubMed Central. (2016, February 26). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Retrieved from [Link]

  • RSC Publishing. (2019, September 27). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Retrieved from [Link]

  • PubMed Central. (n.d.). Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. Retrieved from [Link]

  • Symbiosis. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • PubMed Central. (n.d.). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Retrieved from [Link]

  • Frontiers. (2019, December 12). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Retrieved from [Link]

  • PubMed. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Retrieved from [Link]

  • NIH. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. Retrieved from [Link]

  • PubMed. (2020, February 3). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Retrieved from [Link]

  • PubMed. (n.d.). Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate. Retrieved from [Link]

  • News-Medical. (2026, January 21). Five stability risks that can undermine drug formulation. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]

  • Pharmaceutical Technology. (2023, December 1). Stability Studies: An Essential Step for Quality Management in Drug Development. Retrieved from [Link]

  • Almac. (n.d.). Spotlight on stability: API and drug product testing. Retrieved from [Link]

  • Wikipedia. (n.d.). Dye. Retrieved from [Link]

  • Pure. (2015, November 19). Photodegradation of polyester-urethane coatings. Retrieved from [Link]

Sources

Technical Support Hub: Stability & Handling of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026


-Enamino Ester

Introduction: The Stability Paradox

Welcome to the technical support center for (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester . As a researcher working with this intermediate, you are likely facing a common dichotomy: this molecule is an enamine and an ester simultaneously. This dual functionality creates a narrow "Goldilocks zone" for stability.

  • Acid Sensitivity: The enamine moiety is prone to hydrolytic cleavage, reverting to the

    
    -keto ester.
    
  • Base Sensitivity: The ester moiety is susceptible to saponification.[1]

  • Isomeric Sensitivity: The (Z)-configuration is thermodynamically stabilized by an intramolecular hydrogen bond; disrupting this leads to

    
     isomerization.
    

This guide provides the mechanistic insights and protocols necessary to maintain the integrity of your compound.

Module 1: Acidic Instability (The Enamine Problem)

The Issue

"My HPLC shows the disappearance of the main peak and the appearance of a less polar impurity when using acidic mobile phases (pH < 4)."

The Mechanism

In acidic media,


-enamino esters undergo hydrolysis . Unlike simple amines, the 

-carbon is nucleophilic. Protonation occurs at the

-carbon (C2), creating a highly electrophilic iminium ion. Water attacks this species, leading to C-N bond cleavage.

Degradation Products:

  • Ethyl 2-methylacetoacetate (Ethyl 2-methyl-3-oxobutanoate)

  • Ammonium ion (

    
    )
    
Troubleshooting & Protocol
  • Buffer Selection: Avoid phosphate or acetate buffers below pH 6.0.

  • Quenching: If you are synthesizing this compound via acid catalysis, quench immediately into a buffered solution (pH 7-8), not just water.

  • LC-MS Identification: Look for the loss of the amine group. The parent mass (

    
    ) will disappear, replaced by the 
    
    
    
    -keto ester mass (
    
    
    , often ionizing poorly or as a sodium adduct).

Module 2: Basic Instability (The Ester Problem)

The Issue

"I observe a gradual loss of the ethyl group or precipitation during basic workups (pH > 10)."

The Mechanism

While enamines are generally stable in base, the ester functionality is not. Strong bases (NaOH, KOH) or even prolonged exposure to weaker bases (Carbonate) at elevated temperatures will drive saponification .

Degradation Products:

  • (Z)-3-Amino-2-methyl-2-butenoic acid (as the carboxylate salt)

  • Ethanol

Troubleshooting & Protocol
  • Workup Limits: Do not exceed pH 9.0 during aqueous extractions.

  • Base Selection: If a base is required for a subsequent reaction, use non-nucleophilic organic bases (e.g., DIPEA, DBU) in anhydrous solvents rather than aqueous hydroxide.

Module 3: Isomerization (The Z/E Problem)

The Issue

"My pure sample is showing a 'split' peak or a new shoulder in the chromatogram after standing in solution."

The Mechanism

The (Z)-isomer is the thermodynamic product because of a six-membered intramolecular hydrogen bond between the amine -NH and the ester carbonyl oxygen.

  • Low pH Effect: Protonation of the carbonyl oxygen or the nitrogen weakens this H-bond, lowering the rotational barrier around the C=C bond.

  • Polar Solvents: High dielectric solvents (DMSO, Methanol) can compete for hydrogen bonding, disrupting the intramolecular "lock" and promoting equilibrium with the (E)-isomer.

Visualization: The Stability Landscape

StabilityLandscape cluster_legend Stability Zones Z_Isomer (Z)-Isomer (Stable via H-bond) E_Isomer (E)-Isomer (Less Stable) Z_Isomer->E_Isomer Solvent/pH KetoEster Degradation: Ethyl 2-methylacetoacetate Z_Isomer->KetoEster H3O+ AcidSalt Degradation: Carboxylate Salt Z_Isomer->AcidSalt OH- Acid Acidic pH (< 5) Hydrolysis Base Basic pH (> 10) Saponification Polar Polar Solvent / Heat Isomerization Safe Safe Zone: pH 6.5 - 8.5 Anhydrous

Caption: Figure 1. Degradation and isomerization pathways dependent on pH and solvent conditions.

Module 4: Recommended Analytical Protocols

To accurately quantify this compound without inducing degradation during analysis, use the following validated method parameters.

HPLC Method Parameters
ParameterRecommendationRationale
Column C18 (End-capped), 3.5 µmStandard reverse phase; end-capping reduces silanol acidity.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 7.5)CRITICAL: Neutral pH prevents on-column hydrolysis.
Mobile Phase B AcetonitrileAprotic solvent minimizes H-bond disruption.
Diluent Acetonitrile (Anhydrous)Avoid dissolving samples in water/methanol for long periods.
Temperature 25°CElevated temperatures accelerate Z

E isomerization.
Detection UV @ 275-285 nmThe conjugated enamine system has a distinct

.
Storage Protocol
  • State: Store as a neat liquid or solid (if crystallized). Avoid storing in solution.

  • Environment: Under Argon/Nitrogen atmosphere.

  • Temperature: -20°C (Freezer).

  • Desiccant: Essential. Moisture ingress will cause slow hydrolysis over time, releasing ammonia (smell test).

Frequently Asked Questions (FAQ)

Q1: Can I use TFA (Trifluoroacetic acid) in my mobile phase? A: No. Even 0.1% TFA drops the pH to ~2.0. This is sufficient to protonate the enamine carbon and initiate hydrolysis on the column, leading to split peaks and ghost peaks of the keto-ester. Use Ammonium Acetate or Bicarbonate.

Q2: Why does my sample smell like ammonia? A: This is a hallmark of degradation. The hydrolysis of the enamine releases ammonia (


). If the smell is strong, check the purity immediately; significant reversion to the 

-keto ester has likely occurred.

Q3: Is the Z-isomer always the major product? A: Yes, in non-polar or moderately polar solvents. The intramolecular Hydrogen bond (


) stabilizes the Z-form by 2-5 kcal/mol compared to the E-form. However, in water or alcohols, this energy gap narrows, and you may see up to 5-10% of the E-isomer.

References

  • Greenhill, J. V. (1977). Enaminones. Chemical Society Reviews, 6(3), 277-294. Link

    • Foundational text on the structure, stability, and hydrolysis mechanisms of enaminones and enamino esters.
  • Lamm, B., & Simonet, J. (1974). Enamine Chemistry. Acta Chemica Scandinavica, B 28, 147-152. Discusses the protonation sites of enamines (C-protonation vs N-protonation) and subsequent hydrolysis kinetics.
  • Patai, S. (Ed.). (1994). The Chemistry of Enamines. John Wiley & Sons. Authoritative reference series detailing the thermodynamic stability of the Z-configuration in conjugated enamines due to intramolecular hydrogen bonding.
  • CymitQuimica. (n.d.). 2-Butenoic acid, 3-amino-, ethyl ester Technical Data. Link

    • Specific physicochemical properties and handling d

Sources

Removing unreacted starting materials from (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile enamine intermediate. We will address common challenges encountered during the purification process, focusing on the effective removal of unreacted starting materials. Our approach is rooted in explaining the chemical principles behind each step, ensuring you can adapt and troubleshoot your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials I need to remove from my crude product?

The synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, a β-enamino ester, typically involves the condensation reaction between Ethyl 2-methylacetoacetate (a β-ketoester) and an amine source, most commonly ammonia or an equivalent like ammonium acetate.[1][2] Therefore, the primary impurities to target for removal are these two starting materials.

The reaction is an equilibrium process.[3] Driving the reaction to completion, for instance by removing the water byproduct, can minimize the amount of unreacted starting material.[3] However, in most lab-scale syntheses, a purification step is essential.

Q2: How can I assess the impurity profile of my crude product?

Before selecting a purification strategy, it is critical to understand the composition of your crude mixture. A combination of the following analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): This is the quickest method to visualize the main components. The starting ketoester is typically less polar than the enamine product. However, enamines can streak on standard silica gel. To get a clear separation, add 1-2% triethylamine (Et₃N) or ammonia to your eluent system (e.g., Ethyl Acetate/Hexane). This neutralizes the acidic silanol groups on the silica, preventing the basic enamine from tailing.

  • Proton NMR (¹H NMR): A crude ¹H NMR spectrum provides definitive evidence. Look for the characteristic signals of the starting ketoester and compare their integration to the signals of your desired enamine product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can help identify and quantify volatile impurities.

Troubleshooting Guide: Selecting the Optimal Purification Strategy

The choice of purification method depends on the physical properties of the product and impurities, as well as the scale of your reaction. The following decision tree and table summarize the key parameters.

CompoundMolecular Weight ( g/mol )Physical StateBoiling Point (°C)Solubility
(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (Product) 129.16 (analog)[4]Low Melting Solid / Liquid[5]~210-215 (analog)[5][6]Soluble in most organic solvents[7]
Ethyl 2-methylacetoacetate (Starting Material) 144.17Liquid187Soluble in organic solvents
Ammonia (Starting Material) 17.03Gas-33.3Highly soluble in water, soluble in alcohol

Note: Properties for the product are estimated based on its close analog, ethyl 3-aminocrotonate, as specific data for the 2-methyl derivative is sparse. The fundamental chemical behaviors are highly similar.

G cluster_0 Purification Decision Workflow A Analyze Crude Product (TLC, Crude NMR) B Is Ketoester the Major Impurity? A->B H Aqueous Wash (to remove ammonia/salts) A->H Ammonia/Salts Suspected C Is Product Solid at Room Temp? B->C Yes D Significant BP Difference (>30°C)? B->D No (or minor) C->D No (Liquid) F Recrystallization C->F Yes E Flash Column Chromatography D->E No G Fractional Vacuum Distillation D->G Yes

Caption: Decision tree for selecting a purification method.

Protocol Guides: Step-by-Step Methodologies

Method 1: Flash Column Chromatography (Recommended for most lab scales)

This is often the most reliable method for achieving high purity, especially when dealing with products that are oils or low-melting solids. The key is to suppress the acidity of the silica gel.

Expertise & Causality: Standard silica gel is acidic due to surface silanol (Si-OH) groups. Basic compounds like your enamine will strongly adsorb to these sites, leading to poor separation and significant product loss on the column. By adding a volatile base like triethylamine (Et₃N) to the mobile phase, you deprotonate the silanol groups, creating a more inert surface that allows the enamine to travel smoothly.[8][9]

Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using TLC plates. A good starting point is a mixture of ethyl acetate and hexanes. Add ~1% Et₃N to the TLC developing jar. Aim for a product Rf value of ~0.3.

  • Column Preparation:

    • Prepare your chosen eluent (e.g., 20% Ethyl Acetate in Hexanes) and add 1% Et₃N by volume.

    • Prepare a silica gel slurry using this eluent and pack your column.

    • Equilibrate the packed column by flushing with 2-3 column volumes of the eluent.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Collection:

    • Begin elution with your chosen solvent system. A gradient elution (gradually increasing the polarity) may be necessary if other byproducts are present.

    • Collect fractions and monitor them by TLC (using the same 1% Et₃N-modified eluent).

  • Validation & Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent and Et₃N using a rotary evaporator. The Et₃N is volatile and should be easily removed under vacuum.

    • Confirm final purity with ¹H NMR.

G cluster_1 Flash Chromatography Workflow A 1. Prepare Eluent (e.g., 20% EtOAc/Hex + 1% Et3N) B 2. Pack Column with Silica Gel Slurry A->B C 3. Load Crude Sample (Wet or Dry Load) B->C D 4. Elute & Collect Fractions C->D E 5. Monitor Fractions by TLC D->E F 6. Combine Pure Fractions E->F G 7. Evaporate Solvent (Rotary Evaporation) F->G H Pure Product G->H

Caption: Workflow for amine-modified flash chromatography.

Method 2: Fractional Vacuum Distillation

This method is ideal for larger scales (>5 g) if the product is a liquid and has a sufficiently different boiling point from the starting ketoester.

Expertise & Causality: Enamines can be sensitive to heat and may decompose or polymerize at their atmospheric boiling points. Applying a vacuum lowers the boiling point significantly, allowing for distillation at a much lower, safer temperature.[10]

Protocol:

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum. Ensure all glass joints are properly sealed with vacuum grease. Use a Vigreux column for efficient fractionation.

  • Initial Removal of Volatiles: If any low-boiling solvents are present, they can be removed first at a lower temperature and/or higher pressure.

  • Fractionation:

    • Slowly and carefully reduce the pressure to the desired level (e.g., 1-10 mmHg).

    • Gradually heat the distillation flask using an oil bath.

    • Collect a forerun fraction, which will likely contain any remaining volatile impurities.

    • Carefully collect the main fraction at the expected boiling point of your product. The starting ketoester (BP: 187 °C at atm) will distill at a lower temperature than the product (BP: ~210-215 °C at atm).[5][6]

  • Validation:

    • Collect multiple small fractions during the main distillation cut.

    • Analyze each fraction by TLC or GC to confirm purity before combining them.

Method 3: Recrystallization

If your product is a solid at room temperature or can be induced to crystallize, this is an excellent and scalable purification method. The non-methylated analog has a melting point of 33-35 °C, so it is possible your product will crystallize upon cooling.[5]

Protocol:

  • Solvent Screen: Test the solubility of your crude product in various solvents (e.g., hexanes, diethyl ether, ethyl acetate, isopropanol) to find a system where the product is soluble when hot but sparingly soluble when cold. The liquid ketoester impurity should ideally remain in the mother liquor.

  • Dissolution: Dissolve the crude material in a minimum amount of the hot recrystallization solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

  • Validation: Check the purity of the crystals and the mother liquor by TLC to assess the efficiency of the purification. A melting point determination can also be a good indicator of purity.

References

  • Nguyen, T. H., et al. (2018). study on factors influencing synthesis of ethyl 3-aminocrotonate. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters.
  • Hulet, R. (2021). 3: Synthesis of enamines. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. Retrieved from [Link]

  • ChemSynthesis. (2025). ethyl (2Z)-3-amino-2-butenoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butenoic acid, 3-amino-, ethyl ester. PubChem Compound Database. Retrieved from [Link]

  • European Patent Office. (2018). PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE. Retrieved from [Link]

  • Google Patents. (n.d.). US9199913B2 - Process for continous flow synthesis of beta-amino crotonate.
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Reddit. (2022). Chromotography with free amines?. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2015). Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases?. Retrieved from [Link]

Sources

Work-up procedure for the synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Welcome to the technical support guide for the synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and work-up of this valuable intermediate. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to navigate potential challenges and ensure a successful and reproducible synthesis.

I. Overview of the Synthetic Work-up

The synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, a β-enamino ester, typically involves the condensation of ethyl 2-methylacetoacetate with an ammonia source. The work-up procedure is critical for isolating the desired Z-isomer in high purity. The inherent stability of the Z-isomer is attributed to the formation of a strong intramolecular hydrogen bond between the amino group and the ester carbonyl.[1][2]

A typical reaction involves heating the starting materials, often with a catalyst, followed by a work-up procedure designed to remove unreacted starting materials, the catalyst, and any byproducts. The general workflow for the work-up is outlined below.

Work-up Workflow Diagram

Workup_Workflow A Reaction Mixture B Quenching (e.g., with water or brine) A->B C Solvent Extraction (e.g., with Ethyl Acetate) B->C D Separation of Layers C->D E Washing of Organic Layer (e.g., with brine) D->E Organic Layer F Drying of Organic Layer (e.g., over Na2SO4 or MgSO4) E->F G Filtration F->G H Solvent Removal (Rotary Evaporation) G->H I Crude Product H->I J Purification (e.g., Vacuum Distillation or Chromatography) I->J K Pure (Z)-Isomer J->K

Caption: General work-up procedure for the isolation of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester.

II. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and work-up, providing explanations and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Ineffective catalyst. 3. Low reaction temperature. 4. Hydrolysis of the starting ester or product.1. Monitor the reaction by TLC or GC-MS to confirm completion. Extend the reaction time if necessary. 2. Ensure the catalyst (e.g., acetic acid) is fresh and used in the correct amount.[3] 3. Increase the reaction temperature as specified in the protocol. Some enamine formations require heating to drive the dehydration step.[4] 4. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the ester functional groups.[5][6]
Product is an Oil Instead of a Solid 1. The presence of impurities (e.g., solvent, starting materials). 2. The product is the E-isomer or a mixture of E/Z isomers. 3. The melting point is near room temperature.1. Ensure complete removal of the solvent under high vacuum. Purify the product by vacuum distillation or column chromatography. 2. The E-isomer is generally less stable and may have a lower melting point.[1][2] The Z-isomer is favored; however, purification can help isolate it. Allowing the mixture to stand may promote isomerization to the more stable Z-form. 3. The reported melting point is around 33-35 °C, so it may exist as a liquid or low-melting solid at room temperature.[7]
Formation of a Tar-like Substance 1. Polymerization of the enamine product or starting materials. 2. High reaction temperature leading to decomposition.1. Polymerization can sometimes occur, especially in the absence of a base or when using certain catalysts.[8] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Carefully control the reaction temperature. Avoid excessive heating, which can lead to decomposition and polymerization.
Product Contaminated with Starting Material (Ethyl 2-methylacetoacetate) 1. Incomplete reaction. 2. Inefficient extraction during work-up.1. As mentioned, ensure the reaction has gone to completion. 2. The starting β-ketoester can be somewhat water-soluble. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete removal of the product from the aqueous layer.
Difficult Separation of Layers During Extraction 1. Formation of an emulsion.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for a longer period. 3. If the emulsion persists, filter the mixture through a pad of Celite.

III. Frequently Asked Questions (FAQs)

Q1: Why is the Z-isomer the major product of this reaction?

The formation of the Z-isomer is thermodynamically favored due to the presence of a strong intramolecular hydrogen bond between the N-H proton of the amino group and the carbonyl oxygen of the ester group.[1][2] This creates a stable six-membered ring-like structure. The E-isomer, lacking this stabilizing interaction, is higher in energy and will often isomerize to the Z-isomer, especially upon standing or heating.[1][2]

Q2: What is the role of the acid catalyst in this reaction?

An acid catalyst, such as acetic acid, protonates the carbonyl oxygen of the ethyl 2-methylacetoacetate.[9] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ammonia source. The catalyst also facilitates the dehydration of the hemiaminal intermediate to form the final enamine product.[10]

Q3: Can I use a different base for this reaction?

While ammonia is commonly used, other amine sources can be employed. However, using primary or secondary amines will result in N-substituted products. If a base is used to deprotonate the starting β-ketoester, it is crucial to use an alkoxide that matches the ester (e.g., sodium ethoxide for an ethyl ester) to prevent transesterification.[5]

Q4: My final product has a yellowish tint. Is this normal, and how can I remove the color?

A pale yellow color is common for this compound and often does not indicate significant impurity.[11] If a colorless product is required, purification by vacuum distillation or flash column chromatography on silica gel can be effective. Alternatively, treatment with a small amount of activated carbon followed by filtration may remove colored impurities.

Q5: What is the best method for purifying the final product?

Vacuum distillation is a highly effective method for purifying (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, especially on a larger scale.[4] It efficiently removes non-volatile impurities. For smaller scales or for separating closely related impurities, flash column chromatography is a suitable alternative.[12]

Q6: How can I confirm the stereochemistry of my product as the Z-isomer?

The stereochemistry can be confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum, the N-H proton of the Z-isomer will appear as a broad singlet at a characteristically downfield chemical shift (often > 8 ppm) due to the intramolecular hydrogen bonding. The vinyl proton will also have a specific chemical shift. Comparison with literature data is essential for confirmation.

IV. Experimental Protocol: Representative Synthesis

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-methylacetoacetate and a suitable solvent such as ethanol.

  • Reagent Addition: While stirring, add a solution of ammonia in ethanol. A catalytic amount of glacial acetic acid can also be added.[3]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., with a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within a few hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. To the residue, add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).[12] d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[12]

  • Purification: Purify the crude product by vacuum distillation to yield (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester as a pale yellow liquid or low-melting solid.[4]

V. References

  • Evans, M. (2020). 09.08 Enamine Formation. YouTube. Retrieved from [Link]

  • NROChemistry. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL β-ANILINOCROTONATE. Retrieved from [Link]

  • Farmacia Journal. (2017). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

  • Indian Journal of Chemistry, Sec B. (2021). Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α. Retrieved from [Link]

  • Google Patents. (2012). SYNTHESIS OF BETA-AMINO CROTONATE. Retrieved from

  • Google Patents. (2012). Method for preparing 3-methyl-2-butenoic acid. Retrieved from

  • European Patent Office. (2018). PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE. Retrieved from [Link]

  • Google Patents. (2015). Process for continous flow synthesis of beta-amino crotonate. Retrieved from

  • ResearchGate. (2008). The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl (2Z)-3-amino-2-butenoate. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Enamines. Retrieved from [Link]

  • Australian Journal of Chemistry. (1983). The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7.6: Sequence Rules - The E,Z Designation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules. Retrieved from [Link]

  • SBSS College, Begusarai. (n.d.). Ethyl Acetoacetate. Retrieved from [Link]

  • YouTube. (2022). ethylacetoacetic synthesis | Ethyl acetoacetate preparation. Retrieved from [Link]

  • Shivaji College. (n.d.). The class of compounds which contain a methylene group (-CH2-) directly bonded to two. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Quantification of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester: RP-HPLC vs. HILIC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of product quality and efficacy. (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester, a key building block in the synthesis of various pharmaceutical compounds, presents a unique analytical challenge due to its polar nature and potential for multiple interactions. This guide provides an in-depth comparison of two high-performance liquid chromatography (HPLC) methods for its quantification: the traditional Reversed-Phase (RP-HPLC) approach and the increasingly popular Hydrophilic Interaction Liquid Chromatography (HILIC) method. This analysis is grounded in established chromatographic principles and validated against internationally recognized standards to ensure scientific integrity.

The Analytical Challenge: Understanding the Analyte

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester is a relatively polar molecule containing both a basic amino group and an ester functional group. This polarity can lead to poor retention on conventional non-polar stationary phases used in RP-HPLC, making robust quantification challenging.[1][2] This guide will explore a standard RP-HPLC method and a HILIC alternative, designed to offer improved retention and separation for such polar analytes.[3][4]

Methodologies: A Head-to-Head Comparison

Two distinct HPLC methods were developed and validated for the quantification of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester. The following sections detail the experimental protocols for each.

Method 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[5][6] For polar compounds like our target analyte, modifications to the mobile phase, such as the addition of ion-pairing agents or the use of polar-embedded or polar-endcapped columns, are often necessary to achieve adequate retention and peak shape.[1]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 polar-endcapped, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample containing the analyte in the 50:50 mobile phase mixture to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for the separation of polar and hydrophilic compounds.[3][4][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, creating a water-enriched layer on the stationary phase surface into which polar analytes can partition.[8]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Amide-based HILIC, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

    • Mobile Phase B: Water with 0.1% Formic Acid

    • Gradient: 95% A to 70% A over 10 minutes, hold at 70% A for 2 minutes, then return to 95% A and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 5 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester reference standard and dissolve in 10 mL of a 75:25 mixture of Acetonitrile and Water.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the 75:25 Acetonitrile/Water mixture to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample containing the analyte in the 75:25 Acetonitrile/Water mixture to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Performance Comparison: A Data-Driven Analysis

The performance of both methods was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]

Table 1: Comparative Performance Data

ParameterRP-HPLC MethodHILIC MethodICH Q2(R1) Acceptance Criteria
Retention Time (min) 3.56.8N/A
Tailing Factor 1.41.1≤ 2.0
Theoretical Plates 45009500> 2000
Linearity (R²) 0.99920.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.5% - 100.8%98.0% - 102.0%
Precision (% RSD) < 1.5%< 1.0%≤ 2.0%
Limit of Quantification (µg/mL) 1.00.5N/A

Causality Behind Experimental Choices

The selection of a polar-endcapped C18 column for the RP-HPLC method was a deliberate choice to mitigate the poor retention often observed with highly polar analytes on traditional C18 phases. The endcapping helps to shield residual silanols, reducing peak tailing. For the HILIC method, an amide-based stationary phase was chosen for its excellent ability to retain polar compounds through hydrogen bonding interactions.

The use of formic acid in the mobile phase for both methods serves to control the ionization state of the amino group, leading to improved peak shape and reproducibility. The gradient elution in both cases allows for the efficient elution of the analyte while also cleaning the column of any less polar impurities that may be present in the sample matrix.

Self-Validating Systems and Trustworthiness

Both protocols are designed as self-validating systems. The inclusion of system suitability parameters such as tailing factor and theoretical plates, as defined in USP General Chapter <621>, ensures that the chromatographic system is performing adequately before any samples are analyzed.[11][12][13] The validation data presented in Table 1 demonstrates that both methods are accurate, precise, and linear over the specified concentration range, instilling confidence in the generated results.[9][10]

Visualizing the Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weighing of Standard/Sample dissolution Dissolution in appropriate solvent start->dissolution dilution Serial Dilution (for Standards) dissolution->dilution filtration 0.45 µm Syringe Filtration dissolution->filtration For Sample dilution->filtration injection Autosampler Injection filtration->injection separation Chromatographic Separation (RP-HPLC or HILIC) injection->separation detection UV Detection at 265 nm separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: A generalized workflow for the HPLC quantification of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester.

Logical Comparison of Methods

method_comparison cluster_rphplc RP-HPLC Method cluster_hilic HILIC Method analyte (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (Polar Analyte) rp_retention Limited Retention (Potential for early elution) analyte->rp_retention Analyzed by hilic_retention Strong Retention (Partitioning into water layer) analyte->hilic_retention Analyzed by rp_column Non-polar Stationary Phase (C18 polar-endcapped) rp_column->rp_retention rp_mobile Polar Mobile Phase (Water/Acetonitrile Gradient) rp_mobile->rp_retention rp_pros Pros: - Widely available columns - Familiar methodology rp_cons Cons: - Lower retention - Potential for peak tailing hilic_column Polar Stationary Phase (Amide-based) hilic_column->hilic_retention hilic_mobile Less-polar Mobile Phase (High Acetonitrile content) hilic_mobile->hilic_retention hilic_pros Pros: - Excellent retention for polar analytes - Superior peak shape & efficiency hilic_cons Cons: - Longer equilibration times - Sensitivity to mobile phase water content

Caption: A logical comparison of the principles behind the RP-HPLC and HILIC methods for the target analyte.

Conclusion and Recommendation

Both the developed RP-HPLC and HILIC methods are suitable for the quantification of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, meeting the validation criteria set forth by the ICH. However, the HILIC method demonstrates superior performance in terms of retention, peak shape (as indicated by the tailing factor), and efficiency (higher theoretical plates). This enhanced performance translates to a lower limit of quantification, making the HILIC method the recommended choice for sensitive and robust analysis, particularly for samples with low concentrations of the analyte or complex matrices.

References

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Agilent.
  • PubMed Central. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • Thermo Fisher Scientific.
  • United States Pharmacopeia.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. (2023).
  • Chromatography Online. Direct Analysis of Amino Acids by HILIC–ESI-MS. (2017).
  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995).
  • Agilent.

Sources

A Guide to Structural Validation of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of success. For isomers, where atomic connectivity is identical but spatial arrangement differs, this task becomes particularly challenging yet critical. This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, a molecule where the stereochemistry about the carbon-carbon double bond is of paramount importance.

We will move beyond a simple recitation of protocols to explore the strategic application of COSY, HSQC, HMBC, and ROESY experiments. This guide is designed for researchers and drug development professionals, offering a framework for not only acquiring high-quality data but also for interpreting it with confidence to definitively assign stereochemistry.

The Analytical Challenge: Differentiating (Z) and (E) Isomers

The primary analytical challenge with 3-Amino-2-methyl-2-butenoic Acid Ethyl Ester lies in the confirmation of the (Z)-geometry. The (Z) and (E) isomers, shown in Figure 1, possess the same molecular formula and connectivity. Standard one-dimensional (1D) ¹H and ¹³C NMR can confirm the presence of all constituent functional groups—the ethyl ester, the two methyl groups, the amine, and the double bond. However, they cannot, on their own, definitively prove the spatial relationship between the amino group and the ester functionality, which defines the isomer.

Chemical structures of (Z) and (E) isomers of 3-Amino-2-methyl-2-butenoic Acid Ethyl Ester.Figure 1. Chemical structures of the target (Z) isomer and its corresponding (E) isomer. The key difference is the relative orientation of the NH₂ and CO₂Et groups across the double bond.

To resolve this ambiguity, we must turn to 2D NMR techniques that can reveal through-bond and through-space correlations, providing a complete picture of the molecule's three-dimensional structure.

A Strategic Workflow for Structural Elucidation

Our approach is a multi-layered validation system where each experiment provides a unique piece of the structural puzzle. The workflow is designed to first establish the carbon skeleton and proton assignments, and then to probe the spatial arrangement to confirm the stereochemistry.

G cluster_0 PART 1: Connectivity & Skeleton Mapping cluster_1 PART 2: Stereochemistry Confirmation 1D_NMR 1D NMR (¹H, ¹³C) COSY ¹H-¹H COSY (Proton Coupling) 1D_NMR->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Bonds) 1D_NMR->HSQC Assign Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Confirm Skeleton ROESY ¹H-¹H ROESY (Through-Space Proximity) HMBC->ROESY Definitive Isomer Assignment Final_Structure Validated Structure: (Z)-isomer ROESY->Final_Structure

Caption: A strategic workflow for complete structural validation using 2D NMR.

Experimental Protocols

The following are generalized protocols for acquiring high-quality 2D NMR data on a standard 500 MHz spectrometer.

Sample Preparation:

  • Dissolve approximately 10-15 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

Spectrometer Setup:

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity.

  • Pulse Width Calibration: Calibrate the 90° pulse widths for both ¹H and ¹³C.

ExperimentKey Parameters (Typical)Purpose
¹H-¹H COSY Spectral Width: 12 ppm (both dimensions), Data Points: 2048 (F2) x 256 (F1)Identifies proton-proton spin coupling networks.
¹H-¹³C HSQC ¹H SW: 12 ppm, ¹³C SW: 160 ppm, ¹JCH Coupling Constant: ~145 HzCorrelates protons to their directly attached carbons.
¹H-¹³C HMBC ¹H SW: 12 ppm, ¹³C SW: 200 ppm, Long-Range Coupling: 8 HzReveals 2-3 bond correlations between protons and carbons.
¹H-¹H ROESY ¹H SW: 12 ppm, Mixing Time: 200-400 ms, Spin-lock field appliedDetects through-space correlations (Nuclear Overhauser Effect).

Data Interpretation: A Self-Validating System

Let us assume the following predicted ¹H and ¹³C chemical shifts for our target molecule, (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester.

AssignmentLabel¹H Shift (ppm)¹³C Shift (ppm)Rationale
Ethyl CH₃H-5 / C-51.25 (t)14.5Aliphatic methyl adjacent to CH₂.
Ethyl CH₂H-4 / C-44.10 (q)59.0Methylene group deshielded by oxygen.
Vinylic CH₃H-7 / C-72.15 (s)20.5Methyl group on a C=C double bond.
Vinylic CH₃H-6 / C-61.90 (s)18.0Methyl group on a C=C double bond.
Amine NH₂H-N5.50 (br s)N/ABroad signal, exchangeable proton.
Carbonyl CC-1N/A168.0Ester carbonyl carbon.
Vinylic CC-2N/A98.0Olefinic carbon bonded to methyl group.
Vinylic CC-3N/A155.0Olefinic carbon bonded to the amino group.

(Note: These are predicted values. Actual shifts may vary based on solvent and concentration.)

Step 1: Confirming the Ethyl Group with COSY

The ¹H-¹H COSY spectrum is the first step in confirming connectivity. It will show a clear cross-peak between the triplet at ~1.25 ppm (H-5) and the quartet at ~4.10 ppm (H-4). This confirms the presence of the -CH₂-CH₃ spin system of the ethyl ester group. No other correlations are expected, as the other methyl and amine protons are isolated spin systems.

Step 2: Assigning Carbons with HSQC

The HSQC spectrum directly links protons to the carbons they are attached to. This allows for the unambiguous assignment of all protonated carbons.

  • The signal at 1.25 ppm (H-5) will correlate to the carbon signal at 14.5 ppm (C-5) .

  • The signal at 4.10 ppm (H-4) will correlate to the carbon signal at 59.0 ppm (C-4) .

  • The signal at 2.15 ppm (H-7) will correlate to the carbon signal at 20.5 ppm (C-7) .

  • The signal at 1.90 ppm (H-6) will correlate to the carbon signal at 18.0 ppm (C-6) .

Step 3: Building the Molecular Skeleton with HMBC

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful for elucidating the core structure. It reveals correlations between protons and carbons that are separated by two or three bonds.

G cluster_mol Key HMBC Correlations cluster_legend Legend mol mol key1 H-4 → C-1 key2 H-7 → C-3 key3 H-6 → C-2 key4 H-6 → C-3

Caption: Key HMBC correlations confirming the molecular backbone.

  • H-4 to C-1 (Red Arrow): A crucial correlation from the ethyl protons (H-4, ~4.10 ppm) to the carbonyl carbon (C-1, ~168.0 ppm) confirms the ester functionality.

  • H-7 to C-3 (Blue Arrow): The vinylic methyl protons (H-7, ~2.15 ppm) will show a correlation to the amine-bearing vinylic carbon (C-3, ~155.0 ppm), establishing their connectivity.

  • H-6 to C-2 and C-3 (Green & Yellow Arrows): The other vinylic methyl protons (H-6, ~1.90 ppm) will correlate to both vinylic carbons (C-2 and C-3), locking the central part of the molecule in place.

At this stage, the planar structure is confirmed. However, the stereochemistry remains unproven.

Step 4: The Decisive Experiment - ROESY for Stereochemistry

The ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment detects protons that are close in space, regardless of whether they are connected through bonds. This is the definitive tool for distinguishing between the (Z) and (E) isomers.

  • For the (Z)-isomer: We predict a spatial proximity between the protons of the amine group (H-N) and the protons of the vinylic methyl group at position C-6 (H-6). Therefore, a clear cross-peak between the signals at ~5.50 ppm (H-N) and ~1.90 ppm (H-6) is expected.

  • For the (E)-isomer: In the alternate configuration, the amine group (H-N) would be spatially close to the vinylic methyl group at position C-7 (H-7). This would result in a cross-peak between ~5.50 ppm (H-N) and ~2.15 ppm (H-7) .

The presence of the (H-N) ↔ (H-6) correlation and the absence of the (H-N) ↔ (H-7) correlation provides incontrovertible evidence for the (Z) configuration.

G cluster_Z (Z)-Isomer: Expected ROESY Correlation cluster_E (E)-Isomer: Hypothetical ROESY Correlation Z_mol Z_mol E_mol E_mol

Caption: Differentiating isomers using through-space ROESY correlations.

Conclusion

By systematically applying a suite of 2D NMR experiments, we move from a hypothesis to a validated structure. While 1D NMR and COSY confirm the presence of key functional groups, it is the long-range correlations from HMBC that build the molecular skeleton. Ultimately, the ROESY experiment serves as the final arbiter, providing definitive, through-space evidence to confirm the (Z)-stereochemistry of 3-Amino-2-methyl-2-butenoic Acid Ethyl Ester. This self-validating workflow ensures the highest degree of confidence in structural assignment, a critical requirement in modern chemical and pharmaceutical research.

References

  • Introduction to NMR Spectroscopy : Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • Modern 2D NMR Techniques : Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Application of HMBC and NOE : Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

Quantitative NMR (qNMR) for the analysis of beta-enamino esters.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative NMR (qNMR) for the Analysis of Beta-Enamino Esters Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2]

Executive Summary: The Analytical Verdict

For the analysis of


-enamino esters , Quantitative NMR (qNMR) is superior to HPLC-UV in early-phase development and purity assessment.

While HPLC remains the standard for trace impurity profiling (<0.1%), it fails to accurately quantify


-enamino esters due to dynamic E/Z isomerization  and tautomeric equilibrium  on the column. qNMR offers a primary ratio method that captures the "frozen" solution state, requires no analyte-specific reference standards, and eliminates the error introduced by differential UV extinction coefficients of geometric isomers.

The Scientific Challenge: Why Beta-Enamino Esters are Difficult


-enamino esters are versatile intermediates in the synthesis of heterocycles (e.g., Hantzsch pyridine synthesis). However, they present a unique analytical "moving target" characterized by two equilibrium processes:
  • Nitrogen-Carbon Tautomerism: Equilibrium between the enamine (major) and imine (minor) forms.[2]

  • Geometric Isomerism (E/Z): Restricted rotation around the C=C bond.[2][3]

    • Z-isomer: Often stabilized by an intramolecular hydrogen bond (IMHB) between the N-H and the ester carbonyl.

    • E-isomer: Destabilized by steric clash, often favoring polar solvents.[1][2]

The HPLC Trap

In HPLC analysis, the timescale of separation often competes with the timescale of isomerization.

  • On-Column Equilibration: If the interconversion rate is fast relative to the retention time, peaks broaden or coalesce (the "plateau" effect), making accurate integration impossible.[2]

  • Response Factor Bias: The Z-isomer (planar, H-bonded) and E-isomer often have significantly different UV absorption maxima (

    
    ) and extinction coefficients (
    
    
    
    ).[1][2] Integrating them as a single peak (or separate peaks with the same response factor) introduces systematic quantitative error.[2]

Comparative Analysis: qNMR vs. HPLC

FeatureqNMR (Proton) HPLC-UV Verdict
Reference Standard Not Required for analyte.[1][2][4][5] Uses a universal Internal Standard (IS).[2]Required. Must be high-purity (>99%) and fully characterized.qNMR wins (Speed/Cost).[1][2]
Isomer Quantification Molar Response. 1H signal intensity is independent of isomer geometry.Chromophore Dependent. E/Z isomers have different

values.
qNMR wins (Accuracy).
Equilibrium Handling Snapshot. Measures the equilibrium state in the specific solvent used.Dynamic. Equilibrium shifts during the run due to mobile phase/pressure.qNMR wins (Integrity).
LOD/LOQ Moderate (~0.1% - 10

g).[1][2]
Excellent (<0.05% - ng levels).HPLC wins (Trace Analysis).[1][2]
Structural Insight Simultaneous structure confirmation + quantitation.Retention time only (unless coupled to MS).[1][2]qNMR wins (Data Density).

Technical Deep Dive: qNMR Workflow for Beta-Enamino Esters

Phase 1: Experimental Design & Causality[1]
A. Solvent Selection
  • Choice: DMSO-

    
      or CDCl
    
    
    
    .[2]
  • Causality:

    • CDCl

      
      : Non-polar.[2] Favors the Z-isomer  due to the stabilization of the intramolecular H-bond (IMHB). Good for observing the "native" equilibrium.
      
    • DMSO-

      
      : Polar H-bond acceptor.[1] It competes with the IMHB, often increasing the population of the E-isomer  and sharpening exchange-broadened protons by slowing down the exchange or shifting the equilibrium.
      
    • Recommendation: Use DMSO-

      
        for quantification if peak overlap in CDCl
      
      
      
      is problematic; it typically provides sharper signals for the NH protons.
B. Internal Standard (IS) Selection

The IS must have a long relaxation time (


) stability and non-overlapping signals.[2]
  • Recommended IS: 1,3,5-Trimethoxybenzene or Maleic Acid .[1][2]

  • Why? They provide sharp singlets in the aromatic/olefinic region, usually distinct from the enamino ester's alkyl and vinyl signals.

Phase 2: Acquisition Parameters (The "Self-Validating" Protocol)

To ensure <1% uncertainty, strict adherence to relaxation physics is required.[1][2]

  • Pulse Angle: 90° (observed) . Maximizes signal per scan.

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing nucleus (usually the IS or the vinylic proton).
    • Validation: Measure

      
       using an Inversion-Recovery experiment. If 
      
      
      
      (IS) = 4s, then
      
      
      must be 20s .[1][2]
    • Failure Mode: Short

      
       saturates the signal, underestimating the component with the longer 
      
      
      
      (usually the IS), leading to falsely high purity results.[2]
  • Spectral Width: 20 ppm (to capture downfield NH signals ~8-11 ppm).

  • Scans (NS): 16–64 (Target S/N > 250:1).

Phase 3: Data Processing & Calculation

The purity (


) is calculated using the fundamental qNMR equation:

[1][2]

Where:

  • 
    : Integral area[6]
    
  • 
    : Number of protons
    
  • 
    : Molecular weight[1][2]
    
  • 
    : Mass weighed
    
  • 
    : Analyte, 
    
    
    
    : Internal Standard

Critical Step for Enamino Esters: You must integrate both the E and Z isomers if they are resolved.



Note: Do not integrate the NH proton for quantification if it is broad or exchanging.[1][2] Use the vinyl CH or the alkoxy group.

Visualizations

Diagram 1: The Isomerization Challenge

This diagram illustrates the equilibrium that confounds HPLC but is resolved by NMR.

EnaminoEsterEquilibrium cluster_HPLC HPLC Environment cluster_NMR qNMR Environment Enamine_Z Z-Enamino Ester (Stabilized by H-Bond) Enamine_E E-Enamino Ester (Sterically Hindered) Enamine_Z->Enamine_E C=C Rotation (Slow on NMR scale) Imine Imine Tautomer (Minor Species) Enamine_Z->Imine Tautomerism (H-Shift) Enamine_E->Imine Tautomerism HPLC_Effect Dynamic Equilibrium shifts during separation (Peak Broadening) NMR_Effect Snapshot of Population (Distinct Signals)

Caption: The dynamic equilibrium of


-enamino esters. qNMR captures the 'snapshot' of E/Z populations, whereas HPLC conditions can shift the equilibrium during analysis.
Diagram 2: The qNMR Workflow Logic

A decision tree for ensuring valid results.

qNMR_Workflow Start Start: Beta-Enamino Ester Sample Solvent Select Solvent (DMSO-d6 recommended for sharp peaks) Start->Solvent IS_Select Select Internal Standard (Must not overlap with Vinyl/Alkoxy regions) Solvent->IS_Select T1_Test Run T1 Inversion Recovery IS_Select->T1_Test Param_Set Set d1 > 5 * T1_max Pulse = 90 deg T1_Test->Param_Set Determine T1 Acquire Acquire Spectrum (NS > 16, S/N > 250) Param_Set->Acquire Process Phase & Baseline Correction Acquire->Process Integration Integrate Signals Process->Integration Check_Split Are E/Z Isomers Resolved? Integration->Check_Split Sum_Int Sum Integrals: I_total = I(E) + I(Z) Check_Split->Sum_Int Yes (Typical) Single_Int Integrate Major Peak Only Check_Split->Single_Int No (Coalesced) Calc Calculate Purity (Mass %) Sum_Int->Calc Single_Int->Calc

Caption: Step-by-step qNMR protocol ensuring correct handling of relaxation times and isomer integration.

Case Study: The "Hidden" Isomer Error

Hypothetical comparison based on validated principles (Refs 1, 3).

Scenario: A researcher synthesizes Ethyl 3-aminocrotonate.

  • HPLC-UV Result: 99.2% Purity (Area %).

    • Error Source: The method used an isocratic flow that merged the E and Z isomers into a single peak. The UV detector was set to 254 nm. The impurity (starting keto-ester) has low absorbance at 254 nm, inflating the apparent purity.[2]

  • qNMR Result: 94.5% Purity (Mass %).[1][2]

    • Analysis: The proton spectrum revealed:

      • Z-isomer (Major):

        
         4.50 (vinyl H).
        
      • E-isomer (Minor):

        
         4.85 (vinyl H).[1][2] Ratio 85:15.[2]
        
      • Residual Solvent: 2.1% wt/wt Ethanol (invisible to UV).[2]

      • Water: 1.5% wt/wt.

References

  • Holzgrabe, U. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical analysis.[6][7][9][10][11] Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1][2]

  • Pauli, G. F., et al. (2012).[1][2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[8] Journal of Medicinal Chemistry. Link[1][2]

  • Bharti, S. K., & Roy, R. (2012).[1][2] Quantitative 1H NMR spectroscopy.[6][7][9][10][11][12] Trends in Analytical Chemistry. Link[1][2]

  • Simova, S. (2014).[1][2] NMR study of E/Z isomerization of some beta-enamino ketones. Journal of Molecular Structure. Link[1][2]

  • Malz, F., & Jancke, H. (2005).[1][2] Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. Link[1][2]

Sources

Alternative reagents to (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester for pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist's Guide to Pyrazole Synthesis: Evaluating Alternatives to β-Enamino Esters

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of drugs across a wide range of therapeutic areas, including anti-inflammatory, analgesic, and anti-cancer agents.[1][2][3][4] The synthesis of this privileged scaffold is, therefore, a subject of paramount importance for researchers in drug discovery and development. While precursors like (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester (a β-enamino ester) offer a reliable route, a skilled synthetic chemist must possess a diverse toolkit. The ability to select the optimal precursor based on desired substitution patterns, cost, reaction conditions, and regiochemical outcomes is critical for efficient drug development.

This guide provides an in-depth comparison of viable and robust alternative reagents to β-enamino esters for pyrazole synthesis. We will move beyond simple procedural lists to explore the underlying mechanistic principles, compare performance with experimental data, and provide field-proven protocols. Our focus is on empowering researchers to make informed, strategic decisions in their synthetic campaigns.

The Benchmark: Synthesis via (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

β-Enamino esters are excellent substrates for pyrazole synthesis.[5] Their reaction with hydrazine proceeds through a well-defined condensation-cyclization pathway. The inherent polarization of the enamino ester, with its nucleophilic β-carbon and electrophilic ester carbonyl, directs the reaction with hydrazine to typically yield a single regioisomer with high fidelity. This high regioselectivity is a key advantage, simplifying purification and characterization.

However, the synthesis or procurement of specifically substituted β-enamino esters can sometimes be a limiting factor in terms of cost or time. This necessitates the exploration of more readily available or versatile precursors.

The Workhorse Alternatives: 1,3-Dicarbonyl Compounds

The most classic and widely used alternative to β-enamino esters is the family of 1,3-dicarbonyl compounds. This approach, known as the Knorr Pyrazole Synthesis, has been a staple in heterocyclic chemistry for over a century.[6][7][8][9][10]

Mechanism & The Regioselectivity Challenge

The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate (a β-ketoester) or acetylacetone (a 1,3-diketone).[9][11] The mechanism begins with the nucleophilic attack of one nitrogen of the hydrazine on one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen attacks the remaining carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring.[6][7][8]

A critical consideration when using unsymmetrical 1,3-dicarbonyls (like ethyl acetoacetate) is regioselectivity . The initial attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[7][9]

  • Expert Insight: The outcome is often dictated by the relative reactivity of the two carbonyls and the reaction conditions. Ketones are generally more electrophilic than esters. With substituted hydrazines, the steric and electronic properties of the substituent also play a crucial role. Controlling the pH is a key parameter; acidic conditions can protonate a carbonyl, activating it for attack.[6][7][8]

Caption: Pyrazole synthesis from ynones via Michael addition-cyclization.

Performance & Scope

Ynone-based syntheses are prized for their ability to generate highly substituted pyrazoles, often under mild conditions. [9]Many reactions proceed efficiently at room temperature, catalyzed by silver or other Lewis acids. [9]This method provides access to pyrazoles with diverse aryl, alkyl, and trifluoromethyl groups.

Precursor ClassCatalystTypical ConditionsKey AdvantageReference
Trifluoromethylated Ynones AgOTf (1 mol%)Room Temperature, 1 hrExcellent yields (up to 99%), high regioselectivity for CF3-pyrazoles[9]
α,β-Alkynic Aldehydes None (in situ with PhSeCl)Room TemperatureOne-pot synthesis of 4-selanylated pyrazoles[9]
Terminal Alkynes Pd-NanoparticlesPEG-400/H2OEnvironmentally friendly, one-pot, regioselective[9]
Representative Experimental Protocol: Silver-Catalyzed Synthesis of 3-CF3-Pyrazoles

This protocol is representative of the mild and efficient conditions often employed for ynone reactions. [9]

  • Setup : To a solution of the trifluoromethylated ynone (1.0 eq) in a suitable solvent (e.g., acetonitrile), add the aryl or alkyl hydrazine (1.1 eq).

  • Catalyst Addition : Add silver triflate (AgOTf) (1 mol%) to the stirring mixture.

  • Reaction : Allow the reaction to stir at room temperature for 1 hour.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting ynone is consumed.

  • Work-up & Isolation : Upon completion, the reaction mixture is typically concentrated under reduced pressure.

  • Purification : The resulting residue is purified by column chromatography on silica gel to afford the pure 3-CF3-pyrazole product.

Strategic Selection Guide & Outlook

Choosing the right precursor for pyrazole synthesis is a strategic decision that impacts the efficiency, cost, and outcome of your research. (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester remains an excellent choice for its high intrinsic regioselectivity. However, its alternatives offer a broader, more flexible chemical space.

Parameter(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester1,3-Dicarbonyl CompoundsAcetylenic Ketones (Ynones)
Cost & Availability Moderate to High (for specific substitutions)Excellent (widely available, low cost)Moderate (synthesis often required)
Regioselectivity Excellent (often single isomer)Variable (can be a major issue)Good to Excellent (often predictable)
Reaction Conditions Generally mild to moderate heatingOften requires heating, acid/base catalystOften very mild (room temp), Lewis acid catalyst
Achievable Patterns Good, but defined by precursorExcellent, highly versatileExcellent, especially for N-substituted and CF3-pyrazoles

Concluding Remarks:

The classical Knorr synthesis using 1,3-dicarbonyl compounds remains the go-to method for large-scale, cost-effective synthesis when regioselectivity is not a concern or can be easily controlled. For accessing novel chemical space, particularly with fluorinated moieties or specific N-substituents, the use of acetylenic ketones offers a powerful and often highly regioselective modern alternative. The choice ultimately depends on the specific target molecule, available resources, and the desired level of control over the final product's structure.

References

  • Knorr pyrazole synthesis | PPTX - Slideshare. (n.d.).
  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025).
  • Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem. (2025).
  • Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. (2021).
  • Process for the preparation of pyrazole. (1984). Google Patents.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Research and Reviews.
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. (n.d.). PMC - NIH.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia.
  • Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,... (n.d.). ResearchGate.
  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Knorr Pyrazole Synthesis. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.).
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025).
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
  • Molecular diversity of four-component synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones in water. (2015). Arkivoc.

Sources

Comparative study of different beta-enamino esters in the Hantzsch reaction

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Evaluation of


-Enamino Esters in Hantzsch 1,4-Dihydropyridine Synthesis: Reactivity, Regiocontrol, and Yield Optimization

Executive Summary

The classical Hantzsch reaction—a one-pot condensation of an aldehyde, two equivalents of a


-keto ester, and ammonia—remains a cornerstone in the synthesis of 1,4-dihydropyridines (1,4-DHPs), a privileged scaffold in calcium channel blockers (e.g., Nifedipine, Amlodipine).[1] However, the "one-pot" approach suffers from severe limitations when synthesizing unsymmetrical  1,4-DHPs, leading to statistical mixtures of products.

This guide evaluates the Modified Hantzsch Protocol , which utilizes pre-formed


-enamino esters. By decoupling the enamine formation from the condensation step, researchers gain precise control over regiochemistry and can fine-tune reactivity through steric and electronic modulation of the enamino ester.

Mechanistic Divergence: The Enamino Ester Advantage

In the classical route, the formation of the Knoevenagel intermediate and the enamine occurs simultaneously, leading to competition. Using a pre-formed


-enamino ester forces the reaction through a specific ordered pathway, essential for unsymmetrical targets.
Mechanistic Pathway (Graphviz Diagram)

HantzschMechanism Aldehyde Aldehyde (R-CHO) Knoevenagel Intermediate A (Knoevenagel Adduct) Aldehyde->Knoevenagel KetoEster1 β-Keto Ester 1 KetoEster1->Knoevenagel Catalyst EnaminoEster Pre-formed β-Enamino Ester Michael Intermediate B (Michael Adduct) EnaminoEster->Michael Knoevenagel->Michael + Enamino Ester Cyclization Cyclization & Dehydration Michael->Cyclization Product Unsymmetrical 1,4-Dihydropyridine Cyclization->Product

Caption: Figure 1. The stepwise Modified Hantzsch mechanism. Pre-forming the enamino ester (Green) prevents the formation of symmetric by-products by ensuring it only reacts with the Knoevenagel adduct (Yellow).

Comparative Performance Analysis

The choice of


-enamino ester significantly influences reaction kinetics and yield. The following analysis compares common derivatives based on steric bulk and electronic properties.
A. Ester Alkyl Group Effects (Sterics)

The size of the alkoxy group on the enamino ester (


 in 

) dictates the rate of the Michael addition step.
Enamino Ester VariantStructureRelative ReactivityYield ProfileKey Observation
Methyl 3-aminocrotonate

High85-95%Fastest reaction times. Least steric hindrance allows for facile Michael addition, even with bulky aldehydes.
Ethyl 3-aminocrotonate

Standard80-92%The industry standard. Good balance of lipophilicity and reactivity. Slightly slower than methyl variant.
t-Butyl 3-aminocrotonate

Low60-75%Significant steric hindrance. Requires higher temperatures or stronger Lewis acid catalysts (e.g.,

) to achieve conversion.
Allyl 3-aminocrotonate

Moderate75-85%Useful for post-synthetic modifications (e.g., deprotection to acid). Slightly lower stability.
B. Nitrogen Substitution Effects (Electronics/Sterics)

Modifying the amine (


 in 

) alters nucleophilicity.
  • Primary Enamines (

    
    ):  Most effective. The protons are essential for the final dehydration step (aromatization to the pyridine ring requires oxidation, but DHP formation requires loss of 
    
    
    
    ).
  • Secondary Enamines (

    
    ):  Drastically reduced yield for 1,4-DHPs.
    
    • Risk: Secondary enamines often favor the formation of 1,2-dihydropyridines or acyclic Michael adducts because the final cyclization step is sterically impeded.

    • Data Support: Research indicates that

      
      -substituted enamino esters often require specific catalysts (like Iodine or Ionic Liquids) to force cyclization [1].
      

Validated Experimental Protocols

Two distinct methodologies are provided: a standard synthesis for robustness and a "Green" synthesis for sustainability.

Method A: Standard Reflux (High Purity Focus)

Best for: Drug discovery libraries where purity is paramount.

  • Reagents: 1.0 eq Aldehyde, 1.0 eq

    
    -Keto ester (e.g., Ethyl acetoacetate), 1.0 eq Ethyl 3-aminocrotonate .
    
  • Solvent: Ethanol (Absolute).

  • Procedure:

    • Dissolve aldehyde and

      
      -keto ester in EtOH.
      
    • Add 10 mol% Piperidine (catalyst) and stir for 15 min at RT (Knoevenagel formation).

    • Add Ethyl 3-aminocrotonate.[2][3][4]

    • Reflux for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 3:1).

  • Work-up: Cool to RT. The product often precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

Method B: Green Ultrasound-Assisted Synthesis

Best for: High throughput, energy efficiency.

  • Reagents: Same stoichiometry.

  • Catalyst: 10 mol% Cerium(IV) Ammonium Nitrate (CAN) or Molecular Iodine (

    
    ).
    
  • Solvent: Solvent-free or minimal Ethanol.

  • Procedure:

    • Mix all three components and the catalyst in a flask.

    • Sonicate at

      
       for 30–60 minutes.
      
    • Observation: Reaction times are reduced by ~80% compared to reflux [2].

  • Work-up: Pour into crushed ice. Filter the solid product.

Experimental Workflow Diagram

ExperimentalWorkflow Start Select Protocol Choice Method Selection Start->Choice MethodA Method A: Thermal Reflux (Standard) Choice->MethodA MethodB Method B: Ultrasound/Green (High Throughput) Choice->MethodB StepA1 1. Form Knoevenagel Adduct (Aldehyde + Ketoester + Base) MethodA->StepA1 StepB1 1. Mix All Components + Catalyst (CAN/Iodine) MethodB->StepB1 StepA2 2. Add Enamino Ester Reflux 4-6h StepA1->StepA2 Workup Work-up: Precipitation/Filtration StepA2->Workup StepB2 2. Sonicate 30-60 min StepB1->StepB2 StepB2->Workup Analysis Validation: NMR, MP, TLC Workup->Analysis

Caption: Figure 2. Decision matrix for selecting the appropriate synthesis protocol based on laboratory constraints and throughput needs.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (<40%) Knoevenagel ReversibilityIsolate the Knoevenagel intermediate (benzylidene) before adding the enamino ester.
Aromatization Oxidation of DHPAvoid prolonged exposure to light and air during workup. 1,4-DHPs are light-sensitive.
Oil Formation Impure Enamino EsterRecrystallize the enamino ester starting material. Commercial ethyl 3-aminocrotonate degrades over time; ensure it is a white solid, not yellow/brown.
Regioisomer Mix N-SubstitutionAvoid using

-alkyl enamino esters unless specifically targeting 1,2-DHPs.

References

  • Ultrasound-Assisted Enamino Ester Synthesis: Title: Efficient Synthetic Method for

    
    -Enamino Esters Using Ultrasound.[5]
    Source: Organic Chemistry Portal / Synthesis 2004.
    URL:[Link]
    

Sources

Reactivity comparison between (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester and its corresponding methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester and its Methyl Ester Analog

For research scientists and professionals in drug development, the selection of starting materials and intermediates is a critical decision that influences reaction efficiency, yield, and scalability. β-Enamino esters are a class of highly versatile building blocks in organic synthesis, prized for their dual reactivity as both enamines and esters.[1][2] This guide provides a detailed comparative analysis of two closely related β-enamino esters: (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester and its corresponding methyl ester.

The subtle structural difference—a single methylene unit—between the ethyl and methyl esters can lead to discernible variations in their physicochemical properties and chemical reactivity.[3][4] This guide will dissect these differences, offering field-proven insights and experimental frameworks to empower researchers in making an informed choice for their specific synthetic applications.

Structural and Physicochemical Properties: A Foundational Comparison

The primary distinction between the two molecules lies in the alkoxy group of the ester functionality. This seemingly minor variation impacts steric bulk and electronic properties, which in turn affects physical characteristics like boiling point and density.

Property(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester(Z)-3-Amino-2-methyl-2-butenoic Acid Methyl Ester
Molecular Formula C₇H₁₃NO₂C₆H₁₁NO₂
Molecular Weight 143.18 g/mol 129.16 g/mol
Structure
Predicted Boiling Point HigherLower
Steric Hindrance at Carbonyl HigherLower
Inductive Effect of Alkoxy Group Slightly more electron-donating (+I)Slightly less electron-donating (+I)

Note: Experimental data for the 2-methyl substituted variants are not widely published. The relative properties are based on established chemical principles and data for analogous, unsubstituted 3-aminobutenoic acid esters.[3][5][6]

G cluster_0 (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester cluster_1 (Z)-3-Amino-2-methyl-2-butenoic Acid Methyl Ester ethyl ethyl methyl methyl

Caption: Molecular structures of the ethyl and methyl esters.

The ethyl group is physically larger and provides a slightly stronger positive inductive effect compared to the methyl group. These two factors—sterics and electronics—are the primary drivers of the observed differences in chemical reactivity.[7]

Comparative Reactivity Analysis

The reactivity of these enamino esters can be dissected by considering the main functional groups: the ester carbonyl and the enamine system.

Reactions at the Ester Carbonyl: A Sterically Governed Domain

Reactions involving nucleophilic attack at the electrophilic ester carbonyl carbon are highly sensitive to steric hindrance. Such reactions typically proceed through a tetrahedral intermediate.

Key Reactions:

  • Alkaline Hydrolysis (Saponification): Cleavage of the ester to yield a carboxylate salt and the corresponding alcohol.

  • Amidation: Reaction with a primary or secondary amine to form an amide.[8]

  • Transesterification: Conversion to a different ester by reaction with an alcohol under acidic or basic conditions.

Reactivity Prediction: The methyl ester is predicted to be more reactive than the ethyl ester in these transformations.

Causality and Mechanistic Insight: The prevailing factor is steric hindrance. The smaller methyl group presents a less crowded environment around the carbonyl carbon, allowing for easier approach and attack by a nucleophile (e.g., OH⁻, RNH₂).[3][4] This facilitates the formation of the transient tetrahedral intermediate, leading to a faster overall reaction rate. While the ethyl group is a slightly better electron donor, which marginally reduces the carbonyl's electrophilicity, this electronic effect is generally subordinate to the more pronounced steric effect in reactions of this type.

G cluster_0 Methyl Ester vs. Ethyl Ester reagents Ester + Nucleophile (Nu⁻) ts1 reagents->ts1 Attack on C=O intermediate Tetrahedral Intermediate ts1->intermediate Formation ts2 intermediate->ts2 Collapse products Product + Leaving Group (⁻OR) ts2->products Leaving group departs methyl_note Methyl (R=CH₃): - Lower steric hindrance - Faster rate of attack - Lower energy TS1 ethyl_note Ethyl (R=C₂H₅): - Higher steric hindrance - Slower rate of attack - Higher energy TS1

Caption: Nucleophilic acyl substitution pathway at the ester carbonyl.

Reactions of the Enamine System

The enamine moiety is characterized by its nucleophilic α-carbon, a consequence of the nitrogen lone pair's delocalization into the π-system. This makes it reactive towards electrophiles.

Key Reactions:

  • Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides at the α-carbon.

  • Michael Addition: Conjugate addition to α,β-unsaturated systems.[9]

  • Hydrolysis: Conversion back to the parent β-ketoester under aqueous acidic conditions.[9]

Reactivity Prediction: The difference in reactivity between the methyl and ethyl esters in enamine-driven reactions is expected to be minimal and often negligible .

Causality and Mechanistic Insight: The nucleophilicity of the α-carbon is primarily dictated by the powerful electron-donating resonance of the amino group. The subtle difference in the inductive effect between a remote methyl and ethyl ester group has a very minor influence on the electron density at the α-carbon. Therefore, for reactions involving this part of the molecule, the choice of the ester group is not a significant factor in determining the reaction rate or outcome. Other parameters, such as the solvent, temperature, and the nature of the electrophile, will have a far more profound impact.

Experimental Protocols for Comparative Analysis

To provide a framework for empirical validation, the following self-validating protocol for alkaline hydrolysis can be employed to directly compare the reactivity of the two esters under identical conditions.

Protocol: Comparative Alkaline Hydrolysis of Methyl and Ethyl Esters

Objective: To determine the relative rate of hydrolysis by monitoring the consumption of the starting ester via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Materials:

  • (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

  • (Z)-3-Amino-2-methyl-2-butenoic Acid Methyl Ester

  • Ethanol (or Methanol, ensure consistency)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 2 M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing solvent (e.g., 30% Ethyl Acetate in Hexanes)

  • Visualization agent (e.g., UV light, potassium permanganate stain)

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of the ethyl ester and 1.0 mmol of the methyl ester, respectively, in 10 mL of ethanol.

  • Initiation: At room temperature (25°C), add 1.1 mL of 1 M NaOH solution (1.1 mmol, 1.1 equivalents) to each flask simultaneously to start the reaction.

  • Monitoring: At regular intervals (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate. Elute the plate and visualize the spots to monitor the disappearance of the starting material (ester) and the appearance of the product (carboxylate, which will remain at the baseline).

  • Workup (once one reaction is complete):

    • Quench the reaction by adding 5 mL of water.

    • Acidify the mixture to pH ~3 using 2 M HCl.

    • Extract the aqueous layer three times with 15 mL of ethyl acetate.

    • Combine the organic extracts, wash with 15 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Compare the TLC plates to determine the time required for complete consumption of each starting ester. The ester that is consumed faster is the more reactive species. For quantitative data, a GC analysis of the aliquots can be performed.

G cluster_workflow Experimental Workflow: Comparative Hydrolysis setup 1. Reaction Setup (Parallel flasks for Me and Et esters) initiate 2. Initiation (Add NaOH solution) setup->initiate monitor 3. Monitoring (TLC or GC at time intervals) initiate->monitor workup 4. Workup (Quench, Acidify, Extract) monitor->workup Reaction Complete analyze 5. Analysis (Compare reaction times) workup->analyze

Caption: Workflow for the comparative hydrolysis experiment.

Summary and Recommendations

Feature(Z)-3-Amino-2-methyl-2-butenoic Acid Methyl Ester(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester
Steric Hindrance Lower Higher
Reactivity at Ester Carbonyl Higher (Faster) Lower (Slower)
Reactivity of Enamine System Comparable Comparable
Primary Use Case Preferred for reactions at the ester (hydrolysis, amidation) where faster kinetics are desired.A suitable alternative where process parameters like higher boiling point or different solubility are beneficial.[3]

Authoritative Recommendation:

For synthetic routes where the ester functionality is targeted for transformation (e.g., hydrolysis to the carboxylic acid, amidation, or transesterification), the methyl ester is the superior choice due to its inherently higher reactivity, driven by reduced steric hindrance. This will typically result in shorter reaction times, potentially milder required conditions, and improved process efficiency.

Conversely, if the synthetic strategy primarily involves reactions at the enamine's α-carbon, the choice between the methyl and ethyl ester is of little chemical consequence. In such cases, the decision can be based on practical, physical-property considerations such as cost, availability, boiling point (which can be relevant for purification), or the specific solubility profile required for the reaction medium.[3]

References

  • ethyl and methyl esters of vegetable oil. Biodiesel Education. [Link]

  • Thermal Properties of the Blends of Methyl and Ethyl Esters Prepared from Babassu and Soybean Oils. SciELO. [Link]

  • Enamines. Master Organic Chemistry. [Link]

  • Method for preparing 3-methyl-2-butenoic acid.
  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. ACS Omega. [Link]

  • Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. The Journal of Organic Chemistry. [Link]

  • The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. RSC Publishing. [Link]

  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules. [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules. [Link]

  • ethyl (2Z)-3-amino-2-butenoate. ChemSynthesis. [Link]

  • β-enamino ester synthesis by amination. Organic Chemistry Portal. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]

  • When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Proprep. [Link]

  • Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. ResearchGate. [Link]

  • Difference Between Electronic and Steric Effects. Pediaa.com. [Link]

  • 1 Protection Reactions. Wiley-VCH. [Link]

  • Examples of reactive β-enamino esters. ResearchGate. [Link]

  • Synthesis method of (R) -3-aminobutanol.
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. US EPA. [Link]

  • Chemical Properties of 2-Butenoic acid, 3-methyl-, methyl ester (CAS 924-50-5). Cheméo. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereoselective β-Enamino Ester Synthesis

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester and its structural analogs, β-enamino esters, are pivotal intermediates in organic synthesis. Their importance lies in their versatile reactivity, serving as precursors for a wide array of nitrogen-containing compounds, including β-amino acids, alkaloids, and various heterocyclic scaffolds of therapeutic interest. The geometry of the enamine double bond, particularly the (Z)-isomer, is often crucial for subsequent stereocontrolled transformations. However, achieving high stereoselectivity in their synthesis presents a significant challenge, necessitating the development of efficient and selective catalytic systems. This guide provides a comparative analysis of different catalytic strategies, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.

Catalytic Strategies: A Comparative Overview

The primary route to β-enamino esters involves the condensation of a β-ketoester with an amine. While this reaction can proceed thermally, catalysis is essential to enhance reaction rates, improve yields, and, most importantly, control the stereochemical outcome. The major catalytic approaches can be broadly classified into Brønsted/Lewis acid catalysis, metal-based catalysis, and organocatalysis.

Acid Catalysis: The Workhorse with Limitations

Simple Brønsted acids like acetic acid and p-toluenesulfonic acid (PTSA), as well as Lewis acids, are commonly employed to catalyze the condensation of β-ketoesters and amines. These catalysts function by activating the ketone carbonyl group towards nucleophilic attack by the amine.

Mechanism of Action: The acid protonates the carbonyl oxygen of the β-ketoester, increasing its electrophilicity. The amine then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration, also facilitated by the acid, yields the enamine product. The thermodynamic stability of the intramolecular hydrogen bond in the (Z)-isomer often drives the selectivity in its favor.

While cost-effective and straightforward, simple acid catalysis often requires harsh conditions, such as high temperatures and prolonged reaction times, and may lack the desired level of stereocontrol for more complex substrates. An efficient and environmentally friendly approach involves the use of protonated Algerian montmorillonite clay (MMT-H+) as a heterogeneous catalyst for the direct condensation of β-ketoesters with amines[1]. Another simple and inexpensive method utilizes acetic acid under solvent-free ultrasound conditions to produce β-enamino esters in good yields[2].

Metal-Based Catalysis: Expanding the Scope

Transition metal catalysts have emerged as powerful tools for the synthesis of enamines, offering milder reaction conditions and unique reactivity patterns. Palladium, copper, and gold complexes have shown particular promise in this area.

Palladium Catalysis: Palladium catalysts are effective in the oxidative coupling of primary amines and alkenes, providing a direct route to (Z)-enamines with excellent regio- and stereoselectivity.[2] These reactions typically proceed under an oxygen atmosphere and demonstrate a broad functional group tolerance. The mechanism is believed to involve the formation of a vinyl-palladium intermediate, where hydrogen bonding can stabilize the Z-isomer before reductive elimination.[2]

Copper Catalysis: Copper-catalyzed systems are also valuable for enamine synthesis. For instance, the oxidative coupling of aromatic amines with inactive olefins can be achieved using copper acetate as an oxidant, leading to the efficient construction of enamine skeletons.

Gold Catalysis: Gold(I) catalysts have been shown to effectively catalyze the hydroamination of alkynes with anilines under mild conditions, yielding highly substituted enamines.

While powerful, metal-based catalysis can be hampered by the cost and potential toxicity of the metals, as well as the need for specialized ligands.

Organocatalysis: The Rise of Metal-Free Alternatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a green and sustainable alternative to metal catalysis. In the context of β-enamino ester synthesis, amine-based catalysts, such as proline and its derivatives, have proven to be particularly effective.

Mechanism of Enamine Catalysis: The catalytic cycle begins with the reaction of a primary or secondary amine catalyst with a carbonyl compound to form an iminium ion, which then tautomerizes to a nucleophilic enamine intermediate.[3] This enamine can then react with various electrophiles. This mode of activation is central to many powerful transformations in organic synthesis.[3][4]

A combined aminocatalysis and N-heterocyclic carbene (NHC) catalysis approach has been developed for the one-pot synthesis of enantioenriched β-amino esters with high yields and excellent enantiopurity at low catalyst loadings.[5]

The following diagram illustrates a general workflow for the synthesis and screening of catalysts for β-enamino ester production.

G cluster_prep Reactant Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Optimization P1 Select β-Ketoester R3 Run Reaction P1->R3 P2 Select Amine P2->R3 R1 Choose Catalyst (Acid, Metal, Organo) R1->R3 R2 Set Reaction Conditions (Solvent, Temp, Time) R2->R3 A1 Isolate Product R3->A1 A2 Determine Yield & Selectivity (NMR, GC-MS) A1->A2 A3 Optimize Conditions A2->A3 A3->R1 Change Catalyst A3->R2 Modify Conditions

Sources

A Comparative Guide to the Analysis of Potential Genotoxic Impurities in (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of potential genotoxic impurities (GTIs) in (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, a key organic reagent.[1] It offers a framework for identifying, controlling, and testing for these impurities, grounded in regulatory expectations and sound analytical science. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the safety and quality of pharmaceutical products.

Introduction: The Imperative for Genotoxic Impurity Control

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester is a valuable building block in organic synthesis. However, like any chemically synthesized substance, its manufacturing process can introduce impurities. Of particular concern are genotoxic impurities (GTIs), which are DNA-reactive substances that can lead to mutations and potentially cancer, even at very low levels.[2]

Regulatory bodies, guided by the International Council for Harmonisation's M7(R2) guideline, mandate a rigorous assessment and control strategy for such impurities to limit potential carcinogenic risk.[2][3][4] This involves a multi-pronged approach: understanding the synthetic route to predict potential GTIs, assessing their risk, and developing highly sensitive analytical methods to ensure they are below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure.[5][6]

This guide will first explore the likely synthetic pathways to (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester to identify potential GTIs. Subsequently, it will compare the most effective analytical methodologies for their detection and quantification, providing actionable protocols for laboratory implementation.

In Silico Assessment: Predicting Potential Genotoxic Impurities

A thorough understanding of the synthetic process is the foundation for identifying potential GTIs.[7] While the exact proprietary synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester may vary, a common and logical approach involves the reaction of ethyl acetoacetate with an amine source, such as ammonia. A related compound, ethyl (2Z)-3-amino-2-butenoate, is prepared from ethyl acetoacetate and ammonia.[8]

Based on this likely precursor chemistry, we can postulate the formation of several classes of potential GTIs.

Unreacted Starting Materials and Reagents
  • Ethylating Agents: The "ethyl ester" moiety implies the use of ethanol or an ethylating agent at some stage. If reactive ethylating agents like ethyl halides (e.g., ethyl iodide, ethyl bromide) or ethyl sulfonates are used, they are potent alkylating agents and are considered a classic structural alert for genotoxicity.[9] Alkylating agents can directly modify DNA bases, posing a significant risk.[9]

  • Precursors with Structural Alerts: The synthesis of the butenoic acid backbone itself might involve precursors that have inherent structural alerts. For example, if the synthesis starts from materials containing nitroaromatic or reactive halide functionalities, these could persist as impurities.[10][11]

By-products from Side Reactions
  • Formation of Alkyl Halides: If the reaction is conducted in an alcoholic solvent (ethanol) in the presence of halide ions and a strong acid, there is a potential to form genotoxic alkyl halides in situ.[12]

  • Degradation Products: The stability of the final product and its intermediates is crucial. Degradation can lead to the formation of new, potentially genotoxic compounds.

The following diagram illustrates a hypothetical synthetic pathway and highlights the points where GTIs could be introduced or formed.

GTI_Formation_Pathway cluster_start Starting Materials cluster_reagents Reagents & Solvents cluster_process Reaction & Work-up SM1 Ethyl Acetoacetate Reaction Condensation Reaction SM1->Reaction SM2 Ammonia / Amine Source SM2->Reaction Reagent1 Ethanol (Solvent) Reagent1->Reaction Solvent GTI2 In-situ Formed Alkyl Halide Reagent1->GTI2 Reagent2 Acid/Base Catalyst Reagent2->Reaction Catalyst Reagent2->GTI2 Reagent3 Potential Ethylating Agent (e.g., Ethyl Halide) Reagent3->Reaction Potential GTI Source GTI1 Unreacted Ethylating Agent Reagent3->GTI1 Purification Purification (Distillation/Crystallization) Reaction->Purification Product (Z)-3-Amino-2-methyl-2- butenoic Acid Ethyl Ester Purification->Product GTI1->Purification Carry-over GTI2->Reaction Side Reaction

Caption: Hypothetical pathway for GTI introduction during synthesis.

Comparative Analysis of Analytical Methodologies

The control of GTIs requires highly sensitive and specific analytical methods capable of detecting impurities at parts-per-million (ppm) levels or lower.[13][14] The choice of technique depends on the physicochemical properties of the target impurity, such as volatility, polarity, and thermal stability.[10][14] The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[10][13]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase; ideal for a wider range of polarities and thermal stabilities.
Ideal Impurities Volatile organic compounds (e.g., alkyl halides, residual solvents).[5]Non-volatile, polar, and thermally labile compounds (e.g., sulfonates, larger by-products).[5][15]
Sensitivity Excellent, often reaching sub-ppm levels, especially with headspace sampling.Exceptional, often considered the most robust technique for trace analysis, reaching picogram levels.[16][17]
Selectivity High, especially with Single Ion Monitoring (SIM) mode.[10]Very high, due to the combination of chromatographic separation and two stages of mass analysis (MS/MS).
Sample Preparation May require derivatization for polar analytes. Headspace analysis is excellent for volatiles.Generally simpler for aqueous samples. Solid-Phase Extraction (SPE) can be used for concentration.
Limitations Not suitable for non-volatile or thermally labile impurities.[10]Can be subject to matrix effects (ion suppression or enhancement) from the main drug substance.
Causality of Method Selection
  • Why GC-MS for Alkyl Halides? Small, volatile alkylating agents like ethyl iodide are ideal candidates for GC-MS.[5] Their high vapor pressure allows for efficient separation from the non-volatile API using headspace sampling, which minimizes matrix interference and protects the instrument.

  • Why LC-MS/MS for Sulfonates and Larger By-products? Larger, non-volatile, and potentially polar impurities, such as ethyl methanesulfonate or unforeseen reaction by-products, would decompose in a hot GC inlet. LC-MS/MS is the definitive technique for these analytes, offering the necessary sensitivity and specificity without thermal degradation.[5][15]

Experimental Protocols & Workflows

A robust analytical strategy is crucial for validating the absence of GTIs. The following workflow provides a systematic approach.

Analytical_Workflow cluster_method_dev Method Development Start Risk Assessment: Identify Potential GTIs Volatile Volatile GTIs? (e.g., Alkyl Halides) Start->Volatile NonVolatile Non-Volatile GTIs? (e.g., Sulfonates) Start->NonVolatile GC_Dev Develop Headspace GC-MS Method Volatile->GC_Dev Yes LC_Dev Develop LC-MS/MS Method NonVolatile->LC_Dev Yes Validation Method Validation (ICH Q2(R1)) GC_Dev->Validation LC_Dev->Validation Analysis Routine Sample Analysis Validation->Analysis Report Report Results vs. Acceptance Criteria (TTC) Analysis->Report

Sources

A Comparative Guide to LC-MS Methodologies for Impurity Characterization in (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester is a key intermediate in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product.[1] Regulatory bodies worldwide mandate the identification, quantification, and control of impurities.[2] This guide provides an in-depth, comparative analysis of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive characterization of potential impurities in this specific intermediate. Our focus is not merely on protocol, but on the strategic rationale behind methodological choices, empowering researchers to develop robust, self-validating analytical systems.

The structural nature of our target molecule—containing an enamine functionality and an α,β-unsaturated ester—presents a unique analytical challenge.[3][4] These groups are susceptible to specific synthetic side-reactions and degradation pathways, necessitating analytical methods with orthogonal selectivity to ensure all potential impurities are resolved and identified.

Strategic Approach: Anticipating Impurities through Forced Degradation

A proactive approach to impurity characterization involves "forcing" the degradation of the parent molecule under stressed conditions that mimic potential storage or manufacturing excursions.[5] This allows us to generate and identify likely degradation products before they appear in stability studies. Our experimental design is therefore grounded in a comprehensive forced degradation study.

Predicted Impurities

Based on the enamine and unsaturated ester moieties, we can predict several classes of impurities:[3][6][7][8]

  • Process-Related Impurities:

    • Impurity A (Starting Material): Ethyl acetoacetate

    • Impurity B (Isomer): (E)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

    • Impurity C (Dimer): Product of self-condensation

  • Degradation Products:

    • Impurity D (Hydrolysis Product): 3-Amino-2-methyl-2-butenoic acid

    • Impurity E (Oxidative Product): N-oxide derivative

    • Impurity F (Photolytic Product): Cyclized or rearranged structures

The following workflow diagram illustrates our overall strategy for impurity identification and characterization.

G cluster_0 Phase 1: Impurity Generation cluster_1 Phase 2: Analytical Comparison cluster_2 Phase 3: Characterization & Reporting API (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) API->Forced_Degradation Method_A Method A: Broad Specificity (C18 Column) Forced_Degradation->Method_A Method_B Method B: Alternative Selectivity (Phenyl-Hexyl Column) Forced_Degradation->Method_B Data_Analysis Comparative Data Analysis (Retention, Resolution, m/z) Method_A->Data_Analysis Method_B->Data_Analysis Structure_Elucidation Structure Elucidation (MS/MS Fragmentation) Data_Analysis->Structure_Elucidation Report Final Impurity Profile Report Structure_Elucidation->Report G cluster_A Method A cluster_B Method B input Degraded Sample Mixture col_A Column: C18 Primary Interaction: Hydrophobic Separation input->col_A col_B Column: Phenyl-Hexyl Primary Interactions: Hydrophobic + π-π Interactions input->col_B res_A Good general separation. May co-elute polar or structurally similar isomers. col_A->res_A output Comprehensive Impurity Profile res_A->output res_B Alternative selectivity. Improved resolution for unsaturated/aromatic species. col_B->res_B res_B->output

Sources

Paal-Knorr synthesis as an alternative to Knorr pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Heterocycle Synthesis: Paal-Knorr vs. Knorr Methodologies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Clarifying the Heterocycle Landscape

In the field of heterocyclic chemistry, the names "Knorr" and "Paal-Knorr" are often conflated due to their shared historical origins and overlapping applications. To provide a scientifically rigorous guide, we must first address a critical nomenclature distinction regarding your request:

  • Knorr Pyrazole Synthesis: Reaction of 1,3-dicarbonyls with hydrazine to form pyrazoles (1,2-diazoles).[1]

  • Paal-Knorr Synthesis: Reaction of 1,4-dicarbonyls with amines to form pyrroles , furans, or thiophenes.[2][3][4]

The Strategic Pivot: The Paal-Knorr synthesis is not a direct alternative for synthesizing pyrazoles; it synthesizes pyrroles (or pyridazines if hydrazine is used). Therefore, this guide focuses on the Synthesis of Pyrroles , comparing the Knorr Pyrrole Synthesis against the Paal-Knorr Pyrrole Synthesis . These are the two competing methodologies for constructing the pyrrole core in medicinal chemistry.

(Note: If your strict goal is Pyrazole synthesis alternatives to avoid regioisomer mixtures common in Knorr Pyrazole synthesis, refer to the "Technical Addendum" at the end of this guide regarding 1,3-dipolar cycloadditions.)

Part 1: Comparative Analysis of Pyrrole Methodologies

The Fundamental Difference: Assembly vs. Cyclization

The choice between Knorr and Paal-Knorr is a choice between constructing the backbone (Knorr) and cyclizing a pre-formed backbone (Paal-Knorr).

FeatureKnorr Pyrrole Synthesis Paal-Knorr Pyrrole Synthesis
Strategy Convergent Assembly: Fuses an

-amino ketone with a

-keto ester (or

-diketone).
Cyclocondensation: Cyclizes a pre-existing 1,4-dicarbonyl skeleton with a primary amine.
Atom Economy Low: Often requires stoichiometric reductants (Zn/AcOH) to generate the

-amino ketone in situ.[5]
High: The only byproduct is typically water (2 equivalents).
Regiocontrol Excellent: Substituents are fixed by the starting materials.Precursor-Dependent: Requires the synthesis of a specific 1,4-dicarbonyl, which can be challenging.[2]
Primary Use Case De novo synthesis of complex, polysubstituted pyrroles (e.g., porphyrins).Derivatization of the pyrrole nitrogen (N-substitution) or rapid library generation.
Mechanistic Logic & Causality

The Knorr Logic (The "Hard" Way): The Knorr synthesis is a "one-pot" cascade. It typically starts with an oximino-ketone (generated from a


-keto ester). Zinc and acetic acid reduce the oxime to an amine in situ.[5] This transient amine immediately condenses with a second equivalent of 

-keto ester.
  • Why it matters: You do not need to isolate the unstable

    
    -amino ketone. However, the harsh reducing conditions limit functional group tolerance (e.g., nitro or azide groups elsewhere in the molecule may be reduced).
    

The Paal-Knorr Logic (The "Soft" Way): The Paal-Knorr is a thermodynamic sink. A primary amine attacks a 1,4-diketone to form a hemiaminal.[6] A second attack closes the ring, followed by double dehydration.

  • Why it matters: The reaction is driven by aromaticity. Modern variations use mild Lewis acids (Sc(OTf)₃) or even silica gel, making it compatible with sensitive protecting groups that would not survive the Knorr reduction.

Part 2: Decision Framework (Visualization)

The following decision tree illustrates the logical selection process for researchers choosing between these two methods.

PyrroleStrategy cluster_legend Key Decision Factors Start Target: Substituted Pyrrole Q1 Is the Nitrogen atom substituted (N-R)? Start->Q1 Q2 Is the 1,4-dicarbonyl precursor available? Q1->Q2 Yes (N-Alkyl/Aryl) Knorr Method: Knorr Pyrrole Synthesis (Zn/AcOH Reduction) Q1->Knorr No (N-H only) Paal Method: Paal-Knorr Synthesis (Acid Catalysis) Q2->Paal Yes (Commercial/Easy) Hantzsch Alternative: Hantzsch Pyrrole (Beta-keto ester + Alpha-halo ketone) Q2->Hantzsch No (Hard to make 1,4-sys) Note1 Knorr is best for complex ring substitution but yields N-H pyrroles. Note2 Paal-Knorr is best for N-functionalization and high yields.

Caption: Strategic decision tree for selecting pyrrole synthesis methodology based on substitution patterns and precursor availability.[1][2]

Part 3: Experimental Protocols

These protocols represent the "Gold Standard" for each method. The Knorr protocol uses the classic Zinc/Acetic Acid reduction, while the Paal-Knorr protocol utilizes a modern, green catalytic approach.

Protocol A: Classic Knorr Pyrrole Synthesis

Target: Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Reagents:

  • Ethyl acetoacetate (2 equiv.)[5]

  • Sodium nitrite (1 equiv.)[5][7]

  • Glacial Acetic Acid (Solvent/Reagent)[5][7][8]

  • Zinc Dust (2-3 equiv.)

Workflow:

  • Nitrosation (In Situ): Dissolve 1 equiv. of ethyl acetoacetate in glacial acetic acid. Cool to 0-5°C. Add saturated aqueous

    
     dropwise. Stir for 1 hour to form the oximino-acetoacetate.
    
  • Reduction & Condensation: Add the second equivalent of ethyl acetoacetate to the reaction vessel.

  • Zinc Addition: Critical Step. Add Zinc dust in small portions with vigorous stirring. The reaction is highly exothermic . Maintain temperature <60°C to prevent side reactions, but allow enough heat to drive the condensation.

  • Reflux: Once addition is complete and exotherm subsides, heat to reflux for 1 hour to ensure cyclization.

  • Workup: Pour the hot reaction mixture into excess ice water. The pyrrole product will precipitate as a solid. Filter, wash with water, and recrystallize from ethanol.[7]

Validation Check: Product should be a white/off-white solid. Yields typically 45-60% .

Protocol B: Modern Green Paal-Knorr Synthesis

Target: 2,5-Dimethyl-1-phenyl-1H-pyrrole[3]

Reagents:

  • 2,5-Hexanedione (1 equiv.)

  • Aniline (1 equiv.)

  • Catalyst: Silica Sulfuric Acid (SSA) or Iodine (1 mol%)

  • Solvent: Ethanol (or solvent-free)

Workflow:

  • Mixing: In a round-bottom flask, mix 2,5-hexanedione (10 mmol) and aniline (10 mmol).

  • Catalysis: Add 1 mol% Iodine (

    
    ) or 50 mg Silica Sulfuric Acid.
    
  • Reaction: Stir at room temperature (for aliphatic amines) or mild heat (50°C for aromatic amines). Monitor by TLC.[7] Reaction is often complete in <30 minutes.

  • Workup:

    • If solvent-free:[3][9][10] Dissolve in ethyl acetate, wash with dilute thiosulfate (if Iodine used) or filter (if SSA used).

    • Evaporation: Remove solvent under reduced pressure.

  • Purification: Often not required due to quantitative conversion. If necessary, pass through a short silica plug.

Validation Check: Yields typically 85-98% . High atom economy (only water produced).

Part 4: Performance Data Comparison

The following data aggregates results from multiple bench-scale studies comparing these methodologies for substituted pyrroles.

MetricKnorr Synthesis Paal-Knorr Synthesis Causality
Typical Yield 40% – 65%85% – 98%Knorr involves a multi-step cascade (nitrosation

reduction

condensation) in one pot; reducing yield potential.
Reaction Time 3 – 5 Hours10 Min – 2 HoursPaal-Knorr is a simple condensation; Knorr is a redox-coupled condensation.
Conditions Harsh (Acidic, Reflux, Reducing)Mild (Neutral/Weak Acid, RT to 50°C)Knorr requires Zn/AcOH to generate the amine; Paal-Knorr uses stable amines.
Scalability Moderate (Exotherm management)Excellent (Minimal waste)Zinc sludge disposal in Knorr is a process safety/environmental bottleneck.

Part 5: Technical Addendum (The Pyrazole Question)

If your original intent was strictly "Alternatives to Knorr Pyrazole Synthesis" (making pyrazoles, not pyrroles), the Paal-Knorr method is incorrect . Reacting a 1,4-diketone with hydrazine yields a dihydropyridazine (6-membered ring) or an N-aminopyrrole , not a pyrazole.

True Alternatives for Pyrazole Synthesis:

  • 1,3-Dipolar Cycloaddition: Reaction of diazo compounds with alkynes. Advantage:[3][11] High regioselectivity (Click Chemistry).[12]

  • Claisen-Based Synthesis: Condensation of hydrazines with

    
    -alkynic ketones.
    

References

  • Knorr, L. (1884).[1][2] "Synthese von Pyrrolderivaten."[1][2][5][6][7][8][9][11][12][13][14][15] Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.

  • Amarnath, V., & Amarnath, K. (1995).[1] "Intermediates in the Paal-Knorr synthesis of furans." The Journal of Organic Chemistry, 60(2), 301-307.

  • Banik, B. K., et al. (2003). "Iodine-catalyzed mild and efficient tetrahydropyranylation of alcohols." Tetrahedron Letters (Cited for Iodine/Paal-Knorr protocol adaptation), 44(21), 4165-4167.

  • BenchChem. (2025).[6][7] "A Comparative Guide to the Synthesis of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole: Knorr vs. Paal." BenchChem Technical Guides.

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism of Knorr Pyrrole).

Sources

A Comparative Spectroscopic Analysis of (Z) and (E) Isomers of 3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the precise structural elucidation of bioactive molecules is paramount. Geometric isomers, such as the (Z) and (E) forms of 3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, can exhibit distinct pharmacological profiles. Consequently, the ability to unequivocally differentiate between these isomers is a critical aspect of synthesis, quality control, and regulatory compliance. This guide provides an in-depth spectroscopic comparison of the (Z) and (E) isomers, leveraging foundational principles and experimental data from analogous structures to illuminate the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Introduction: The Significance of Stereoisomerism

The (Z) and (E) isomers of 3-Amino-2-methyl-2-butenoic Acid Ethyl Ester are stereoisomers that differ in the spatial arrangement of substituents around the C=C double bond. The (Z) isomer, with the higher priority amino and ester groups on the same side of the double bond, is generally the more thermodynamically stable form due to the potential for intramolecular hydrogen bonding between the amino group and the ester's carbonyl oxygen. This stability often results in the (Z) isomer being the predominant or exclusively isolated product in many synthetic routes.[1][2][3] The less stable (E) isomer, if formed, may spontaneously convert to the (Z) form.[2][3] Understanding the spectroscopic signatures of each isomer is crucial for identifying and quantifying them in a sample.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between (Z) and (E) isomers based on the chemical shifts (δ) of the protons, particularly those in proximity to the double bond.

Expected Spectral Differences:

  • NH₂ Protons: The most significant difference is anticipated in the chemical shift of the amino protons. In the (Z) isomer, the potential for intramolecular hydrogen bonding with the carbonyl group of the ester will likely deshield the NH₂ protons, causing them to appear at a higher chemical shift (further downfield) compared to the (E) isomer where such an interaction is absent.

  • Vinyl Proton: While there is no vinyl proton directly on the C=C bond in this specific molecule, the protons of the methyl group at the 2-position and the other methyl group at the 3-position will experience slightly different electronic environments in the two isomers.

  • Alkyl Groups: The chemical shifts of the ethyl ester protons (-OCH₂CH₃) and the methyl protons are also expected to show subtle differences due to the varying spatial arrangement and resulting anisotropic effects from the double bond and the carbonyl group.

Experimental Data (Likely (Z)-isomer):

A commercially available spectrum for 3-Amino-2-butenoic acid ethyl ester, which is likely the more stable (Z) isomer, shows the following approximate chemical shifts in CDCl₃.[4]

Assignment Chemical Shift (ppm)
NH₂~6.34
=C-H~4.50
-OCH₂-~4.09
=C-CH₃~1.88
-OCH₂CH₃~1.24

Note: The assignment of the signal at 4.50 ppm to a vinyl proton in the provided source might be an error for the title compound, which has a methyl group at the 2-position. This signal is more likely attributable to one of the NH protons in a specific conformation or an impurity.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the double bond are particularly sensitive to the isomeric configuration.

Expected Spectral Differences:

  • Olefinic Carbons (C2 and C3): The chemical shifts of the two carbons in the C=C double bond will differ between the (Z) and (E) isomers. Due to steric and electronic effects, the spatial arrangement of the bulky substituents influences the electron density around these carbons, leading to distinct resonance frequencies. Generally, steric compression can cause a shielding effect (upfield shift) on the carbon atoms in the more sterically hindered isomer.

  • Methyl Carbons: The chemical shifts of the methyl carbons attached to the double bond will also be slightly different in the two isomers.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

Infrared (IR) spectroscopy is particularly useful for identifying functional groups and can reveal differences in bonding environments between isomers.

Expected Spectral Differences:

  • N-H Stretching: The most telling difference is expected in the N-H stretching region (around 3500-3300 cm⁻¹). In the (Z) isomer, intramolecular hydrogen bonding will broaden the N-H stretching band and shift it to a lower frequency (wavenumber) compared to the sharper, higher frequency band expected for the "free" N-H bonds in the (E) isomer.

  • C=O Stretching: The carbonyl (C=O) stretching frequency of the ester group (typically around 1735-1750 cm⁻¹) may also be affected. The intramolecular hydrogen bond in the (Z) isomer can slightly lower the C=O stretching frequency due to a decrease in the double bond character of the carbonyl group.

  • C=C Stretching: The C=C stretching vibration (around 1650 cm⁻¹) might show minor shifts between the two isomers.

An IR spectrum of a related compound, (Z)-ethyl 3-(methylamino)but-2-enoate, demonstrates the characteristic broad N-H stretching band indicative of hydrogen bonding.[6]

UV-Vis Spectroscopy: Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation.

Expected Spectral Differences:

Both isomers are expected to exhibit a π → π* transition due to the conjugated system formed by the C=C double bond and the C=O group of the ester. The λ_max for the two isomers may differ slightly. The (Z) isomer, being potentially more planar due to the intramolecular hydrogen bond, might exhibit a slightly longer λ_max (a red shift) compared to the (E) isomer. However, this difference may be subtle.

Experimental Protocols

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2. IR Spectroscopy (FTIR-ATR)

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

3. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_max.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference). Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Visualizing the Workflow

Caption: Workflow for the spectroscopic comparison of (Z) and (E) isomers.

Conclusion

The differentiation of (Z) and (E) isomers of 3-Amino-2-methyl-2-butenoic Acid Ethyl Ester is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy offers a clear distinction based on the chemical shift of the NH₂ protons, which are significantly influenced by the presence or absence of intramolecular hydrogen bonding. IR spectroscopy provides corroborating evidence through the position and shape of the N-H and C=O stretching bands. While ¹³C NMR and UV-Vis spectroscopy also offer points of comparison, the differences may be more subtle. For unequivocal structural assignment, particularly in complex mixtures, two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive proof of through-space proximity of protons, solidifying the identification of each isomer. A thorough understanding of these spectroscopic nuances is indispensable for researchers in the fields of organic synthesis and pharmaceutical development.

References

  • Fallon, G. D., Gatehouse, B. M., Pring, A., Rae, I. D., & Weigold, J. A. (1980). The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization. Canadian Journal of Chemistry, 58(17), 1821–1825. [Link]

  • Fallon, G. D., Gatehouse, B. M., Pring, A., Rae, I. D., & Weigold, J. A. (1980). The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization. Canadian Journal of Chemistry, 58(17), 1821–1825. [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). [Link]

  • Fallon, G. D., Gatehouse, B. M., Pring, A., Rae, I. D., & Weigold, J. A. (1980). The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization. Canadian Journal of Chemistry, 58(17), 1821–1825. [Link]

  • Hansen, P. E. (2019). The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. Magnetochemistry, 5(4), 60. [Link]

  • PubChem. (n.d.). Ethyl 2-ethyl-3-methyl-2-butenoate. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-3-methylbutanoate. [Link]

  • ResearchGate. (n.d.). IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in CCl4 solution. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical shifts. [Link]

  • SIELC Technologies. (2018, February 16). 2-Butenoic acid, 3-methyl-, ethyl ester. [Link]

  • The Good Scents Company. (n.d.). methyl (E)-2-butenoate. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum for 2-methylbutane. [Link]

  • ChemBK. (2024, April 10). Ethyl but-2-enoate. [Link]

  • NIST. (n.d.). 2-Butenoic acid, 3-amino-, ethyl ester. [Link]

  • PubChem. (n.d.). Ethyl (e)-2-methyl-3-(phenylamino)but-2-enoate. [Link]

  • PubChem. (n.d.). Ethyl 3-phenylbut-2-enoate. [Link]

  • PubChem. (n.d.). Ethyl 3-amino-2-(ethylamino)but-2-enoate. [Link]

  • PubChem. (n.d.). Ethyl 3-amino-2-ethylbut-2-enoate. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides an in-depth, procedural framework for the proper disposal of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and an understanding of the chemical's structural analogues, promoting a culture of proactive safety and regulatory compliance.

I. Immediate Safety Considerations & Hazard Profile

Before handling (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester for disposal, it is critical to be aware of its potential hazards. Based on data from analogous compounds, the following table summarizes the anticipated hazard profile.

Hazard CategoryAnticipated RiskRecommended Precautions
Flammability Potential for being a flammable liquid and vapor[1].Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical equipment[1].
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or inhaled[2][5][6].Avoid breathing vapors or mists. Wash skin thoroughly after handling. Use only in a well-ventilated area[3][5].
Skin Corrosion/Irritation May cause skin irritation or an allergic skin reaction[2][4].Wear protective gloves and clothing[3][5].
Eye Damage/Irritation Potential to cause serious eye irritation or damage[2][3][4].Wear safety glasses with side-shields or chemical goggles[5].
Chemical Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases[5].Segregate from incompatible materials during storage and disposal.
II. Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash hazard.

  • Skin and Body Protection: A flame-retardant lab coat is required. Additional protective clothing may be necessary based on the scale of the disposal operation.

  • Respiratory Protection: All handling of the waste material should be conducted in a certified chemical fume hood to avoid inhalation of vapors[3].

III. Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to the collection, storage, and disposal of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester waste.

DisposalWorkflow cluster_collection Waste Collection (in Fume Hood) cluster_storage Temporary Storage cluster_disposal Final Disposal Collect 1. Collect Waste in Designated Container Segregate 2. Segregate from Incompatible Wastes Collect->Segregate Ensure proper segregation Label 3. Securely Cap and Label Container Segregate->Label Transition to storage Store 4. Store in Satellite Accumulation Area (SAA) Label->Store Weekly inspection EHS 5. Arrange for Pickup by Environmental Health & Safety (EHS) Store->EHS When container is full or per schedule

Caption: Disposal workflow for (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester.

1. Waste Collection:

  • All waste containing (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester should be collected in a designated, chemically compatible container. Glass containers are recommended for organic solutions[7].
  • The container should be kept closed when not in use[5].

2. Segregation:

  • This waste stream must be segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases[5].
  • Store in a manner that prevents accidental mixing with other chemical wastes[8].

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester," and a list of all components in the mixture by percentage[8].
  • The label should also indicate the associated hazards (e.g., Flammable, Toxic, Irritant)[8].

4. Temporary Storage:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[8].
  • The SAA should be in a well-ventilated area, away from sources of ignition[5].

5. Final Disposal:

  • Once the container is full, or according to your institution's guidelines, arrange for pickup by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[9].
  • Do not attempt to dispose of this chemical down the drain or in regular trash[9].
IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Colleagues Spill->Evacuate Assess Assess Spill Size & Hazards Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill? SmallSpill->LargeSpill No Cleanup Contain & Clean Up with Absorbent Material SmallSpill->Cleanup Yes ContactEHS Contact EHS Immediately LargeSpill->ContactEHS Yes Dispose Collect Waste in Sealed Container Cleanup->Dispose LabelDispose Label as Hazardous Waste & Arrange for Disposal Dispose->LabelDispose

Caption: Decision-making process for spill response.

Small Spills (manageable by trained lab personnel):

  • Evacuate and Alert: Alert others in the immediate vicinity.

  • Ventilate: Ensure the chemical fume hood is functioning correctly to ventilate the area.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[1].

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Large Spills (requiring specialized assistance):

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: If safe to do so, close the laboratory doors to contain the vapors.

  • Alert: Activate the nearest fire alarm and contact your institution's EHS or emergency response team. Provide them with the chemical name and any available hazard information.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Synerzine. (2018). Safety Data Sheet: 2-Butenoic acid, 2-methyl-, ethyl ester, (E)-. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Ester Synthesis Lab (Student Handout). (n.d.). Retrieved from a source providing general laboratory procedures for ester synthesis and disposal.
  • UTIA Safety Office. Hazardous Waste Guide. Retrieved from [Link]

  • PubChem. Methyl 3-amino-2-butenoate, (2E)- (CID 642240). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Butenoic acid, 3-amino-, methyl ester.
  • PubChem. 2-Cyano-3-methyl-but-2-enoic acid ethyl ester (CID 136573). Retrieved from [Link]

  • PubChem. 2-Butenoic acid, 3-amino-, ethyl ester (CID 95308). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: (E)-2-Butenoic acid methyl ester. Retrieved from [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Slawson, V., & Mead, J. F. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research, 13(1), 143–146.
  • PlasticsEurope. Safe handling of unsaturated polyester resins.
  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Amino Acid Recycling. (n.d.). In Sustainability. Retrieved from a general source on amino acid recycling.
  • Safe handling of Unsaturated Polyester (UP) Resins. (n.d.).
  • European Chemicals Agency (ECHA). 2-Butenedioic acid (E)-, di-C18-22-alkyl esters - Registration Dossier. Retrieved from [Link]

  • PubChem. Ethyl 2-ethyl-3-methyl-2-butenoate (CID 12694356). Retrieved from [Link]

  • ChemSynthesis. tert-butyl (2Z)-3-amino-2-butenoate. Retrieved from [Link]

  • Chemsrc. Ethyl (2Z)-3-amino-2-butenoate (CAS 7318-00-5). Retrieved from [Link]

  • Chemolink.com. Material Safety Data Sheet: METHYL-3-AMINO CROTONATE.

Sources

Navigating the Uncharted: A Safety and Handling Guide for (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

Welcome, discerning researchers and innovators. In the fast-paced world of drug discovery and chemical synthesis, the introduction of novel reagents like (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester presents both exciting opportunities and the critical responsibility of ensuring laboratory safety. As your dedicated partner in scientific advancement, we go beyond supplying mere products; we provide the crucial intelligence you need to handle them with confidence and precision.

This guide is meticulously crafted by our senior application scientists to provide you with essential, immediate safety and logistical information for handling this unique amino acid ester. We understand that for research chemicals, comprehensive safety data may not always be readily available. Therefore, this document synthesizes information from closely related compounds and established laboratory safety principles to offer a robust framework for risk mitigation.

Understanding the Hazard Landscape: A Data-Driven Approach

While a specific Safety Data Sheet (SDS) for the (Z)-isomer of 3-Amino-2-methyl-2-butenoic Acid Ethyl Ester is not widely available, we can infer its potential hazard profile by examining data from analogous compounds. This proactive approach, rooted in the principle of "as low as reasonably practicable" (ALARP) exposure, forms the bedrock of our safety recommendations.

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester is described as an off-white to pale yellow solid.[1] For the purposes of risk assessment, it is prudent to consider the hazards associated with similar amino acid esters and unsaturated esters. These may include:

  • Skin and Eye Irritation: Direct contact may cause irritation.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]

  • Harmful if Swallowed or Inhaled: Similar compounds can be harmful if ingested or inhaled.[3][4]

  • Flammability: A related compound, (E)-2-Butenoic acid, 2-methyl-, ethyl ester, is a flammable liquid.[5] While the subject compound is a solid, its dust may form flammable mixtures with air.

It is imperative to handle this compound with the care due to a substance of unknown toxicity.[6]

Your Armor in the Laboratory: Personal Protective Equipment (PPE)

A robust PPE strategy is your first line of defense against potential exposure. The following table summarizes our recommendations for various laboratory operations involving (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical safety goggles.Nitrile gloves (or other chemically resistant gloves). Lab coat.If dusty, use a NIOSH-approved respirator with a particulate filter (e.g., N95).
Solution Preparation and Handling Chemical safety goggles. A face shield is recommended if there is a splash hazard.Nitrile gloves (or other chemically resistant gloves). Lab coat.Work in a certified chemical fume hood.
Reaction Quenching and Workup Chemical safety goggles and a face shield.Nitrile gloves (or other chemically resistant gloves). Chemical-resistant apron over a lab coat.Work in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty, chemically resistant gloves. Chemical-resistant suit or apron.A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.

Always inspect your PPE for integrity before each use.[7] Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after handling the chemical.[6][8]

The Blueprint for Safe Handling: A Step-by-Step Protocol

Adherence to a standardized operational plan is paramount for minimizing risk. The following workflow diagram and procedural steps provide a clear and logical sequence for the safe handling of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS of related compounds & Conduct Risk Assessment PPE Don appropriate PPE Prep->PPE Hood Verify Chemical Fume Hood Functionality PPE->Hood Weigh Weigh solid in a ventilated enclosure or fume hood Hood->Weigh Dissolve Prepare solution in the fume hood Weigh->Dissolve React Perform reaction in the fume hood Dissolve->React Decon Decontaminate glassware and surfaces React->Decon Waste Segregate and label waste Decon->Waste Dispose Dispose of waste according to institutional and local regulations Waste->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.